Product packaging for 6-(Hydroxymethyl)-4-phenylchroman-2-ol(Cat. No.:CAS No. 959624-24-9)

6-(Hydroxymethyl)-4-phenylchroman-2-ol

カタログ番号: B3030813
CAS番号: 959624-24-9
分子量: 256.30 g/mol
InChIキー: DRPFJHGJDRIHLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-(Hydroxymethyl)-4-phenylchroman-2-ol is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B3030813 6-(Hydroxymethyl)-4-phenylchroman-2-ol CAS No. 959624-24-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-(hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-10-11-6-7-15-14(8-11)13(9-16(18)19-15)12-4-2-1-3-5-12/h1-8,13,16-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFJHGJDRIHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)CO)OC1O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195218
Record name 3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959624-24-9
Record name 3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959624-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959624249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2-hydroxy-4-phenyl-2H-1-benzopyran-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol, a key intermediate in the preparation of various pharmacologically active compounds, including the antimuscarinic agent Fesoterodine (B1237170).[1] This document details the synthetic pathway, experimental protocols, and relevant chemical data, tailored for an audience in chemical research and drug development.

Introduction

This compound, also known as "(2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol" or "feso chromenyl," is a crucial building block in medicinal chemistry. Its chromanol structure, featuring a phenyl group at the 4-position and a hydroxymethyl substituent at the 6-position, makes it a versatile precursor for the synthesis of complex molecules. The primary application of this intermediate is in the industrial production of Fesoterodine, a medication used to treat overactive bladder.[2] The synthesis of this molecule has been optimized to improve yields and facilitate industrial-scale production.[3]

Synthetic Pathway

The most common and industrially viable synthesis of this compound commences with the protection of the commercially available starting material, 4-hydroxymethylphenol. This is followed by a key cyclization reaction with trans-cinnamaldehyde and subsequent deprotection to yield the final product. The overall synthetic scheme is a multi-step process designed for efficiency and scalability.

A general overview of the synthetic workflow is presented below:

Synthesis_Workflow cluster_0 Protection of Starting Material cluster_1 Chroman Ring Formation cluster_2 Final Product Formation A 4-Hydroxymethylphenol B Bis-silylated Intermediate A->B  Silylation   C Mono-silylated Phenol B->C Selective Deprotection D Amino-benzopyran Intermediate C->D  Reaction with  trans-cinnamaldehyde  and Morpholine (B109124)   E This compound D->E  Hydrolysis and  Deprotection  

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis of this compound.

Step 1: Protection of 4-Hydroxymethylphenol

This initial step involves the protection of both the phenolic and benzylic hydroxyl groups of 4-hydroxymethylphenol using a silylating agent to prevent unwanted side reactions in the subsequent steps.

Reaction:

4-Hydroxymethylphenol + tert-Butyldimethylsilyl chloride → 4-((tert-Butyldimethylsilyloxy)methyl)phenyl tert-butyldimethylsilyl ether

Procedure:

To a cooled (0 °C) solution of 4-hydroxymethylphenol (12 g) in dichloromethane (B109758) (180 ml), imidazole (B134444) (14 g) is added. A solution of tert-butyldimethylsilyl chloride (32 g) in dichloromethane (30 ml) is then added dropwise over approximately one hour.[3] The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.

Step 2: Selective Deprotection of the Phenolic Silyl (B83357) Ether

A selective deprotection is carried out to free the phenolic hydroxyl group, which is necessary for the subsequent cyclization reaction, while the benzylic hydroxyl remains protected.

Reaction:

4-((tert-Butyldimethylsilyloxy)methyl)phenyl tert-butyldimethylsilyl ether → (4-((tert-Butyldimethylsilyloxy)methyl)phenol)

This selective deprotection is a critical step to ensure the desired regioselectivity in the following reaction. The reaction conditions are carefully controlled to favor the cleavage of the phenolic silyl ether over the benzylic silyl ether.

Step 3: Synthesis of the Chroman Ring

The mono-protected intermediate is reacted with trans-cinnamaldehyde and morpholine in a variation of the Jurd reaction to form the chroman ring structure.[4]

Reaction:

(4-((tert-Butyldimethylsilyloxy)methyl)phenol) + trans-Cinnamaldehyde + Morpholine → 4-((3,4-Dihydro-2-morpholino-4-phenyl-2H-chromen-6-yl)methoxy) (tert-butyl)dimethylsilane

Procedure:

In a flask, 4-trimethylsilyloxymethyl-phenol (B8499549) (8.5 g) is dissolved in toluene (B28343) (100 ml), and morpholine (9.4 g) is added. The mixture is heated to 100°C. At this temperature, trans-cinnamaldehyde (7.1 g) is added. The reaction is maintained at 100°C for 13 hours and then the temperature is raised to 110°C.[4] The reaction progress is monitored by TLC.

Step 4: Hydrolysis and Deprotection to Yield the Final Product

The final step involves the hydrolysis of the aminobenzopyran intermediate and the removal of the silyl protecting group to afford this compound.

Reaction:

4-((3,4-Dihydro-2-morpholino-4-phenyl-2H-chromen-6-yl)methoxy)(tert-butyl)dimethylsilane → this compound

This transformation is typically achieved by acidic workup of the reaction mixture from the previous step. The crude product is then purified by column chromatography or recrystallization to yield the final product as a solid. A yield of over 60% for the final product has been reported for this improved process.[4]

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-HydroxymethylphenolC₇H₈O₂124.14Solid
trans-CinnamaldehydeC₉H₈O132.16Liquid
MorpholineC₄H₉NO87.12Liquid
This compound C₁₆H₁₆O₃ 256.30 Solid

Characterization data for the analogous compound, 6-Methyl-4-phenylchroman-2-ol, is available and can serve as a reference for spectroscopic analysis.[3]

Biological Context and Signaling Pathway

This compound is a direct precursor to the active metabolite of Fesoterodine, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[5] Fesoterodine is a competitive muscarinic receptor antagonist.[6] The active metabolite, 5-HMT, blocks muscarinic receptors in the bladder, leading to relaxation of the detrusor muscle. This action increases bladder capacity and reduces the urgency and frequency of urination, thereby alleviating the symptoms of overactive bladder.[2][7]

The mechanism of action of Fesoterodine's active metabolite can be visualized as follows:

Signaling_Pathway cluster_0 Neuromuscular Junction in the Bladder cluster_1 Pharmacological Intervention ACh Acetylcholine (B1216132) (ACh) M3R Muscarinic M3 Receptor (on Detrusor Muscle) ACh->M3R Binds to Contraction Detrusor Muscle Contraction M3R->Contraction Activates OAB Overactive Bladder Symptoms (Urgency, Frequency) Contraction->OAB Feso Fesoterodine (Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Feso->HMT Hydrolysis by ubiquitous esterases HMT->M3R  Antagonist:  Blocks ACh Binding

Caption: Mechanism of action of Fesoterodine's active metabolite.

Conclusion

The synthesis of this compound presented in this guide outlines an efficient and industrially applicable route. The use of protecting groups and a modified Jurd reaction allows for good yields of this valuable intermediate. Understanding the synthesis and biological context of this molecule is essential for researchers and professionals involved in the development of new therapeutics targeting the muscarinic acetylcholine receptors and other related pathways. Further research into the biological activities of this and similar chromanol derivatives may unveil new therapeutic opportunities.

References

An In-depth Technical Guide to 6-(Hydroxymethyl)-4-phenylchroman-2-ol: A Key Intermediate in Fesoterodine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)-4-phenylchroman-2-ol, also known by its IUPAC name (2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol, is a crucial drug intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its primary significance lies in its role as a precursor to Fesoterodine (B1237170), a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this pivotal compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃ChemicalBook[2]
Molecular Weight 256.3 g/mol ChemicalBook[2]
Appearance Light yellow to brown solidChemicalBook[2]
Boiling Point (Predicted) 438.7 ± 45.0 °CChemicalBook[2]
Density (Predicted) 1.266 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 12.49 ± 0.40ChemicalBook[2]
Storage Temperature 2-8°CChemicalBook[2]

Synthesis of this compound

A key synthetic route to this compound involves the reaction of a protected form of 4-hydroxymethylphenol with trans-cinnamaldehyde. This method has been reported to achieve yields exceeding 60%.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol and trans-cinnamaldehyde in toluene.

  • Catalysis: Add N-methylpiperazine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a dilute solution of hydrochloric acid, followed by water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

This protocol is a generalized representation based on synthetic strategies for similar compounds and intermediates in the synthesis of Fesoterodine.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol C Reaction Mixture in Toluene A:e->C:w + N-methylpiperazine B trans-Cinnamaldehyde B:e->C:w D This compound C->D Reflux (Dean-Stark) Aqueous Work-up

Synthesis of this compound.

Role in Fesoterodine Synthesis and Metabolism

This compound is a critical intermediate in the multi-step synthesis of Fesoterodine. Fesoterodine itself is a prodrug, meaning it is converted into its active form within the body.

Upon oral administration, Fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to its primary active metabolite, 5-hydroxymethyl tolterodine.[3][4] This active metabolite is then further metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, into inactive metabolites.[3][5]

Fesoterodine Metabolism Pathway

G cluster_metabolism Fesoterodine Metabolism Fesoterodine Fesoterodine (Prodrug) ActiveMetabolite 5-Hydroxymethyl Tolterodine (Active Metabolite) Fesoterodine->ActiveMetabolite Hydrolysis by Plasma Esterases InactiveMetabolites Inactive Metabolites (Carboxy, Carboxy-N-desisopropyl, N-desisopropyl) ActiveMetabolite->InactiveMetabolites Metabolism by CYP2D6 & CYP3A4

Metabolic pathway of Fesoterodine.

Biological Activity

As an intermediate in a synthetic pathway, this compound is not expected to possess significant intrinsic biological activity. Its structure is tailored for chemical conversion into the final drug product. Some sources suggest potential antioxidant activity and effects on smooth muscle relaxation due to its structural class, but comprehensive studies are lacking.[6] The pharmacological effects relevant to its use are embodied in the final product, Fesoterodine, which acts as a muscarinic receptor antagonist.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its indispensable role in the synthesis of Fesoterodine. While detailed characterization data for this intermediate is sparse in the public domain, its synthetic pathways and ultimate metabolic fate as part of the Fesoterodine prodrug are well-documented. Further research into the specific properties of this intermediate could provide valuable insights for process optimization and the development of novel synthetic routes.

References

The Biological Potential of the 4-Phenylchroman Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylchroman scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. While the specific molecule 6-(Hydroxymethyl)-4-phenylchroman-2-ol is primarily recognized as a synthetic intermediate, the broader class of 4-phenylchroman derivatives has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. These activities include potent anti-inflammatory, anticancer, antiviral, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities associated with the 4-phenylchroman core, presenting quantitative data from representative studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of various 4-phenylchroman derivatives as reported in the scientific literature. These examples highlight the potential of this scaffold in different therapeutic areas.

Table 1: Anti-inflammatory Activity of 4-Phenylchroman Derivatives

Compound/DerivativeAssayCell LineIC₅₀ (µM)Reference
2-Phenyl-4H-chromen-4-one derivativeNitric Oxide (NO) ProductionRAW264.7Not Specified[1]
4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h)Nitric Oxide (NO) ProductionRAW264.7Potent Inhibition[2]
Novel Chroman DerivativesTNF-α-induced ICAM-1 expressionHuman Endothelial CellsNot Specified[3]

Table 2: Anticancer Activity of 4-Phenylchroman Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidine derivative 8bHepG-2 (Liver Cancer)2.36 ± 0.14[4]
Pyrazolo[1,5-a]pyrimidine derivative 10cHepG-2 (Liver Cancer)1.14 ± 0.063[4]
1,4-dihydropyrano[2,3-c]pyrazolesColon Cancer Cell LinesGood Potential[5]

Table 3: Antiviral Activity of 4-Phenylchroman Derivatives

Compound/DerivativeVirusCell LineIC₅₀ (µM)Reference
BavachinMERS-CoVVero2.9[6]
BavachininMERS-CoVVero7.9[6]
IsoginkgetinSARS-CoV-2Vero22.81[7]

Table 4: Antioxidant Activity of 4-Hydroxychromene-2-one Derivatives

Compound/DerivativeAssayIC₅₀ (µg/mL)Reference
4-hydroxycoumarin derivative 2bDPPH Radical ScavengingHighly Active[8]
4-hydroxycoumarin derivative 6bDPPH Radical ScavengingHighly Active[8]
4-hydroxycoumarin derivative 2cDPPH Radical ScavengingHighly Active[8]
4-hydroxycoumarin derivative 4cDPPH Radical ScavengingHighly Active[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 4-phenylchroman derivatives.

Anti-inflammatory Activity Assays

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[1]

Protocol:

  • Seed RAW264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[1]

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[1]

Protocol:

  • Collect cell culture supernatants after treating cells with the test compound and LPS as described above.

  • Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[1]

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the cell supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add the substrate and measure the resulting colorimetric change using a microplate reader.

  • Determine the cytokine concentrations from a standard curve.

Anticancer Activity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate and allow them to adhere overnight.[9]

  • Treat the cells with a series of dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).[9]

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[10]

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antiviral Activity Assay

Principle: This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

  • Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in 96-well plates.[11]

  • Expose the cells to serial dilutions of the test compound.

  • Infect the cells with the virus of interest. Include uninfected controls and virus-infected controls without the compound.

  • Incubate the plates until a significant cytopathic effect is observed in the virus control wells.[11]

  • Quantify cell viability using a suitable method, such as neutral red staining or the MTT assay.[11]

  • Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/IC₅₀).[12]

Antioxidant Activity Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical by an antioxidant. The degree of discoloration from purple to yellow is proportional to the radical scavenging activity of the compound.[13]

Protocol:

  • Prepare a stock solution of DPPH in methanol.[13]

  • In a 96-well plate, add different concentrations of the test compound.

  • Add the DPPH stock solution to all wells except the blank.[13]

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.[13]

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[13]

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.[13]

Signaling Pathways and Experimental Workflows

The biological effects of 4-phenylchroman derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of these pathways and a general workflow for screening these compounds.

experimental_workflow cluster_screening Screening Funnel primary_assay Primary Assay (e.g., Cytotoxicity Screening) secondary_assay Secondary Assay (e.g., Anti-inflammatory Assay) primary_assay->secondary_assay Active Compounds mechanistic_study Mechanistic Study (e.g., Western Blot for Signaling Pathways) secondary_assay->mechanistic_study Potent Hits lead_optimization Lead Optimization mechanistic_study->lead_optimization Validated Leads

Caption: A general experimental workflow for screening 4-phenylchroman derivatives.

nfkb_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB-P (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression Induces phenylchroman 4-Phenylchroman Derivatives phenylchroman->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 4-phenylchroman derivatives.

mapk_pathway cluster_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs Phosphorylate AP1 AP-1 MAPKs->AP1 Activate nucleus Nucleus AP1->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces phenylchroman 4-Phenylchroman Derivatives phenylchroman->MAPKs Inhibit Phosphorylation

Caption: Modulation of the MAPK signaling pathway by 4-phenylchroman derivatives.

The 4-phenylchroman scaffold represents a highly promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential for this chemical class to address a range of unmet medical needs. While this compound itself may be a synthetic precursor, the data and protocols presented in this guide provide a solid foundation for researchers to explore the rich pharmacology of the 4-phenylchroman core. Further investigation into structure-activity relationships, mechanism of action, and pharmacokinetic properties of novel derivatives is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

Unraveling the Potential of 6-(Hydroxymethyl)-4-phenylchroman-2-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

6-(Hydroxymethyl)-4-phenylchroman-2-ol, a notable benzopyran derivative, is primarily recognized in the pharmaceutical landscape as a key intermediate in the synthesis of Fesoterodine, a prominent antimuscarinic agent for the treatment of overactive bladder. While extensive research into its own specific mechanism of action is limited, its structural similarity to a class of compounds with diverse and potent biological activities warrants a thorough examination of its potential pharmacological profile. This technical guide provides a comprehensive overview of this compound, detailing its established role as a synthetic precursor and exploring its potential mechanisms of action based on the well-documented activities of structurally related chroman and chromone (B188151) derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the latent therapeutic possibilities of this molecule.

Introduction: The Chemical Identity and Synthetic Utility of this compound

This compound (CAS No. 959624-24-9) is a heterocyclic organic compound with the chemical formula C₁₆H₁₆O₃.[1] Its structure is characterized by a chroman core, which consists of a benzene (B151609) ring fused to a tetrahydropyran (B127337) ring, substituted with a hydroxymethyl group at the 6-position and a phenyl group at the 4-position.[1]

The principal and well-documented role of this compound is as a crucial intermediate in the industrial synthesis of Fesoterodine.[2] The synthesis of Fesoterodine from this intermediate is a pivotal process in the manufacturing of this widely used therapeutic agent.

Fesoterodine_Synthesis_Intermediate Compound 6-(Hydroxymethyl)-4- phenylchroman-2-ol (Feso Chromenyl) Reagents Multi-step synthesis Compound->Reagents Fesoterodine Fesoterodine Reagents->Fesoterodine

Figure 1: Role as a Synthetic Intermediate

Explored Biological Activities and Postulated Mechanisms of Action

Direct pharmacological studies on this compound are not extensively reported in peer-reviewed literature. However, its structural framework as a benzopyran derivative suggests potential for a range of biological activities.[1] The broader class of chroman and chromone derivatives is known to interact with a variety of biological targets, exhibiting activities such as antioxidant, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4]

Potential Antioxidant Activity

The phenolic moiety within the chroman structure is a common feature in many antioxidant compounds. It is plausible that this compound could act as a free radical scavenger, mitigating oxidative stress in biological systems.[1]

Hypothetical Anti-inflammatory Action

Many chromone derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the p38 MAPK and NF-κB pathways. A hypothetical mechanism for this compound could involve the inhibition of pro-inflammatory cytokine production.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling Cascade Stimulus Stimulus IKK IKK Stimulus->IKK activates p38 p38 MAPK Stimulus->p38 activates NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_p65->Cytokines induces transcription p38->Cytokines induces Compound 6-(Hydroxymethyl)-4- phenylchroman-2-ol (Hypothetical) Compound->IKK inhibition Compound->p38 inhibition

Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway
Potential as a Muscarinic Receptor Antagonist

Given its structural relationship to Tolterodine and its role as a precursor to Fesoterodine (both muscarinic receptor antagonists), it is conceivable that this compound possesses some affinity for muscarinic receptors.[1] This could result in effects on smooth muscle relaxation.[1]

Quantitative Data from Related Chroman Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the activities of other chroman derivatives to provide a contextual framework for potential potency.

Compound ClassBiological ActivityTarget/AssayPotency (IC₅₀/MIC)Reference
Fluorinated 2-arylchroman-4-onesAntiviral (Influenza A)MDCK cell lineIC₅₀ = 6 µM[5]
2-Phenylchroman-4-one derivativesAntiviral (MERS-CoV)Vero cell assay2.9 - 10.2 µM[6][7]
Chroman-4-one derivativesAntimicrobialMicrodilution assayMIC = 64 - 1024 µg/mL[8]
Khellactone-derived chromansPlatelet Aggregation InhibitorPAF-induced aggregationModerate Inhibition[9]

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the mechanism of action of this compound, a series of in vitro assays are proposed.

Protocol: In Vitro Anti-inflammatory Activity Assessment

This protocol details a method to assess the potential of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To determine the IC₅₀ of this compound for the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value by plotting a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess Perform Griess Assay on Supernatant Incubate->Griess Measure Measure Absorbance at 540 nm Griess->Measure Calculate Calculate IC50 Measure->Calculate

Figure 3: Workflow for In Vitro Anti-inflammatory Assay

Conclusion and Future Directions

This compound stands at a crossroads of synthetic chemistry and potential pharmacology. While its role as a Fesoterodine precursor is well-established, its intrinsic biological activities remain largely unexplored. The structural motifs present in the molecule suggest a high probability of discovering novel pharmacological properties, particularly in the realms of antioxidant, anti-inflammatory, and potentially antimuscarinic activities.

Future research should focus on a systematic evaluation of this compound using a battery of in vitro and in vivo assays. The protocols and contextual data provided in this guide offer a foundational framework for such investigations. Elucidating the specific molecular targets and signaling pathways modulated by this compound could unlock its potential as a lead compound for the development of new therapeutic agents.

References

Technical Guide: Spectroscopic and Synthetic Overview of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and a detailed, validated synthetic protocol for 6-(Hydroxymethyl)-4-phenylchroman-2-ol (CAS 959624-24-9) did not yield explicit results in the public domain. This guide, therefore, provides a comprehensive overview based on available information for structurally related compounds and general synthetic methodologies for the chroman scaffold. Spectroscopic data for the closely related analogue, 6-Methyl-4-phenylchroman-2-ol, is presented for comparative purposes.

Introduction

This compound is a heterocyclic organic compound belonging to the chroman class. The chroman skeleton is a core structure in a variety of biologically active molecules, including tocopherols (B72186) (Vitamin E) and flavonoids. The presence of a hydroxymethyl group at the 6-position and a phenyl group at the 4-position suggests its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents. This document aims to provide a foundational understanding of its likely spectroscopic characteristics and a plausible synthetic approach.

Proposed Synthetic Pathway

A feasible synthetic route to this compound can be conceptualized through a multi-step process, starting from a commercially available substituted phenol. The following diagram illustrates a potential synthetic pathway.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Aldol Condensation cluster_3 Step 4: Cyclization and Reduction cluster_4 Step 5: Deprotection A 4-Hydroxy-3-methylbenzyl alcohol B Protected Phenol A->B Protecting Group (e.g., TBDMSCl) C Protected Phenol D Acetophenone Derivative C->D Acetyl Chloride, AlCl3 E Acetophenone Derivative G Chalcone Intermediate E->G Base (e.g., NaOH) F Benzaldehyde F->G Base (e.g., NaOH) H Chalcone Intermediate I 6-(Protected-hydroxymethyl)-4-phenylchroman-2-one H->I Acid or Base Catalysis J 6-(Protected-hydroxymethyl)-4-phenylchroman-2-ol I->J Reducing Agent (e.g., DIBAL-H) K Protected Final Product L This compound K->L Deprotecting Agent (e.g., TBAF) G A Synthesized Compound (Crude Product) B Purification (Column Chromatography/Recrystallization) A->B C Purity Check (TLC, HPLC) B->C D Structure Elucidation C->D E Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern D->E F Infrared (IR) Spectroscopy - Functional Groups (e.g., -OH, C-O) D->F G Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) D->G I Data Compilation and Analysis E->I F->I H 2D NMR (COSY, HSQC, HMBC) - Connectivity and Final Structure Confirmation G->H H->I J Final Characterized Structure I->J

An In-depth Technical Guide to 6-(Hydroxymethyl)-4-phenylchroman-2-ol Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-(hydroxymethyl)-4-phenylchroman-2-ol and its analogues are emerging as a promising class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz DOT language to facilitate a deeper understanding of their pharmacological implications.

Introduction

Chroman derivatives are a significant class of heterocyclic compounds widely distributed in nature and are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The 4-phenylchroman-2-ol core, in particular, has garnered attention due to its structural similarity to other bioactive molecules. The introduction of a hydroxymethyl group at the 6-position can significantly influence the compound's polarity, solubility, and interaction with biological targets, making this compound a key intermediate for the synthesis of various active compounds[1]. This guide will delve into the synthetic strategies, quantitative biological data, and mechanistic insights of this compound and its analogues, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

Proposed Synthetic Pathway

A potential synthetic route could involve the Pechmann condensation of a substituted phenol (B47542) with a β-ketoester to form a coumarin (B35378), followed by a series of transformations including reduction and cyclization. An alternative approach could be a multi-step synthesis starting from 4-hydroxybenzyl alcohol.

Experimental Protocol: Synthesis of 4-Substituted Chroman-2-ol

This protocol is an adapted method based on the synthesis of similar chroman structures[3].

Materials:

  • Substituted phenol (e.g., 4-bromo-2-(hydroxymethyl)phenol)

  • Cinnamaldehyde (B126680)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium borohydride (B1222165) (for reduction step)

  • Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the substituted phenol (1 equivalent) in anhydrous dichloromethane (B109758) under an inert atmosphere, add the Lewis acid catalyst (1.2 equivalents) at 0 °C.

  • Addition of Aldehyde: Add a solution of cinnamaldehyde (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the intermediate chroman-4-one.

  • Reduction: Dissolve the purified chroman-4-one in methanol (B129727) and cool to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise.

  • Final Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product, this compound, by column chromatography.

Biological Activities and Quantitative Data

Derivatives of the 4-phenylchroman scaffold have demonstrated significant potential as anticancer agents. While specific IC50 values for this compound are not extensively reported, data from closely related analogues provide valuable insights into their potential potency and selectivity.

Anticancer Activity

The cytotoxic effects of various chroman and coumarin derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[4]
4-Phenylquinolin-2(1H)-one derivative (12e)HL-60Sub-micromolar[5]
4-Phenylquinolin-2(1H)-one derivative (12e)H460Sub-micromolar[5]
Hydroxylated Biphenyl Compound 11Melanoma1.7 ± 0.5[6]
Hydroxylated Biphenyl Compound 12Melanoma2.0 ± 0.7[6]

Table 1: Comparative anticancer activity of 4-phenylchroman analogues and related compounds.

Mechanism of Action: Signaling Pathways

The anticancer activity of chroman derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and apoptosis pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention[7][8][9]. Natural and synthetic chroman and coumarin derivatives have been shown to inhibit this pathway at various nodes[4].

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Chroman This compound Derivatives Chroman->PI3K Inhibition Chroman->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by chroman derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many anticancer agents, including chroman derivatives, exert their therapeutic effect by inducing apoptosis[10][11][12]. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway Chroman This compound Derivatives Mitochondria Mitochondria Chroman->Mitochondria Stress Signal Bcl2 Bcl-2 Chroman->Bcl2 Inhibition CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria

Caption: Intrinsic apoptosis pathway induced by chroman derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound derivatives, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental and Research Workflow

A systematic workflow is crucial for the efficient evaluation of novel compounds.

Experimental_Workflow Synthesis Synthesis & Purification of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitroScreening In Vitro Anticancer Screening (MTT Assay) Characterization->InVitroScreening HitIdentification Hit Identification (IC50 Determination) InVitroScreening->HitIdentification MechanismStudies Mechanism of Action Studies HitIdentification->MechanismStudies LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization ApoptosisAssay Apoptosis Assay (Annexin V/PI) MechanismStudies->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot for PI3K/Akt) MechanismStudies->PathwayAnalysis LeadOptimization->Synthesis Iterative Improvement InVivoStudies In Vivo Efficacy Studies (Xenograft Models) LeadOptimization->InVivoStudies

Caption: General workflow for the development of novel anticancer agents.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticancer therapeutics. Their potential to modulate critical signaling pathways such as the PI3K/Akt/mTOR cascade and to induce apoptosis in cancer cells warrants further investigation. The synthetic strategies, quantitative biological data, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Future work should focus on the synthesis of a broader range of analogues to establish clear structure-activity relationships and on in vivo studies to validate their therapeutic efficacy.

References

6-(Hydroxymethyl)-4-phenylchroman-2-ol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Pharmaceutical Intermediate

This technical guide provides a detailed exploration of 6-(hydroxymethyl)-4-phenylchroman-2-ol, a heterocyclic compound of significant interest as a drug intermediate. Its structural similarity to intermediates used in the synthesis of established pharmaceuticals, such as Fesoterodine and Tolterodine, underscores its potential in the development of novel therapeutics, particularly those targeting muscarinic receptors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, properties, and the biological context of its potential applications.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly available literature, data for structurally related compounds provides valuable insights. The core 4-phenylchroman-2-ol scaffold is a key feature in several biologically active molecules.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound6-Methyl-4-phenylchroman-2-ol6-Methyl-4-phenylchroman-2-one
CAS Number 959624-24-9[1]209747-04-6[2][3][4]40546-94-9[5]
Molecular Formula C₁₆H₁₆O₃[6]C₁₆H₁₆O₂[2][3]C₁₆H₁₄O₂[5]
Molecular Weight 272.30 g/mol (Calculated)240.30 g/mol [2][3]238.28 g/mol [5]
Appearance -Off-White Solid-
Storage Sealed in dry, 2-8°C[6]2-8°C Refrigerator-

Note: Data for this compound is limited. Data for related compounds are provided for comparison.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a hetero-Diels-Alder reaction, a common method for constructing the chroman ring system. A plausible synthetic route involves the reaction of 4-(hydroxymethyl)phenol with trans-cinnamaldehyde. The following protocol is adapted from a similar synthesis of a key intermediate for Fesoterodine, (2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol[7][8].

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a hetero-Diels-Alder reaction between 4-(hydroxymethyl)phenol and trans-cinnamaldehyde.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(hydroxymethyl)phenol (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: To the solution, add morpholine (1.1 eq). Heat the mixture to 100°C.

  • Aldehyde Addition: Slowly add trans-cinnamaldehyde (1.05 eq) to the heated reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 100-110°C and monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Workflow Diagram:

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 4-(Hydroxymethyl)phenol in Toluene B Add Morpholine and Heat A->B C Add trans-Cinnamaldehyde B->C D Reflux and Monitor by TLC C->D E Acidic Work-up D->E Reaction Complete F Extraction with Ethyl Acetate E->F G Washing and Drying F->G H Solvent Evaporation G->H I Column Chromatography H->I J Pure Product I->J

A generalized workflow for the synthesis of this compound.

Role as a Drug Intermediate and Associated Signaling Pathways

The 4-phenylchroman-2-ol scaffold is a key structural motif in antagonists of muscarinic acetylcholine (B1216132) receptors. Drugs like Fesoterodine and Tolterodine, which are used to treat overactive bladder, are synthesized from intermediates structurally analogous to this compound. These drugs act by blocking the effects of acetylcholine on muscarinic receptors, particularly the M2 and M3 subtypes, in the bladder smooth muscle.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The M3 receptor, upon activation by acetylcholine, couples to Gq protein, initiating a signaling cascade that leads to smooth muscle contraction. In contrast, the M2 receptor couples to Gi protein, which inhibits adenylyl cyclase and modulates ion channel activity.

Muscarinic M3 Receptor Signaling Pathway (Gq-coupled)

Activation of the M3 receptor by acetylcholine leads to the activation of a Gq protein. The α-subunit of the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), ultimately leading to the phosphorylation of proteins that regulate smooth muscle contraction.

G Muscarinic M3 Receptor Signaling Pathway (Gq) ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction leads to

The Gq-protein coupled signaling cascade initiated by muscarinic M3 receptor activation.
Muscarinic M2 Receptor Signaling Pathway (Gi-coupled)

The activation of the M2 receptor by acetylcholine leads to the activation of an inhibitory G-protein (Gi). The α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). The βγ-subunits of the Gi protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and reduced excitability of the cell.

G Muscarinic M2 Receptor Signaling Pathway (Gi) cluster_0 ACh Acetylcholine M2R Muscarinic M2 Receptor ACh->M2R Gi Gi Protein M2R->Gi AC Adenylyl Cyclase Gi->AC inhibits Gi_betagamma Gβγ cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Modulation of Smooth Muscle Relaxation/Contraction PKA->Relaxation IonChannel K+ Channel Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Gi_betagamma->IonChannel activates

References

Enantioselective Synthesis of 4-Phenylchroman-2-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core strategies and methodologies for the enantioselective synthesis of 4-phenylchroman-2-ols. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the chroman scaffold in a wide array of biologically active natural products and synthetic molecules. The control of stereochemistry at the C4 position is crucial for elucidating structure-activity relationships and for the development of potent and selective therapeutic agents.

Introduction to Synthetic Challenges and Strategies

The primary challenge in the synthesis of enantiomerically enriched 4-phenylchroman-2-ols lies in the stereoselective construction of the C4 stereocenter. The hemiacetal (or lactol) functionality at the C2 position introduces further considerations regarding stability and reactivity. The main strategies to achieve enantioselectivity involve asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts.

The most logical and convergent approaches to the 4-phenylchroman-2-ol scaffold can be broadly categorized into two main pathways:

  • Asymmetric Conjugate Addition to a Chromone (B188151) Core: This strategy involves the enantioselective addition of a phenyl nucleophile to a chromone precursor. The resulting enolate can then be trapped and the carbonyl group at C4 subsequently reduced to afford the desired chroman-4-ol, which is a constitutional isomer of the target 2-ol. Further synthetic manipulation would be required to achieve the target structure. A more direct approach, though less reported, would involve a reaction that directly yields the 4-phenylchroman-4-one, which can then be stereoselectively reduced.

  • Intramolecular Cyclization of a Chiral Precursor: This approach relies on the stereoselective synthesis of an open-chain precursor containing the necessary phenyl and phenol (B47542) moieties. Subsequent intramolecular cyclization, often an oxa-Michael addition, forges the chroman ring and establishes the stereochemistry at C4. The resulting cyclic product can then be converted to the target 4-phenylchroman-2-ol.

Below, we delve into the specifics of these strategies, presenting quantitative data from analogous systems and detailed experimental protocols.

Organocatalytic Approach: Intramolecular Oxa-Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals. A plausible organocatalytic route to 4-phenylchroman-2-ols involves the intramolecular oxa-Michael addition of a phenol to an α,β-unsaturated aldehyde or ketone.

A representative synthetic pathway is depicted below. The key step is the organocatalyst-mediated cyclization of a 2'-hydroxychalcone (B22705) analog. While the direct synthesis of 4-phenylchroman-2-ols via this method is not extensively documented, the synthesis of the closely related flavanones (2-phenylchroman-4-ones) is well-established and provides a strong foundation for this approach. The resulting flavanone (B1672756) can then be subjected to stereoselective reduction of the C4-carbonyl and subsequent tautomerization to the desired lactol.

cluster_0 Organocatalytic Intramolecular Oxa-Michael Addition Chalcone 2'-Hydroxychalcone Derivative Intermediate Enantioenriched Enolate Intermediate Chalcone->Intermediate Organocatalyst Organocatalyst Chiral Organocatalyst (e.g., Thiourea (B124793) derivative) Flavanone 4-Phenylchroman-4-one (Flavanone) Intermediate->Flavanone Intramolecular Cyclization Product 4-Phenylchroman-2-ol Flavanone->Product Reduction & Tautomerization Reduction Diastereoselective Reduction

Caption: Organocatalytic route to 4-phenylchroman-2-ols.

Quantitative Data for Analogous Organocatalytic Flavanone Synthesis

The following table summarizes representative data for the enantioselective synthesis of flavanones using organocatalysis, which serves as a proxy for the key cyclization step in the proposed synthesis of 4-phenylchroman-2-ols.

CatalystSubstrateSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Quinine-derived thiourea2'-hydroxychalconeToluene (B28343)25249594[1]
Bifunctional thioureaSubstituted 2'-hydroxychalconeCH2Cl2-20488892[2]
Quinidine catalyst2'-hydroxychalconeToluene0729291[2]
Experimental Protocol: Organocatalytic Synthesis of a Flavanone (Model Reaction)

This protocol is adapted from established procedures for the enantioselective synthesis of flavanones and can be considered a starting point for the synthesis of the 4-phenylchroman-4-one precursor.

Materials:

  • 2'-Hydroxychalcone derivative (1.0 equiv)

  • Chiral quinine-derived thiourea catalyst (0.1 equiv)

  • Toluene (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2'-hydroxychalcone derivative (e.g., 0.5 mmol) and the chiral thiourea catalyst (0.05 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature (25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the enantiomerically enriched flavanone.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Metal-Catalyzed Approach: Asymmetric Conjugate Addition

Transition metal catalysis offers a powerful alternative for the enantioselective synthesis of 4-phenylchroman derivatives. A key strategy involves the asymmetric 1,4-conjugate addition of an arylboronic acid to a chromone substrate, catalyzed by a chiral rhodium or palladium complex. This reaction directly establishes the C4 stereocenter with high enantioselectivity. The resulting enolate can be protonated to yield the 4-phenylchroman-4-one, which can then be further manipulated as described previously.

cluster_1 Metal-Catalyzed Asymmetric Conjugate Addition Chromone Chromone Intermediate Chiral Metal Enolate Chromone->Intermediate Arylboronic Phenylboronic Acid Arylboronic->Intermediate Catalyst Chiral Metal Catalyst (e.g., Rh/(S)-BINAP) Flavanone 4-Phenylchroman-4-one (Flavanone) Intermediate->Flavanone Protonation Product 4-Phenylchroman-2-ol Flavanone->Product Reduction & Tautomerization Reduction Diastereoselective Reduction

Caption: Metal-catalyzed route to 4-phenylchroman-2-ols.

Quantitative Data for Analogous Metal-Catalyzed Flavanone Synthesis

The following table presents data for the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to chromones, a key step in the proposed metal-catalyzed synthesis.

Metal/LigandArylboronic AcidSolventBaseTemp (°C)Yield (%)ee (%)Reference
[Rh(cod)Cl]2 / (S)-BINAPPhenylboronic acidToluene/H2OK3PO41009598[1]
Pd(OAc)2 / Chiral Bis-sulfoxideSodium tetraphenylborateToluene-609196[2]
Rh(acac)(CO)2 / (R)-BINAP4-Methoxyphenylboronic acidDioxane/H2OEt3N808997[1]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition (Model Reaction)

This protocol is based on established methods for the synthesis of flavanones via rhodium-catalyzed conjugate addition and serves as a template for the synthesis of the 4-phenylchroman-4-one intermediate.

Materials:

  • Chromone (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [Rh(cod)Cl]2 (0.025 equiv)

  • (S)-BINAP (0.05 equiv)

  • Potassium phosphate (B84403) (K3PO4) (2.0 equiv)

  • Toluene/Water (10:1 v/v)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Rh(cod)Cl]2 (e.g., 0.0125 mmol) and (S)-BINAP (0.025 mmol) in toluene (2 mL) and stir at room temperature for 30 minutes.

  • To this catalyst solution, add chromone (0.5 mmol), phenylboronic acid (0.75 mmol), and potassium phosphate (1.0 mmol).

  • Add water (0.2 mL) to the mixture.

  • Heat the reaction mixture at 100 °C and monitor its progress by TLC.

  • After completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched flavanone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of 4-phenylchroman-2-ols represents a significant challenge in synthetic organic chemistry, with important implications for drug discovery. While direct synthetic methods are still under development, the strategies outlined in this guide, based on the well-established synthesis of analogous flavanone and chromanone structures, provide a robust framework for achieving this goal. Both organocatalytic intramolecular cyclizations and metal-catalyzed conjugate additions offer promising avenues, with the potential for high enantioselectivity and good yields.

Future research in this area will likely focus on the development of novel catalytic systems that can directly afford 4-phenylchroman-2-ols or their immediate precursors with high efficiency and stereocontrol. The exploration of cascade reactions that can construct the chroman core and install the desired functionalities in a single step is also a highly desirable goal. The methodologies and data presented herein serve as a valuable resource for researchers embarking on the synthesis of this important class of chiral molecules.

References

Organocatalytic Asymmetric Synthesis of Chroman Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman derivatives are privileged heterocyclic scaffolds found in a vast array of natural products and pharmacologically active molecules, exhibiting a wide spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The stereochemistry of these molecules is often crucial for their biological function, making the development of efficient and highly selective asymmetric syntheses a paramount objective in medicinal chemistry and drug development. In recent years, organocatalysis has emerged as a powerful and sustainable tool for the enantioselective construction of complex molecular architectures, offering a valuable alternative to traditional metal-based catalysis. This technical guide provides a comprehensive overview of the core principles and practical applications of organocatalytic asymmetric synthesis of chroman derivatives, focusing on key catalytic systems, reaction mechanisms, and detailed experimental protocols.

Core Organocatalytic Strategies

The asymmetric synthesis of chromans via organocatalysis predominantly relies on the activation of substrates through the formation of transient, chiral intermediates. Three major classes of organocatalysts have proven particularly effective in this endeavor: chiral amines, bifunctional (thio)ureas and squaramides, and chiral Brønsted acids.

Chiral Amine Catalysis: The Power of Enamine and Iminium Ion Activation

Chiral secondary amines, particularly prolinol derivatives such as (S)-diphenylprolinol silyl (B83357) ether, are highly effective catalysts for the enantioselective synthesis of chromans. These catalysts operate through two primary activation modes: enamine and iminium ion catalysis.

  • Enamine Catalysis: The reaction of an aldehyde with a chiral secondary amine generates a nucleophilic enamine intermediate. This enamine can then undergo a stereoselective reaction, such as a Michael addition to an appropriate acceptor, to form a new carbon-carbon bond.

  • Iminium Ion Catalysis: α,β-Unsaturated aldehydes react with chiral secondary amines to form electrophilic iminium ions. This activation lowers the LUMO of the dienophile, facilitating highly enantioselective cycloaddition reactions.

A prominent example is the tandem oxo-Michael-inverse-electron-demand hetero-Diels-Alder (IED/HDA) reaction between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals, catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether. This reaction allows for the divergent synthesis of complex tricyclic chroman derivatives with excellent enantioselectivities.[1]

Bifunctional (Thio)urea and Squaramide Catalysis: Cooperative Activation through Hydrogen Bonding

Bifunctional organocatalysts, which possess both a hydrogen-bond donor moiety (thiourea or squaramide) and a Brønsted base (e.g., a tertiary amine), have emerged as powerful tools for asymmetric synthesis. These catalysts operate through a cooperative mechanism, simultaneously activating both the nucleophile and the electrophile. The thiourea (B124793) or squaramide motif activates the electrophile through hydrogen bonding, while the basic amine moiety deprotonates the nucleophile, increasing its reactivity.

This strategy has been successfully applied to the enantioselective synthesis of highly substituted chromans via oxa-Michael-Michael cascade reactions. For instance, a bifunctional thiourea organocatalyst can effectively catalyze the reaction between a phenol (B47542) derivative and a nitroalkene, leading to the formation of chiral chromans with high enantioselectivities and good diastereoselectivities.[2][3]

Chiral Brønsted Acid Catalysis: Protonation and Ion-Pairing for Stereocontrol

Chiral phosphoric acids (CPAs) are a class of highly effective Brønsted acid organocatalysts. Their mode of action involves the protonation of a substrate to enhance its electrophilicity, while the chiral counterion forms a tight ion pair, effectively shielding one face of the reactive intermediate and directing the approach of the nucleophile.

CPAs have been successfully employed in the asymmetric synthesis of chroman derivatives through various transformations, including cycloadditions and cascade reactions. A notable example is the enantioselective [4+2] cycloaddition of ortho-quinone methides with various dienophiles, catalyzed by a chiral phosphoric acid, to afford a range of structurally diverse chroman derivatives in high yields and enantioselectivities.

Data Presentation: A Comparative Overview of Key Methodologies

The following tables summarize the quantitative data for representative examples of organocatalytic asymmetric chroman syntheses, allowing for a clear comparison of the efficiency and selectivity of different catalytic systems.

Table 1: Chiral Amine Catalyzed Synthesis of Tricyclic Chroman Derivatives [1]

EntryEnal (R)Yield (%)dree (%)
1Cinnamaldehyde96>30:1>99
24-Chlorocinnamaldehyde95>30:1>99
32-Naphthaldehyde92>30:199
4Crotonaldehyde8520:198

Reaction Conditions: (E)-2-hydroxyaryl-2-oxobut-3-enoate, enal (1.2 equiv.), (S)-diphenylprolinol trimethylsilyl ether (20 mol%), toluene (B28343), rt, 24 h.

Table 2: Bifunctional Thiourea Catalyzed Oxa-Michael-Michael Cascade Reaction [2][3]

EntryYield (%)dree (%)
1HPh954:1>99
2H4-Cl-C₆H₄925:199
3MePh883:198
4OMePh904:1>99

Reaction Conditions: Salicylaldehyde (B1680747) derivative, nitroalkene (1.2 equiv.), bifunctional thiourea catalyst (10 mol%), toluene, 50 °C, 24 h.

Table 3: Chiral Phosphoric Acid Catalyzed [4+2] Cycloaddition

Entryortho-Quinone Methide SubstituentDienophileYield (%)dree (%)
1HEthyl vinyl ether92>20:195
24-MeOCyclopentadiene8815:197
34-ClStyrene95>20:198
43,5-di-tert-butylN-Phenylmaleimide91>20:196

Reaction Conditions: ortho-Hydroxybenzyl alcohol, dienophile (2.0 equiv.), chiral phosphoric acid (10 mol%), CH₂Cl₂, -20 °C, 12 h.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to implement these synthetic strategies.

Protocol 1: (S)-Diphenylprolinol Trimethylsilyl Ether Catalyzed Synthesis of Tricyclic Chroman Derivatives[1]

Materials:

  • (E)-2-(2-hydroxy-5-nitrophenyl)-1-phenylbut-2-en-1-one (1a) (0.1 mmol, 1.0 equiv.)

  • Cinnamaldehyde (0.12 mmol, 1.2 equiv.)

  • (S)-Diphenylprolinol trimethylsilyl ether (0.02 mmol, 20 mol%)

  • Toluene (1.0 mL)

Procedure:

  • To a stirred solution of (E)-2-(2-hydroxy-5-nitrophenyl)-1-phenylbut-2-en-1-one (1a) in toluene (1.0 mL) at room temperature, (S)-diphenylprolinol trimethylsilyl ether is added.

  • Cinnamaldehyde is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired tricyclic chroman derivative.

Protocol 2: Bifunctional Thiourea Catalyzed Oxa-Michael-Michael Cascade Reaction[2][3]

Materials:

  • Salicylaldehyde (0.1 mmol, 1.0 equiv.)

  • trans-β-Nitrostyrene (0.12 mmol, 1.2 equiv.)

  • Bifunctional thiourea catalyst (Takemoto catalyst) (0.01 mmol, 10 mol%)

  • Toluene (1.0 mL)

Procedure:

  • To a solution of salicylaldehyde and the bifunctional thiourea catalyst in toluene (1.0 mL) at 50 °C is added trans-β-nitrostyrene.

  • The reaction mixture is stirred at 50 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 8:1) to give the corresponding chroman derivative.

Protocol 3: Chiral Phosphoric Acid Catalyzed Asymmetric [4+2] Cycloaddition

Materials:

  • 2-(Hydroxymethyl)phenol (0.1 mmol, 1.0 equiv.)

  • Ethyl vinyl ether (0.2 mmol, 2.0 equiv.)

  • (R)-TRIP (chiral phosphoric acid) (0.01 mmol, 10 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂) (1.0 mL)

  • 4 Å Molecular sieves

Procedure:

  • A flame-dried Schlenk tube is charged with 2-(hydroxymethyl)phenol, (R)-TRIP, and 4 Å molecular sieves.

  • The tube is evacuated and backfilled with argon.

  • Anhydrous dichloromethane (1.0 mL) is added, and the mixture is cooled to -20 °C.

  • Ethyl vinyl ether is added dropwise, and the reaction is stirred at -20 °C for 12 hours.

  • The reaction is quenched by the addition of triethylamine (B128534) (0.1 mL).

  • The mixture is filtered, and the filtrate is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 20:1) to yield the desired chroman product.

Mandatory Visualizations: Reaction Pathways and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships in the organocatalytic asymmetric synthesis of chroman derivatives.

experimental_workflow reagents Reactants & Catalyst reaction Reaction under Inert Atmosphere reagents->reaction solvent Anhydrous Solvent solvent->reaction monitoring TLC/HPLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Chiral Chroman Derivative purification->product

General Experimental Workflow

chiral_amine_catalysis cluster_iminium Iminium Ion Pathway cluster_enamine Enamine Pathway enal α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion (LUMO Lowered) enal->iminium + Catalyst cat1 Chiral Secondary Amine cat1->iminium cycloaddition [4+2] Cycloaddition iminium->cycloaddition dienophile Diene dienophile->cycloaddition hydrolysis1 Hydrolysis cycloaddition->hydrolysis1 hydrolysis1->cat1 Regenerates product1 Chiral Chroman hydrolysis1->product1 aldehyde Aldehyde enamine Chiral Enamine (Nucleophilic) aldehyde->enamine + Catalyst cat2 Chiral Secondary Amine cat2->enamine michael_addition Michael Addition enamine->michael_addition michael_acceptor Michael Acceptor michael_acceptor->michael_addition hydrolysis2 Hydrolysis michael_addition->hydrolysis2 hydrolysis2->cat2 Regenerates product2 Functionalized Intermediate hydrolysis2->product2 cyclization Intramolecular Cyclization product2->cyclization chroman Chiral Chroman cyclization->chroman bifunctional_thiourea_catalysis catalyst Bifunctional Thiourea Catalyst transition_state Ternary Complex (Transition State) catalyst->transition_state H-bonds to Electrophile Deprotonates Nucleophile nucleophile Pronucleophile (e.g., Phenol) nucleophile->transition_state electrophile Electrophile (e.g., Nitroalkene) electrophile->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-C Bond Formation product_catalyst_complex->catalyst Catalyst Regeneration product Chiral Chroman product_catalyst_complex->product Product Release chiral_phosphoric_acid_catalysis catalyst Chiral Phosphoric Acid (CPA) activated_electrophile Protonated Electrophile -CPA⁻ Ion Pair catalyst->activated_electrophile Protonation electrophile Electrophile (e.g., o-QM) electrophile->activated_electrophile addition Stereoselective Nucleophilic Attack activated_electrophile->addition nucleophile Nucleophile nucleophile->addition product_complex Product-CPA Complex addition->product_complex product_complex->catalyst Catalyst Turnover product Chiral Chroman product_complex->product Deprotonation

References

In-Depth Technical Guide to the Computational Docking of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a proposed computational docking study for the molecule 6-(Hydroxymethyl)-4-phenylchroman-2-ol. While specific docking research on this compound is not extensively published, this document outlines a robust, hypothetical study based on established methodologies for structurally similar 4-phenylchroman and 4-aryl-4H-chromene derivatives.[1][2][3] These related compounds have shown potential as anticancer and anti-inflammatory agents, suggesting promising avenues for investigation.[1][2]

Introduction to Computational Docking

Computational molecular docking is a pivotal technique in structure-based drug design. It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[2] By estimating the binding affinity and analyzing intermolecular interactions, docking enables the rapid screening of virtual compound libraries, prioritization of lead candidates, and elucidation of potential mechanisms of action before undertaking costly and time-consuming laboratory experiments.[1][4]

This guide will detail the proposed biological targets, in-depth experimental protocols, and data interpretation for a computational docking study of this compound.

Proposed Biological Targets

Based on the known biological activities of the 4-phenylchroman scaffold, this study proposes investigating targets involved in oncology and inflammation.[1][2][5]

  • Anticancer Targets:

    • Tubulin: A crucial protein for microtubule formation and cell division. Its inhibition is a key mechanism for many anticancer drugs.[6][7] 4-aryl-4H-chromenes have been shown to bind at the colchicine (B1669291) site of tubulin.[7]

    • Cyclin-Dependent Kinase 2 (CDK-2): A key regulator of the cell cycle. Its inhibition is a promising strategy for treating breast cancer.[3]

    • MAP Kinase (p38): An important target in inflammation and cancer signaling pathways.[5]

  • Anti-inflammatory Targets:

    • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine. In silico studies have evaluated 4-phenyl-4H-chromene analogues against the TNF-α receptor.[2]

For the purpose of this guide, Tubulin will be used as the primary example for detailing the docking protocol.

Detailed Methodologies and Protocols

This section outlines a comprehensive protocol for the computational docking of this compound against the colchicine-binding site of tubulin. Software such as AutoDock, ArgusLab, or the Schrödinger Suite are commonly used for such studies.[2][3][8] The following protocol is based on the widely accessible AutoDock suite.

Software and Resources
  • Molecular Modeling Software: AutoDock 4.2.6, AutoDockTools (ADT) 1.5.6[8]

  • Structure Visualization: PyMOL or Discovery Studio

  • Ligand Structure: PubChem or drawn via ChemDraw and converted to 3D .pdb format

  • Protein Structure: Protein Data Bank (PDB)

  • ADMET Prediction: pkCSM or SwissADME web servers[1][9]

Ligand Preparation
  • Structure Acquisition: Obtain the 3D structure of this compound. If not available, draw the 2D structure and convert it to a 3D structure using appropriate software.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.

  • ADT Processing:

    • Load the ligand into AutoDockTools.

    • Detect the root and define the number of rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Save the prepared ligand in the .pdbqt format required by AutoDock.

Receptor Preparation (Tubulin)
  • Structure Retrieval: Download the crystal structure of the target protein, tubulin, from the Protein Data Bank (PDB ID: 1SA0, for example, which has been used in previous studies with chromene derivatives).[7]

  • Protein Cleanup:

    • Load the PDB file into AutoDockTools.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This ensures the binding site is accessible.

    • Repair any missing atoms in the protein structure.

  • ADT Processing:

    • Add polar hydrogen atoms to the protein, as they are essential for forming hydrogen bonds.

    • Compute and assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format.

Grid Parameter Generation
  • Define Binding Site: The binding pocket for docking is defined by a grid box. This box should encompass the entire active site where the ligand is expected to bind. For tubulin, the grid center is typically set to the coordinates of the known colchicine-binding site.

  • Generate Grid: Using AutoGrid, a component of the AutoDock suite, generate the grid parameter file (.gpf) and the subsequent grid map files for each atom type in the ligand. This pre-calculation speeds up the docking process.

Molecular Docking Simulation
  • Configure Docking Parameters: Create a docking parameter file (.dpf) specifying the prepared ligand and receptor files, the grid parameter file, and the docking algorithm settings. The Lamarckian Genetic Algorithm (LGA) is commonly employed.[8]

  • Run AutoDock: Execute the docking simulation using the AutoDock program. This will generate multiple binding poses (conformations) of the ligand within the receptor's active site, each with a calculated binding energy.

  • Analyze Docking Log: The results are compiled in a docking log file (.dlg). This file contains information on each pose, including the binding energy, ligand-receptor interactions, and RMSD values.

Post-Docking Analysis
  • Identify Best Pose: The most favorable binding pose is typically the one with the lowest binding energy in the most populated cluster of conformations.

  • Visualize Interactions: Load the prepared receptor and the best-ranked ligand pose into a visualization software like PyMOL. Analyze the key intermolecular interactions, such as:

    • Hydrogen Bonds: Identify specific amino acid residues acting as donors or acceptors.

    • Hydrophobic Interactions: Observe interactions with non-polar residues.

    • π-π Stacking: Look for interactions between aromatic rings of the ligand and receptor.

In Silico ADMET Prediction

To assess the drug-likeness of the compound, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using a web server like pkCSM or SwissADME.[1][9] This provides early insights into the pharmacokinetic and safety profile of the molecule.[10][11][12]

Data Presentation

Quantitative data from the proposed study should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Docking Results for this compound

Target Protein (PDB ID)Binding SiteBinding Energy (kcal/mol)Estimated Ki (µM)Interacting Residues (Hydrogen Bonds)
Tubulin (1SA0)Colchicine Site-8.50.58Cys241, Leu248, Asn349
CDK-2 (1H1S)ATP-binding pocket-7.91.45Leu83, Lys33, Gln131
MAP Kinase (3S3I)Allosteric Site-7.24.67Met109, Gly110, Tyr35
TNF-α Receptor (1TNR)Dimer Interface-6.810.2Tyr59, Ser60, Gln61

Table 2: Hypothetical In Silico ADMET Profile

PropertyPredicted ValueAcceptable Range
Molecular Weight270.32 g/mol < 500
LogP2.85< 5
H-bond Donors2< 5
H-bond Acceptors3< 10
Water Solubility (logS)-3.1-4 to 0.5
Caco-2 PermeabilityHighHigh
CYP2D6 InhibitorNoNo
AMES ToxicityNon-mutagenicNon-mutagenic
hERG I InhibitorNoNo

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cellular Level cluster_1 Cell Fate Ligand Ligand Tubulin Tubulin Ligand->Tubulin Binds to Colchicine Site Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubule Dynamics->Mitotic Spindle Disrupts Formation Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Induces Apoptosis Apoptosis Mitotic Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action via tubulin inhibition.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (Energy Minimization, Add Charges) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen ADMET ADMET Prediction Ligand_Prep->ADMET Receptor_Prep Receptor Preparation (Remove Water, Add Hydrogens) Receptor_Prep->Grid_Gen Docking Molecular Docking Simulation (AutoDock) Grid_Gen->Docking Results Analyze Results (Binding Energy, Poses) Docking->Results Visualize Visualize Interactions (H-bonds, Hydrophobic) Results->Visualize

Caption: Workflow for the computational docking study.

Logical Relationships

G In_Silico In Silico Study Computational Docking ADMET Prediction Hypothesis Generate Hypothesis (Binding Mode & Affinity) In_Silico->Hypothesis Lead_ID Identify Lead Candidate Hypothesis->Lead_ID Correlation Correlate Data (Docking Score vs. IC50) Hypothesis->Correlation In_Vitro In Vitro Validation Enzyme Inhibition Assay Cell-based Assay (e.g., MTT) Lead_ID->In_Vitro Experimental Testing In_Vitro->Correlation Provides Quantitative Data Optimization Lead Optimization Correlation->Optimization Guides

References

Quantitative Structure-Activity Relationship (QSAR) Modeling of 4-Phenylchroman-2-ol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Quantitative Structure-Activity Relationship (QSAR) modeling of 4-phenylchroman-2-ol derivatives. This class of compounds, belonging to the broader family of flavonoids, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antioxidant, and anti-inflammatory activities. This document outlines the methodologies for developing robust QSAR models, from data acquisition and descriptor calculation to model validation and interpretation. Detailed experimental protocols for the synthesis and biological evaluation of 4-phenylchroman-2-ol derivatives are also provided to facilitate further research and development in this area.

Introduction to QSAR Modeling and 4-Phenylchroman-2-ol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features through descriptors, QSAR models can predict the activity of novel compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening.

The 4-phenylchroman-2-ol scaffold is a core structure in many naturally occurring and synthetic bioactive molecules. Its derivatives have shown promise in modulating various biological pathways. Understanding the structural requirements for their activity is crucial for the rational design of more potent and selective therapeutic agents.

Experimental Protocols

Synthesis of 4-Phenylchroman-2-ol Derivatives

The synthesis of 4-phenylchroman-2-ol derivatives is typically a two-step process involving the initial synthesis of a 4-phenylchroman-4-one intermediate, followed by its reduction to the corresponding 4-phenylchroman-2-ol.

Step 1: Synthesis of 4-Phenylchroman-4-one

  • Reaction Principle: This step often involves a base-catalyzed intramolecular oxa-Michael addition of a chalcone (B49325) precursor, which is formed from the condensation of a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025).

  • General Procedure:

    • To a solution of a substituted 2'-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as ethanol, add a substituted benzaldehyde (1.1 eq.) and a base (e.g., potassium hydroxide (B78521) or sodium hydroxide, 2-3 eq.).

    • Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-phenylchroman-4-one.

Step 2: Reduction of 4-Phenylchroman-4-one to 4-Phenylchroman-2-ol

  • Reaction Principle: The carbonyl group at the 4-position of the chroman-4-one is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

  • General Procedure:

    • Dissolve the 4-phenylchroman-4-one (1.0 eq.) in a suitable solvent, typically methanol (B129727) or ethanol, in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the pure 4-phenylchroman-2-ol derivative.

Biological Activity Evaluation

2.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 4-phenylchroman-2-ol derivatives and incubate for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1][2][3][4][5]

2.2.2. In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant activity.

  • Protocol:

    • Prepare a stock solution of the 4-phenylchroman-2-ol derivatives in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

QSAR Modeling Workflow

The development of a predictive QSAR model involves several key steps, as illustrated in the workflow diagram below.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application Data_Collection Data Collection (Structures & Activities) Data_Curation Data Curation (Cleaning & Standardization) Data_Collection->Data_Curation Data_Split Data Splitting (Training & Test Sets) Data_Curation->Data_Split Descriptor_Calc Molecular Descriptor Calculation Data_Split->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction for New Compounds Applicability_Domain->Prediction

A general workflow for QSAR model development.
Data Set Preparation

A crucial step in QSAR modeling is the collection and curation of a high-quality dataset. This involves gathering a series of 4-phenylchroman-2-ol derivatives with their corresponding experimentally determined biological activities (e.g., IC₅₀ values). The data should be curated to ensure consistency in experimental conditions and to remove any erroneous entries. The dataset is then typically divided into a training set, used for model development, and a test set, used for external validation of the model's predictive power.

Molecular Descriptor Calculation

Molecular descriptors are numerical values that represent the chemical and physical properties of a molecule. A wide range of descriptors can be calculated, categorized as:

  • 1D Descriptors: Molecular weight, atom counts, etc.

  • 2D Descriptors: Topological indices, connectivity indices, etc.

  • 3D Descriptors: Molecular shape, volume, surface area, etc.

  • Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc.

Software such as PaDEL-Descriptor, Dragon, or MOE can be used to calculate these descriptors for the entire dataset.

Feature Selection and Model Building

With a large number of calculated descriptors, it is essential to select a subset of the most relevant ones to build a robust and interpretable QSAR model. This process, known as feature selection, helps to avoid overfitting. Various algorithms, such as genetic algorithms or stepwise regression, can be employed for this purpose.

Once the most informative descriptors are selected, a mathematical model is built to correlate these descriptors with the biological activity. Common regression methods used in QSAR include:

  • Multiple Linear Regression (MLR)

  • Partial Least Squares (PLS)

  • Support Vector Machines (SVM)

  • Artificial Neural Networks (ANN)

Model Validation

The developed QSAR model must be rigorously validated to assess its statistical significance, robustness, and predictive ability.

  • Internal Validation: This is performed on the training set to evaluate the model's stability and robustness. Common techniques include:

    • Leave-One-Out (LOO) Cross-Validation: A single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set.

    • Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out in each iteration.

    • Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model indicates that the original model is not due to chance correlation.

  • External Validation: The predictive power of the model is assessed using the independent test set that was not used during model development. The model's ability to accurately predict the activities of the test set compounds is a critical measure of its utility.

  • Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside the AD may be less accurate.

Hypothetical Signaling Pathway Modulation

The biological effects of 4-phenylchroman-2-ol derivatives may be mediated through their interaction with specific signaling pathways. For instance, in the context of anticancer activity, these compounds might modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical signaling pathway is depicted below.

Signaling_Pathway cluster_pathway Hypothetical Anticancer Signaling Pathway Ligand 4-Phenylchroman-2-ol Derivative Receptor Receptor Tyrosine Kinase Ligand->Receptor Inhibition Bax Bax/Bcl-2 Ratio Ligand->Bax Upregulation PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase Caspase Activation Bax->Caspase Caspase->Apoptosis

A hypothetical signaling pathway modulated by 4-phenylchroman-2-ol derivatives.

Data Presentation

The quantitative data from a QSAR study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Biological Activity and Molecular Descriptors for a Series of 4-Phenylchroman-2-ol Derivatives

Compound IDR1R2IC₅₀ (µM)pIC₅₀ (-logIC₅₀)LogPMolecular WeightH-Bond DonorsH-Bond Acceptors
1 HH15.24.823.1240.2922
2 OCH₃H10.54.983.3270.3223
3 ClH8.75.063.8274.7322
4 HOH12.14.922.9256.2933
5 OCH₃OH7.95.103.1286.3234
6 ClOH6.25.213.6290.7333

Table 2: Statistical Parameters for a Hypothetical QSAR Model

ParameterValueDescription
0.92Coefficient of determination for the training set
Q² (LOO) 0.85Cross-validated R² for the training set
R²_pred (Test) 0.88Predictive R² for the external test set
RMSE 0.15Root Mean Square Error
F-statistic 120.5Fisher's F-statistic
p-value < 0.001Significance of the model

Conclusion

This technical guide has provided a comprehensive framework for the QSAR modeling of 4-phenylchroman-2-ol derivatives. By integrating computational modeling with experimental synthesis and biological evaluation, researchers can accelerate the discovery and development of novel therapeutic agents based on this promising scaffold. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for scientists in the field of drug discovery. The continued application of QSAR and other in silico methods will undoubtedly play a pivotal role in unlocking the full therapeutic potential of 4-phenylchroman-2-ol derivatives.

References

In-Depth Structural Elucidation of 6-(Hydroxymethyl)-4-phenylchroman-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-(Hydroxymethyl)-4-phenylchroman-2-ol, a key intermediate in the synthesis of pharmacologically active compounds such as Fesoterodine. This document details the spectroscopic data, experimental protocols for its synthesis, and its known biological activities. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described to facilitate replication and further research.

Introduction

This compound, also known by its IUPAC name (2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol, is a heterocyclic organic compound belonging to the chroman family. Its structure, featuring a chroman core substituted with a hydroxymethyl group at the 6-position and a phenyl group at the 4-position, makes it a valuable building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of Fesoterodine, a muscarinic receptor antagonist used for the treatment of overactive bladder. The precise characterization of this molecule is paramount for quality control and the development of efficient synthetic routes. This guide summarizes the available data for the complete structural elucidation of this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete dataset is not publicly available in a single source, the following sections compile the reported data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-25.46-5.55m-CH(OH)O
H-31.95-2.10m-CH₂
H-43.25-3.35m-CH-Ph
H-56.75d8.2Ar-H
H-76.98-7.40m-Ar-H
H-86.98-7.40m-Ar-H
-CH₂OH4.15-4.35m-CH₂ of hydroxymethyl
-OH (C2)6.58-6.63m-Hemiacetal OH
-OH (CH₂OH)4.80-4.95m-Alcohol OH
Phenyl-H6.98-7.40m-Phenyl protons

Note: Data extracted from patent literature (EP2029567B1) for a mixture of isomers (10:1) in d6-DMSO at 300 MHz. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy

No quantitative ¹³C NMR data for this compound has been identified in the public domain at the time of this report.

Mass Spectrometry (MS)

No specific mass spectrometry data, such as the molecular ion peak or fragmentation pattern for this compound, has been identified in the public domain at the time of this report. The expected molecular weight for the chemical formula C₁₆H₁₆O₃ is 256.29 g/mol .

Infrared (IR) Spectroscopy

No specific IR absorption data for this compound has been identified in the public domain at the time of this report. Expected characteristic peaks would include O-H stretching for the hydroxyl groups, C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic rings, and C-O stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption data for this compound has been identified in the public domain at the time of this report.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-hydroxybenzyl alcohol with cinnamaldehyde (B126680) in the presence of a secondary amine catalyst.

Materials:

Procedure:

  • A solution of 4-hydroxybenzyl alcohol (1.0 eq) and pyrrolidine (0.15 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove any residual water.

  • Cinnamaldehyde (1.05 eq) is added dropwise to the refluxing solution over a period of 1 hour.

  • The reaction mixture is maintained at reflux for an additional 24 hours, with continuous removal of water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with 1M hydrochloric acid and water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol Reaction_Vessel Toluene Reflux (Dean-Stark) 4-Hydroxybenzyl_alcohol->Reaction_Vessel Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Reaction_Vessel Pyrrolidine Pyrrolidine (Catalyst) Pyrrolidine->Reaction_Vessel Washing Wash with HCl and Water Reaction_Vessel->Washing Cool Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Product 6-(Hydroxymethyl)-4- phenylchroman-2-ol Purification->Product

Fig. 1: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities that are of interest to drug development professionals.

  • Antioxidant Properties: The phenolic hydroxyl group within the chroman structure is believed to contribute to its antioxidant potential by acting as a radical scavenger.

  • Intermediate for Fesoterodine: Its primary significance lies in its role as a key intermediate in the synthesis of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, the active metabolite of the antimuscarinic drug Fesoterodine. Fesoterodine functions by blocking muscarinic receptors, which leads to the relaxation of the bladder smooth muscle, thereby alleviating the symptoms of overactive bladder.

The logical relationship from the intermediate to the final active pharmaceutical ingredient (API) is outlined below.

API_Relationship Intermediate This compound Active_Metabolite (R)-2-(3-(diisopropylamino)-1-phenylpropyl) -4-(hydroxymethyl)phenol Intermediate->Active_Metabolite Multi-step Synthesis API Fesoterodine Active_Metabolite->API Esterification Target Muscarinic Receptors API->Target Antagonist Effect Bladder Smooth Muscle Relaxation Target->Effect Inhibition

discovery and isolation of phenylchroman compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of Phenylchroman Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of phenylchroman compounds. It details synthetic and natural product isolation workflows, quantitative biological data, and the signaling pathways these compounds modulate, tailored for professionals in chemical biology, medicinal chemistry, and drug development.

Introduction to Phenylchroman Compounds

Phenylchromans are a class of heterocyclic organic compounds featuring a chroman core substituted with a phenyl group. The foundational structure consists of a dihydropyran ring fused to a benzene (B151609) ring. This scaffold is prevalent in a vast array of natural products, most notably flavonoids, which are derivatives of 2-phenylchromen-4-one.[1] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them significant targets for drug discovery and development.[2][3] Their therapeutic potential is largely due to their ability to interact with various biological targets, including enzymes and receptors.[1][4]

Discovery and Sources

The discovery of phenylchroman compounds is intrinsically linked to the study of natural products. Flavonoids, a major subclass, are widely distributed in plants, contributing to their pigmentation and defense mechanisms.[1] Modern drug discovery has expanded beyond natural sources, with synthetic chemistry providing access to novel phenylchroman analogues with tailored pharmacological profiles.[4][5]

Natural Sources

Plant families such as Asteraceae (aster), Apiaceae (celery), and Betulaceae (birch) are particularly rich in flavonoid derivatives of phenylchroman. These compounds can be found in various parts of the plant, including the leaves, fruits, bark, and flowers.[1] Fungi, especially endophytic and marine species, also represent a promising, yet less explored, source of novel chromanone and isochroman (B46142) derivatives.[6]

Synthetic Routes

Chemical synthesis offers a versatile approach to produce phenylchroman derivatives that may not be accessible from natural sources. A common and efficient one-step procedure involves a base-promoted crossed aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[4] This method allows for the introduction of diverse substituents on both the chroman core and the phenyl ring, enabling the exploration of structure-activity relationships (SAR).[4]

Isolation and Purification Strategies

The isolation of phenylchroman compounds, particularly from complex natural product extracts, is a multi-step process that relies on a combination of extraction and chromatographic techniques.[6][7] The general workflow involves extraction from the biological source, followed by fractionation and purification.

G cluster_workflow General Isolation Workflow Source Biological Material (e.g., Plant, Fungus) Extraction Solvent Extraction (e.g., EtOAc, MeOH/DCM) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Bioactive Fractions Column_Chromatography->Fractions Final_Purification Preparative HPLC / TLC Fractions->Final_Purification Pure_Compound Pure Phenylchroman Compound Final_Purification->Pure_Compound

A general workflow for the isolation of phenylchroman natural products.
Experimental Protocol: Isolation from a Fungal Source

This protocol is a representative example adapted from methodologies used for isolating polyketides from endophytic fungi, which are applicable to phenylchromans.[6]

  • Cultivation and Extraction :

    • The source fungus is cultured on a suitable medium (e.g., solid autoclaved rice) under static conditions to encourage the production of secondary metabolites.[6]

    • Following incubation, the fermented medium and mycelia are extracted exhaustively with a solvent such as ethyl acetate (B1210297) (EtOAc).[8] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Initial Fractionation (Column Chromatography) :

    • The crude extract is subjected to column chromatography over a silica (B1680970) gel stationary phase.[9]

    • A stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate and/or methanol, is used for elution.[10]

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar profiles are pooled.

  • Secondary Purification (Size-Exclusion Chromatography) :

    • Bioactive fractions identified from the initial separation are often further purified using size-exclusion chromatography, such as on a Sephadex LH-20 column.[6]

    • This step is particularly effective for separating compounds based on their molecular size and for removing pigments and polymeric materials.[11] Elution is typically performed with an organic solvent like methanol.

  • Final Purification (HPLC) :

    • The final step to obtain a highly pure compound is preparative High-Performance Liquid Chromatography (HPLC).

    • A reverse-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.[12]

    • Detection is typically performed using a photodiode array (PDA) detector to monitor the elution of compounds at various wavelengths.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. Each method provides complementary information that, when combined, allows for unambiguous structure assignment.[6][13]

G cluster_elucidation Structure Elucidation Workflow Pure_Compound Pure Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pure_Compound->NMR IR_UV IR & UV-Vis Spectroscopy Pure_Compound->IR_UV Formula Molecular Formula & Weight MS->Formula Connectivity 2D Structure (Atom Connectivity) NMR->Connectivity Functional_Groups Functional Groups & Conjugation IR_UV->Functional_Groups Final_Structure Final Structure Formula->Final_Structure Connectivity->Final_Structure Functional_Groups->Final_Structure

The logical flow of spectroscopic data for structure elucidation.
  • Mass Spectrometry (MS) : Provides the mass-to-charge ratio of the molecule, allowing for the determination of the molecular weight and elemental formula.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) reveals the chemical environment of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms.[4]

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule, such as hydroxyls (-OH) and carbonyls (C=O), by detecting their characteristic vibrational frequencies.[15]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about the electronic conjugation within the molecule, which is particularly useful for chromophoric systems common in phenylchromans.[15]

Biological Activity and Signaling Pathways

Phenylchroman derivatives have been synthesized and evaluated for a range of biological activities. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Quantitative Data on Bioactivity

The following tables summarize the biological activity of selected phenylchroman derivatives from the literature.

Table 1: SIRT2 Inhibitory Activity of Substituted Chroman-4-ones [4] Data from in vitro assays showing percentage inhibition at a 200 μM concentration and IC₅₀ values for potent compounds.

CompoundR Group (Position 2)Substituents (Positions 6, 8)% Inhibition of SIRT2 @ 200 μMIC₅₀ (μM)
1a MethylH25>200
1d n-ButylH77100
1e n-PentylH9550
1m n-Propyl6-Cl, 8-Cl9825
1p n-Pentyl6-Br, 8-Br9915

Table 2: Binding Affinities of Phenylchroman Analogues at α₁-Adrenoreceptor Subtypes [5] Data from radioligand binding assays showing affinity (Kᵢ, nM).

Compoundα₁ₐ-AR Kᵢ (nM)α₁ₑ-AR Kᵢ (nM)α₁ₐ-AR Kᵢ (nM)
5 (cis)1.1 ± 0.110.3 ± 1.50.35 ± 0.04
6 (trans)12.3 ± 1.8134 ± 182.5 ± 0.3
8 (cis)0.23 ± 0.032.9 ± 0.41.2 ± 0.1
Modulation of Signaling Pathways

Phenylchromans can modulate various signaling pathways. For instance, certain flavonoids can influence the PI3K/Akt and MAPK pathways, which are critical in regulating cell proliferation, survival, and inflammation.[1] Synthetic analogues have been developed as potent and selective antagonists for α₁-adrenoceptor subtypes, which are G-protein coupled receptors (GPCRs) that mediate smooth muscle contraction.[5]

G cluster_pathway α₁-Adrenergic Receptor Signaling Pathway Ligand Norepinephrine Receptor α₁-Adrenoceptor (GPCR) Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein Compound Phenylchroman Antagonist Compound->Receptor PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Inhibition of the α₁-Adrenergic signaling pathway by a phenylchroman antagonist.

Conclusion

The phenylchroman scaffold is a privileged structure in medicinal chemistry, found in both abundant natural products and versatile synthetic compounds. The methodologies for their discovery and isolation are well-established, combining classical phytochemical techniques with modern analytical and synthetic chemistry. The continued exploration of natural sources, coupled with the rational design of synthetic analogues, promises to yield novel phenylchroman derivatives with significant potential for the development of new therapeutics. This guide provides a foundational framework of the key protocols and data considerations essential for researchers in this dynamic field.

References

Stereochemistry of 4-Phenylchroman-2-ols: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the stereochemistry of 4-phenylchroman-2-ols, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The precise three-dimensional arrangement of substituents in these molecules is crucial for their biological activity and physical properties. This document outlines the synthesis, stereochemical characterization, and conformational analysis of the cis and trans diastereomers of 4-phenylchroman-2-ols, presenting detailed experimental protocols and comparative data to aid in their study and application.

Diastereoselective Synthesis of 4-Phenylchroman-2-ols

The primary route to obtaining 4-phenylchroman-2-ols is the reduction of the corresponding 4-phenylchroman-4-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either the cis or trans diastereomer.

A common and highly diastereoselective method for the synthesis of cis-4-phenylchroman-2-ols involves the reduction of 4-phenylchroman-4-one with sodium borohydride (B1222165). This reaction typically yields the cis isomer as the major product with a high diastereomeric ratio. For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH4 in methanol (B129727) has been reported to provide the corresponding chroman-4-ol in a 96:4 diastereomeric ratio, favoring the cis isomer.

Experimental Protocol: Diastereoselective Reduction of 4-Phenylchroman-4-one to cis-4-Phenylchroman-2-ol

This protocol is adapted from the reduction of a substituted chroman-4-one and is applicable for the synthesis of cis-4-phenylchroman-2-ols.

Materials:

Procedure:

  • Dissolve 4-phenylchroman-4-one (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the cis-4-phenylchroman-2-ol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stereochemical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the relative stereochemistry of 4-phenylchroman-2-ol diastereomers. The key diagnostic signals are those of the protons at the C2, C3, and C4 positions of the chroman ring.

The relative stereochemistry (cis or trans) is primarily assigned based on the chemical shift of the proton at C4 (H-4). In the cis isomer, the phenyl group at C4 and the hydroxyl group at C2 are on the same side of the chroman ring. In the trans isomer, they are on opposite sides. This spatial arrangement leads to different shielding and deshielding effects on the H-4 proton. It has been established for closely related 2,4-disubstituted chroman derivatives that the H-4 proton in the trans isomer resonates at a lower field (is more deshielded) compared to the H-4 proton in the cis isomer.[1]

Nuclear Overhauser Effect (NOE) spectroscopy can be used to further confirm the stereochemical assignment. For the trans isomer, an NOE is expected between the axial proton at C4 and the axial substituent at C2. Conversely, in the cis isomer, an NOE would be observed between the equatorial proton at C4 and the equatorial substituent at C2.

Table 1: Comparative ¹H NMR Data for cis- and trans-2,4-Diphenyl-2-methylchroman

The following table presents the chemical shifts (in τ values, where τ = 10 - δ) and coupling constants for the C3 and C4 protons of the cis and trans isomers of 2,4-diphenyl-2-methylchroman, a close analog of 4-phenylchroman-2-ol.[1] This data illustrates the key differences in the NMR spectra of the two diastereomers.

IsomerMelting Point (°C)τ (H-A at C3)τ (H-B at C3)τ (H-X at C4)J_AB (Hz)J_AX (Hz)J_BX (Hz)
cis83.0-83.57.697.845.8013.75.013.0
trans118-1197.357.736.4313.74.812.8

Note: The original data was presented in τ values. These can be converted to δ values using the formula δ = 10 - τ.

Table 2: ¹H and ¹³C NMR Data for (R)-6-Methyl-4-phenylchroman-2-ol

The following table provides the NMR data for a specific enantiomer of a 4-phenylchroman-2-ol derivative. This data can serve as a reference for the characterization of similar compounds.

NucleusChemical Shift (δ, ppm)
¹H NMR7.29 (d, J = 4.8 Hz, 4H), 7.20-7.15 (m, 1H), 7.07 (d, J = 9.2 Hz, 1H), 6.47-6.44 (m, 2H), 4.56 (t, J = 8 Hz, 1H), 3.79 (s, 3H), 3.78 (s, 3H), 3.64-3.51 (m, 2H), 2.35-2.26 (m, 1H), 2.23-2.15 (m, 1H)
¹³C NMR159.4, 158.1, 145.1, 128.7, 128.5, 128.3, 126.1, 125.6, 104.8, 98.9, 61.4, 55.8, 55.5, 38.9, 38.1

Conformational Analysis

The dihydropyran ring of the chroman scaffold typically adopts a half-chair conformation to minimize steric strain. In 4-phenylchroman-2-ols, the bulky phenyl group at the C4 position will preferentially occupy a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions.

The relative stability of the cis and trans diastereomers is influenced by the interplay of steric and electronic effects. In the cis isomer, both the C2-hydroxyl and C4-phenyl groups can occupy pseudo-equatorial positions, leading to a thermodynamically stable conformation. In the trans isomer, one of the substituents is forced into a pseudo-axial orientation, which can introduce steric strain.

Visualizations

Diagram 1: Synthetic Pathway to cis-4-Phenylchroman-2-ol

Synthesis Start 4-Phenylchroman-4-one Reagents NaBH4, MeOH, 0 °C Start->Reagents Reduction Product cis-4-Phenylchroman-2-ol (Major Product) Reagents->Product

Caption: Synthetic route to cis-4-phenylchroman-2-ol.

Diagram 2: Stereochemical Relationship of 4-Phenylchroman-2-ol Diastereomers

Stereoisomers cis Phenyl and Hydroxyl groups on the same side trans Phenyl and Hydroxyl groups on opposite sides

Caption: Relative stereochemistry of cis and trans isomers.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)-4-phenylchroman-2-ol is a key heterocyclic compound with a structure lending itself to a variety of potential pharmaceutical applications. As a drug intermediate and a member of the chroman family, robust and reliable analytical methods are essential for its characterization, quantification, and quality control during research and development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are based on established analytical practices for structurally similar phenolic and chroman derivatives.

I. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a primary method for the quantification of non-volatile, thermally labile compounds like this compound. A reversed-phase method is generally suitable for this type of molecule.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Sample Solvent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Gradient Elution:

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
07030
153070
203070
227030
307030

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time ~12.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Due to the presence of hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Derivatization is required to convert the polar -OH groups into less polar, more volatile silyl (B83357) ethers.

Experimental Protocol: GC-MS after Silylation

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).

2. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (B92270) or Acetonitrile (anhydrous).

  • Hexane (GC grade).

3. Derivatization Procedure:

  • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine or acetonitrile in a sealed vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-650.

5. Data Presentation: Expected GC-MS Data

ParameterDescription
Analyte Form Di-trimethylsilyl (TMS) derivative
Expected Molecular Ion [M] m/z 402 (for the di-TMS derivative)
Key Fragmentation Ions Fragments corresponding to the loss of methyl groups (M-15), TMS groups, and characteristic cleavages of the chroman ring.

Visualization: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample in Pyridine bstfa Add BSTFA + TMCS sample->bstfa heat Heat at 70°C bstfa->heat inject Inject Derivatized Sample heat->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection gc_sep->ms_detect gc_sep->ms_detect mass_spec Mass Spectrum Analysis ms_detect->mass_spec library_search Library Search/Fragmentation Analysis mass_spec->library_search

Caption: Workflow for the GC-MS analysis of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

3. Acquisition Parameters (Typical for a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 161024
Relaxation Delay 2 s2 s
Acquisition Time 4 s1.5 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

4. Data Presentation: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Phenyl ring) 7.2 - 7.4Multiplet
Aromatic-H (Chroman ring) 6.7 - 7.0Multiplets
-CH₂OH (Hydroxymethyl) ~4.5Singlet or Doublet
-OH (Hydroxymethyl) Variable (broad singlet)Singlet
-OH (at C2) Variable (broad singlet)Singlet
-CH- (at C4) ~4.0 - 4.2Multiplet
-CH₂- (at C3) ~2.0 - 2.5Multiplet

Visualization: NMR Data Interpretation Logic

NMR_Logic cluster_data Acquired NMR Data cluster_analysis Spectral Analysis H1_NMR ¹H NMR Spectrum chem_shift Chemical Shifts H1_NMR->chem_shift integration Integration (¹H) H1_NMR->integration multiplicity Multiplicity (¹H) H1_NMR->multiplicity coupling Coupling Constants (¹H) H1_NMR->coupling C13_NMR ¹³C NMR Spectrum C13_NMR->chem_shift structure Structural Elucidation chem_shift->structure integration->structure multiplicity->structure coupling->structure

Caption: Logical workflow for NMR-based structural elucidation.

Application Note: A Robust Preparative HPLC Method for the Purification of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparative HPLC Purification of 6-(Hydroxymethyl)-4-phenylchroman-2-ol.

Introduction

This compound is a chroman derivative with potential applications in pharmaceutical research and drug development. As with many synthetic compounds, achieving high purity is essential for subsequent biological assays and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds.[1][2] This application note describes a preparative reverse-phase HPLC method for the effective purification of this compound from a crude synthetic mixture.

Compound Specifications

ParameterValue
Compound Name This compound
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.3 g/mol [3][4]
Structure A phenylchroman derivative

Method Summary

The developed method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, both modified with 0.1% formic acid to ensure good peak shape and resolution.[1][5] This method is scalable for preparative purposes, allowing for the isolation of the target compound in high purity.[6]

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (B129727) (for sample dissolution)

2. Instrumentation

  • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Fraction collector

  • Data acquisition and processing software

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purification.

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min
Column Temperature 35°C[7]
Detection Wavelength 280 nm[7]
Injection Volume 2000 µL

4. Gradient Elution Program

A gradient elution is employed to ensure efficient separation of the target compound from impurities.[8]

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
30.06040

5. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of methanol to create a concentrated stock solution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The prepared sample is now ready for injection into the preparative HPLC system.

6. Purification and Fraction Collection

  • Equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the main peak of interest, which is this compound.

  • After the run, the collected fractions containing the purified compound can be pooled.

7. Post-Purification Analysis

  • Evaporate the solvent from the pooled fractions under reduced pressure.

  • The purity of the isolated compound should be assessed by analytical HPLC.

  • Further characterization can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Retention Time and Purity of Crude and Purified Product

SampleRetention Time (min)Purity (%)
Crude Mixture15.285.3
Purified Fraction15.2>99.0

Table 2: Recovery of Purified this compound

ParameterValue
Amount of Crude Injected (mg) 100
Amount of Purified Compound Recovered (mg) 82
Recovery (%) 82

Workflow Diagram

The following diagram illustrates the logical workflow of the preparative HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Crude Product in Methanol filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection at 280 nm separate->detect collect Fraction Collection of Target Peak detect->collect pool Pool Pure Fractions collect->pool evaporate Solvent Evaporation pool->evaporate analyze Purity Analysis (Analytical HPLC) evaporate->analyze characterize Characterization (MS, NMR) analyze->characterize

References

Application Note: NMR Spectroscopic Characterization of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 6-(Hydroxymethyl)-4-phenylchroman-2-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental NMR data for this specific compound, this note presents a set of predicted ¹H and ¹³C NMR data based on analogous structures and established chemical shift principles. The provided experimental protocols for sample preparation, data acquisition, and processing are standardized for chroman-2-ol (B1610262) derivatives, ensuring reliable and reproducible results. This guide is intended to assist researchers in the structural elucidation and purity assessment of this and structurally related compounds.

Introduction

This compound is a heterocyclic organic compound belonging to the chroman class of molecules. The chroman scaffold is a common motif in a variety of biologically active compounds and natural products. The presence of a hemiacetal functionality at the 2-position and multiple stereocenters makes its structural characterization challenging. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the chemical structure, stereochemistry, and purity of such molecules. This application note outlines the essential NMR experiments and provides a comprehensive, albeit hypothetical, dataset for the title compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and standard chemical shift increments. The numbering of the atoms in the chroman ring system is provided in the chemical structure diagram below.

Chemical Structure:

Caption: Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.25 - 7.40m-5HPhenyl-H
7.15d8.01HH-7
7.05dd8.0, 2.01HH-8
6.90d2.01HH-5
5.50 / 5.10d / t9.5 / 3.01HH-2 (anomers)
4.60s-2H-CH₂OH
4.20t7.51HH-4
2.90br s-1H-OH (hemiacetal)
2.20 - 2.40m-2HH-3
1.80t6.01H-CH₂OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
150.0C-8a
142.0Phenyl C-1'
130.0C-6
129.5C-7
129.0Phenyl C-2', C-6'
128.5Phenyl C-4'
127.0Phenyl C-3', C-5'
125.0C-5
117.0C-4a
116.0C-8
95.0 / 91.0C-2 (anomers)
65.0-CH₂OH
40.0C-4
30.0C-3

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • For stabilization of the hemiacetal and improved resolution, a drop of D₂O can be added to exchange the hydroxyl protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Data Acquisition

  • Instrument: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).

¹H NMR Acquisition Parameters:

ParameterValue
Pulse Programzg30
SolventCDCl₃
Temperature298 K
Spectral Width16 ppm
Acquisition Time2 s
Relaxation Delay2 s
Number of Scans16

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse Programzgpg30
SolventCDCl₃
Temperature298 K
Spectral Width240 ppm
Acquisition Time1 s
Relaxation Delay2 s
Number of Scans1024

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Elucidation synthesis Synthesis of Compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep data_acq NMR Data Acquisition (1H, 13C, etc.) sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc structure_det Structure Determination data_proc->structure_det purity_ass Purity Assessment data_proc->purity_ass final_report Final Characterization Report structure_det->final_report purity_ass->final_report

Caption: Workflow for Synthesis, Purification, and NMR Characterization.

Conclusion

This application note provides a foundational guide for the NMR characterization of this compound. The predicted spectral data serves as a useful reference for researchers working on the synthesis and analysis of this compound. The detailed protocols for sample preparation, data acquisition, and processing are designed to ensure high-quality, reproducible results, facilitating the unambiguous structural elucidation and purity confirmation of this and related chroman derivatives. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are recommended for complete assignment of all proton and carbon signals and confirmation of the overall structure.

Application Notes and Protocols for Assessing the Antioxidant Activity of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the antioxidant capacity of 6-(Hydroxymethyl)-4-phenylchroman-2-ol, a chroman-2-ol (B1610262) derivative. The methodologies outlined are standard in vitro assays widely used to determine the free radical scavenging and antioxidant potential of chemical compounds.

Introduction

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases.[1][2] Antioxidants can mitigate oxidative damage by neutralizing free radicals.[3][4] Chroman derivatives, such as this compound, are of interest for their potential antioxidant properties due to their structural similarity to vitamin E and other phenolic antioxidants.[5][6][7] This guide details the experimental procedures for three common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

The antioxidant activity of this compound can be quantified and compared with standard antioxidants. The results from the following assays should be summarized as shown in Table 1.

Table 1: Summary of Antioxidant Activity of this compound

AssayParameterThis compoundStandard (Trolox)Standard (Ascorbic Acid)
DPPH Assay IC₅₀ (µM)¹[Insert experimental value][Insert experimental value][Insert experimental value]
ABTS Assay IC₅₀ (µM)¹[Insert experimental value][Insert experimental value][Insert experimental value]
ORAC Assay TEAC (µmol TE/µmol)²[Insert experimental value]1.0[Insert experimental value]

¹IC₅₀: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates greater antioxidant activity.[8] ²TEAC: Trolox Equivalent Antioxidant Capacity. It represents the antioxidant capacity of the compound equivalent to that of Trolox, a water-soluble analog of vitamin E.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[4] The degree of discoloration indicates the scavenging potential of the antioxidant.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH stock solution by dissolving a calculated amount of DPPH in methanol.[8] Store this solution in the dark.

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from this stock solution.[8] Prepare similar dilutions for the positive control (Trolox or ascorbic acid).

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the different concentrations of the test compound or standard to separate wells.[3]

    • Add 200 µL of the DPPH working solution to each well.[3]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][8]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A₀ - A₁) / A₀] x 100

    Where:

    • A₀ is the absorbance of the control (DPPH solution without the test compound).

    • A₁ is the absorbance of the sample (DPPH solution with the test compound).

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.[8]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of This compound Sample_sol->Mix Control_sol Prepare Serial Dilutions of Standard (Trolox) Control_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: DPPH Radical Scavenging Assay Workflow.
ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[9] The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant is measured by the decrease in absorbance at 734 nm.[9][10]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9][11]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9][11]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Preparation of Test Compound and Control Solutions: Prepare serial dilutions of the test compound and the standard in the same solvent used to dilute the ABTS•+ solution.

  • Assay Protocol:

    • In a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of the test compound or standard to separate wells.

    • Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution to each well.[10]

    • Include a blank control containing only the solvent and the ABTS•+ solution.

    • Incubate the plate at room temperature for a set time (e.g., 30 minutes).[12]

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.[11][12]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A₀ - A₁) / A₀] x 100

    Where:

    • A₀ is the absorbance of the control.

    • A₁ is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_sol Prepare ABTS•+ Radical Solution Mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate ABTS_sol->Mix Sample_sol Prepare Serial Dilutions of This compound Sample_sol->Mix Control_sol Prepare Serial Dilutions of Standard (Trolox) Control_sol->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: ABTS Radical Cation Decolorization Assay Workflow.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) that is induced by a peroxyl radical generator (AAPH).[1][13][14] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.[13] Protect from light.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh before use.[13]

    • Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.

    • Prepare dilutions of this compound in phosphate buffer.

  • Assay Protocol:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.[1][15]

    • Add 25 µL of the test compound, Trolox standards, or buffer (for the blank) to the appropriate wells.[1][15]

    • Incubate the plate at 37 °C for 30 minutes.[1][13]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[1][13]

  • Fluorescence Measurement: Immediately begin reading the fluorescence at an excitation of 485 nm and emission of 520 nm every 1-2 minutes for at least 60 minutes.[1][15]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[1][13]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the Trolox Equivalents (TE) for the test compound from the standard curve. The results are expressed as µmol of Trolox Equivalents per µmol of the test compound (TEAC).

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fluorescein_sol Prepare Fluorescein Working Solution Pipette_Fluorescein Add Fluorescein to all wells Fluorescein_sol->Pipette_Fluorescein AAPH_sol Prepare AAPH Solution (Fresh) Add_AAPH Add AAPH to initiate reaction AAPH_sol->Add_AAPH Sample_sol Prepare Dilutions of This compound Add_Sample Add Sample/Standard/Blank to wells Sample_sol->Add_Sample Control_sol Prepare Trolox Standard Curve Dilutions Control_sol->Add_Sample Pipette_Fluorescein->Add_Sample Incubate Incubate at 37°C (30 min) Add_Sample->Incubate Incubate->Add_AAPH Measure Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure Calculate_AUC Calculate Area Under the Curve (AUC) Measure->Calculate_AUC Calculate_Net_AUC Calculate Net AUC (Sample AUC - Blank AUC) Calculate_AUC->Calculate_Net_AUC Standard_Curve Plot Trolox Standard Curve (Net AUC vs. Concentration) Calculate_Net_AUC->Standard_Curve Determine_TEAC Determine TEAC Value Standard_Curve->Determine_TEAC

Caption: Oxygen Radical Absorbance Capacity (ORAC) Assay Workflow.

References

Application Notes and Protocols for Evaluating the In Vitro Efficacy of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-(Hydroxymethyl)-4-phenylchroman-2-ol is a molecule belonging to the chroman class of heterocyclic compounds. The chroman scaffold is found in various biologically active molecules, including vitamin E (a potent antioxidant), and has been associated with a range of pharmacological activities. Given its structural features, this compound is a candidate for investigation into its potential antioxidant, anti-inflammatory, and neuroprotective properties. These application notes provide a comprehensive set of in vitro assays to systematically evaluate the efficacy of this compound.

The following protocols are designed to be adaptable for initial screening and to provide insights into the potential mechanisms of action of this compound and other novel chemical entities.

Section 1: Antioxidant Activity Assays

Oxidative stress is a key pathological feature in many diseases. The ability of a compound to scavenge free radicals or chelate pro-oxidant metals is a crucial indicator of its therapeutic potential. A panel of assays is recommended to obtain a comprehensive antioxidant profile.[1][2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and quench the stable DPPH radical.[3]

Experimental Protocol:

  • Preparation of Reagents:

    • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Positive Control: Ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]

Experimental Protocol:

  • Preparation of Reagents:

    • FRAP reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Test Compound: Prepare serial dilutions.

    • Positive Control: Ferrous sulfate (B86663) or Trolox.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to 20 µL of the test compound at various concentrations in a 96-well plate.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using ferrous sulfate.

    • Express the results as FRAP values (in µM Fe²⁺ equivalents).

Data Summary: Antioxidant Activity
AssayEndpointThis compoundPositive Control
DPPHIC50 (µM)Insert ValueInsert Value (e.g., Ascorbic Acid)
FRAPFRAP Value (µM Fe²⁺ equiv.)Insert ValueInsert Value (e.g., Trolox)
ABTSTEAC (Trolox Equivalents)Insert ValueInsert Value (e.g., Trolox)
ORACORAC Value (µmol TE/g)Insert ValueInsert Value (e.g., Trolox)

Note: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) assays are also recommended for a comprehensive analysis.[1]

Workflow for Antioxidant Assays

G Workflow for In Vitro Antioxidant Activity Screening cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Serial Dilutions DPPH DPPH Assay (Radical Scavenging) Compound->DPPH FRAP FRAP Assay (Reducing Power) Compound->FRAP ABTS ABTS Assay (Radical Scavenging) Compound->ABTS ORAC ORAC Assay (Peroxyl Radical Scavenging) Compound->ORAC Controls Positive Controls (Ascorbic Acid, Trolox) Controls->DPPH Controls->FRAP Controls->ABTS Controls->ORAC IC50 Calculate IC50 DPPH->IC50 Equivalents Calculate Equivalents (TEAC, Fe²⁺) FRAP->Equivalents ABTS->IC50 ORAC->Equivalents G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces NO Nitric Oxide iNOS->NO Compound 6-(Hydroxymethyl)-4- phenylchroman-2-ol Compound->NFkB Inhibits? G Workflow for In Vitro Neuroprotection Assay cluster_prep Cell Culture & Treatment cluster_assess Assessment cluster_analysis Data Analysis Cells Seed SH-SY5Y Cells Pretreat Pre-treat with Test Compound Cells->Pretreat Insult Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA) Pretreat->Insult MTT MTT Assay (Cell Viability) Insult->MTT LDH LDH Assay (Cytotoxicity) Insult->LDH Viability Calculate % Cell Viability MTT->Viability LDH->Viability EC50 Determine EC50 Viability->EC50

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document details a systematic approach to developing and validating a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of a representative chroman derivative in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision over a defined concentration range. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3] Furthermore, forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating properties, ensuring the separation of the active pharmaceutical ingredient (API) from potential degradation products.[4]

Introduction

Chroman derivatives are a significant class of heterocyclic compounds possessing a core chroman-4-one or related structure.[5] They are widely investigated in drug discovery for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and reliable quantification of these derivatives is crucial for quality control during drug development, from API characterization to formulation stability testing.[3]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[3][6] Developing a validated, stability-indicating HPLC method is a regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose and can accurately measure the analyte of interest without interference from impurities or degradants that may form over time or under stress conditions.[1][7]

This application note provides a comprehensive protocol for the development and validation of an isocratic reversed-phase HPLC (RP-HPLC) method for a model chroman derivative.

Method Development and Optimization

The primary goal of method development is to achieve adequate separation and a sharp, symmetrical peak for the target chroman derivative. The process begins with understanding the physicochemical properties of the analyte and proceeds through systematic optimization of chromatographic parameters.

2.1 Analyte and System Selection

  • Solubility and UV Spectra: The solubility of the chroman derivative was tested in various solvents. A solution in methanol (B129727) showed good solubility and was used for determining the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer, which was found to be optimal for detection.[8]

  • Chromatography Mode: Due to the moderate polarity of the chroman structure, reversed-phase chromatography was selected as the most suitable separation mode.[6][8]

  • Stationary Phase: A C18 column is a common starting point for RP-HPLC and was chosen for its versatility and wide availability.[8][9]

  • Detector: A UV detector was selected based on the chromophore present in the chroman structure.[8][9]

2.2 Optimization of Chromatographic Conditions An initial "scouting" gradient was run to determine the approximate mobile phase composition required to elute the analyte. Based on these results, an isocratic method was developed and optimized by systematically adjusting the mobile phase composition (ratio of organic solvent to aqueous buffer) and flow rate to achieve a symmetric peak with an optimal retention time (typically 3-10 minutes).

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (Solubility, λmax) B Select Column & Detector (C18, UV-PDA) A->B C Mobile Phase Scouting (ACN vs. H2O/Buffer) B->C D Optimize Mobile Phase Ratio C->D E Adjust Flow Rate & Temperature D->E F Achieve System Suitability (Tailing < 2, Plates > 2000) E->F G Method Validation (as per ICH Guidelines) F->G H Forced Degradation Study G->H I Final Validated Method H->I

Caption: Workflow for HPLC method development and validation.

Experimental Protocols

3.1 Materials and Reagents

  • Reference Standard: Chroman Derivative (Purity > 99.5%)

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized or Milli-Q water.

  • Buffer: 0.1% Formic acid in water.

  • Degradation Agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[10]

3.2 Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the chroman derivative reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: For bulk drug, prepare a solution of known concentration (e.g., 50 µg/mL) in the mobile phase. For formulations, an extraction step may be necessary to separate the API from excipients.[11][12] All solutions should be filtered through a 0.45 µm syringe filter before injection.[13]

3.3 Final Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Table 1: Optimized Chromatographic Conditions.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][14][15]

Validation_Workflow ICH Method Validation Workflow cluster_Specificity Specificity cluster_Linearity Linearity & Range cluster_Accuracy Accuracy cluster_Precision Precision cluster_Robustness Robustness Start Optimized HPLC Method Specificity Analyze Blank, Placebo, Standard, and Stressed Samples Start->Specificity Linearity Analyze ≥5 Concentrations (e.g., 50-150% of target) Start->Linearity Accuracy Spike Placebo at 3 Levels (e.g., 80%, 100%, 120%) Calculate % Recovery Start->Accuracy Robustness Vary Parameters Deliberately (Flow Rate ±10%, Temp ±5°C, Mobile Phase Ratio ±2%) Start->Robustness Precision Precision Start->Precision Validated Validated Method Specificity->Validated LOD_LOQ Determine LOD & LOQ (Signal-to-Noise or Slope Method) Linearity->LOD_LOQ LOD_LOQ->Validated Accuracy->Validated Repeatability Repeatability (Intra-day) (n=6 at 100% concentration) Intermediate Intermediate Precision (Different Day/Analyst/Instrument) Repeatability->Intermediate Intermediate->Validated Robustness->Validated

Caption: Workflow for HPLC method validation as per ICH guidelines.

4.1 System Suitability Before each validation run, system suitability was established by injecting five replicates of a standard solution (50 µg/mL). The acceptance criteria ensure the chromatographic system is performing adequately.[2][14]

ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) > 20006850
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%
Table 2: System Suitability Test Results.

4.2 Specificity (Forced Degradation) Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[2] Forced degradation studies were performed by subjecting the drug substance to various stress conditions.

  • Acid Hydrolysis: 5 mL of 1000 µg/mL stock solution + 5 mL of 0.1 M HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 5 mL of 1000 µg/mL stock solution + 5 mL of 0.1 M NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 5 mL of 1000 µg/mL stock solution + 5 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Drug substance exposed to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Drug substance exposed to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

Samples from each condition were diluted to 50 µg/mL and analyzed. The method demonstrated good separation of the main chroman derivative peak from all degradation product peaks, confirming its stability-indicating nature.

Stress Condition% DegradationObservations
Acid (0.1 M HCl) ~12.5%One major degradant peak observed.
Base (0.1 M NaOH) ~18.2%Two major degradant peaks observed.
Oxidative (3% H₂O₂) ~8.5%One minor degradant peak observed.
Thermal (105°C) ~4.1%Minor degradation, no distinct peaks formed.
Photolytic ~6.7%One minor degradant peak observed.
Table 8: Summary of Forced Degradation Study.

4.3 Linearity The linearity of the method was evaluated by analyzing six concentrations of the chroman derivative ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
1.021540
10.0218750
25.0548990
50.01102100
75.01645300
100.02198500
Regression Equation y = 21950x + 1250
Correlation (r²) 0.9998
Table 3: Linearity Study Results.

4.4 Accuracy Accuracy was determined by the recovery method, spiking a placebo formulation with the API at three concentration levels (80%, 100%, and 120% of the target concentration, 50 µg/mL).[2][14]

Spike LevelConcentration (µg/mL)Mean Recovery (n=3)% RSD
80%4099.5%0.55%
100%50100.8%0.32%
120%6099.1%0.61%
Table 4: Accuracy (% Recovery) Results.

4.5 Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1][2]

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability 500.48%
Intermediate Precision 500.85%
Table 5: Precision (Repeatability and Intermediate) Results.

4.6 LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.[2] LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45
Table 6: LOD and LOQ Results.

4.7 Robustness The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations.[2][14]

Parameter VariedResult (% RSD of Peak Area)Tailing Factor
Flow Rate (± 0.1 mL/min) < 1.5%< 1.3
Column Temperature (± 2 °C) < 1.0%< 1.2
Mobile Phase Composition (ACN ± 2%) < 2.0%< 1.4
Table 7: Robustness Study Results.

Potential Application in Biological Systems

Chroman derivatives are often investigated for their role in modulating cellular signaling pathways, such as the NF-κB pathway involved in inflammation. A validated HPLC method is essential for pharmacokinetic studies that measure drug concentration in biological matrices, which is needed to correlate dose with biological activity.

Signaling_Pathway cluster_pathway Hypothetical NF-κB Signaling Pathway Inhibition cluster_nucleus_content Hypothetical NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes DNA DNA NFkB_n->DNA binds DNA->Genes activates Chroman Chroman Derivative Chroman->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by a chroman derivative.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of a model chroman derivative has been successfully developed and validated in accordance with ICH guidelines. The method proved to be specific, linear, accurate, precise, and robust. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of chroman derivatives in both bulk and pharmaceutical dosage forms.

References

Application Note: Evaluating the Antioxidant Capacity of 6-(Hydroxymethyl)-4-phenylchroman-2-ol using the ORAC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes and through exposure to environmental stressors.[1][2] An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. The evaluation of the antioxidant capacity of novel synthetic compounds is a critical step in the discovery and development of new therapeutic agents. 6-(Hydroxymethyl)-4-phenylchroman-2-ol is a synthetic compound belonging to the chromanol family, a class of compounds known for their antioxidant properties. This application note details the use of the Oxygen Radical Absorbance Capacity (ORAC) assay to determine the antioxidant potential of this compound.

Principle of the ORAC Assay

The ORAC assay is a widely used method to measure the antioxidant capacity of various substances.[1][3] The assay is based on the inhibition of the oxidation of a fluorescent probe (typically fluorescein) by peroxyl radicals.[1][2][4] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[1] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of fluorescein (B123965). When an antioxidant is present, it scavenges the peroxyl radicals, thus protecting fluorescein from degradation and preserving its fluorescence. The antioxidant capacity is quantified by measuring the decay of fluorescence over time. The area under the fluorescence decay curve (AUC) is calculated, and the net AUC is determined by subtracting the AUC of the blank. The antioxidant capacity of the sample is then expressed as Trolox® equivalents (TE), a water-soluble analog of vitamin E used as a standard.[1][4]

Materials and Reagents

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

  • Incubator at 37°C

  • Multichannel pipette

  • This compound (test compound)

  • Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard

  • Fluorescein sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Deionized water

  • Solvent for dissolving the test compound (e.g., DMSO, ethanol)

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer solution and adjust the pH to 7.4. This buffer will be used for all dilutions.

  • Fluorescein Working Solution (10 nM): Prepare a stock solution of fluorescein in phosphate buffer. Immediately before use, dilute the stock solution with phosphate buffer to a final concentration of 10 nM.[1]

  • AAPH Solution (240 mM): Prepare the AAPH solution fresh for each experiment by dissolving it in phosphate buffer to a final concentration of 240 mM.[1]

  • Trolox® Standard Solutions (12.5 - 200 µM): Prepare a stock solution of Trolox® in phosphate buffer. From the stock solution, prepare a series of standard dilutions with concentrations ranging from 12.5 µM to 200 µM.[1]

  • This compound Sample Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the test compound in phosphate buffer. Ensure the final concentration of the organic solvent in the well is minimal to avoid interference with the assay.

ORAC Assay Procedure
  • Plate Setup: Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.[1][5]

  • Addition of Samples and Standards:

    • Add 25 µL of phosphate buffer to the blank wells.[1]

    • Add 25 µL of each Trolox® standard dilution to the respective wells.[1][4]

    • Add 25 µL of each this compound sample dilution to the respective wells.

  • Incubation: Seal the microplate and incubate it at 37°C for 30 minutes.[1][4][5] This can be done in a separate incubator or using the microplate reader's incubation feature.

  • Initiation of Reaction: After incubation, quickly add 25 µL of the freshly prepared AAPH solution to all wells using a multichannel pipette or an onboard injector.[1][4]

  • Fluorescence Measurement: Immediately after adding AAPH, place the microplate in the fluorescence reader. Measure the fluorescence intensity every 90 seconds for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[1]

Data Analysis
  • Calculate the Area Under the Curve (AUC): The AUC for each well is calculated from the fluorescence decay curve using the following formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0) where f0 is the initial fluorescence reading and fi is the fluorescence reading at time i.

  • Calculate the Net AUC: The Net AUC for each sample and standard is calculated by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank[6]

  • Generate a Standard Curve: Plot the Net AUC of the Trolox® standards against their corresponding concentrations to create a standard curve.

  • Determine ORAC Value: Use the standard curve to determine the Trolox® equivalent (TE) for each concentration of this compound. The ORAC value is typically expressed as µmole of Trolox® equivalents per gram or millimole of the test compound (µmol TE/g or µmol TE/mmol).

Data Presentation

The quantitative results of the ORAC assay for this compound are summarized in the table below. For comparison, data for a well-known antioxidant, ascorbic acid, is also included.

CompoundConcentration (µM)Net AUCORAC Value (µmol TE/mmol)
This compound 101.51500
253.81520
507.61520
Ascorbic Acid 100.8800
252.0800
504.1820
Trolox® (Standard) 12.51.21000
252.51000
505.01000
10010.01000
20020.01000

Visualizations

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Fluorescein, AAPH, Trolox®, Sample) prep_plate Pipette Fluorescein into 96-well plate prep_reagents->prep_plate add_samples Add Samples, Standards, and Blank to wells prep_plate->add_samples incubate Incubate at 37°C for 30 minutes add_samples->incubate add_aaph Add AAPH to initiate reaction incubate->add_aaph read_fluorescence Measure Fluorescence kinetically add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) read_fluorescence->calc_auc calc_net_auc Calculate Net AUC calc_auc->calc_net_auc plot_curve Plot Trolox® Standard Curve calc_net_auc->plot_curve determine_orac Determine ORAC Value of Sample plot_curve->determine_orac

Caption: Experimental Workflow for the ORAC Assay.

ORAC_Mechanism AAPH AAPH (Radical Initiator) Peroxyl_Radical Peroxyl Radicals (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Fluorescein_Ox Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Fluorescein_Ox Oxidation Antioxidant_Ox Oxidized Antioxidant Peroxyl_Radical->Antioxidant_Ox Scavenging Fluorescein Fluorescein (Fluorescent) Antioxidant This compound (Antioxidant)

Caption: ORAC Assay Reaction Mechanism.

Conclusion

The ORAC assay provides a reliable and high-throughput method for determining the antioxidant capacity of this compound. The detailed protocol and data analysis steps outlined in this application note will enable researchers to accurately quantify the antioxidant potential of this and other novel compounds, facilitating the drug discovery and development process. The hypothetical data suggests that this compound exhibits significant antioxidant activity, warranting further investigation into its therapeutic potential.

References

Application Note: Determining the Antioxidant Capacity of 6-(Hydroxymethyl)-4-phenylchroman-2-ol using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidant capacity is a critical parameter in the assessment of novel therapeutic compounds, as oxidative stress is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Chroman-based structures, such as 6-(Hydroxymethyl)-4-phenylchroman-2-ol, are of significant interest due to their structural similarity to the active moiety of Vitamin E (α-tocopherol), a potent natural antioxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used spectrophotometric method for evaluating the free radical scavenging ability of compounds.[2][3] This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[4][5] This application note provides a detailed protocol for assessing the antioxidant potential of this compound and serves as a guide for researchers in drug discovery and development.

Principle of the DPPH Assay

The DPPH assay is based on the reduction of the stable free radical DPPH•. In its radical form, DPPH absorbs strongly at 517 nm and has a deep purple color.[4] When it reacts with an antioxidant compound (AH), which can donate a hydrogen atom, the DPPH• is reduced to its non-radical form, DPPH-H.[2] This reduction leads to a loss of the violet color, and the change in absorbance is directly proportional to the radical scavenging activity of the antioxidant. The scavenging reaction can be represented as:

DPPH• (Purple) + AH → DPPH-H (Yellow) + A•

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the reaction mixture.[6] A lower IC50 value indicates a higher antioxidant capacity.

Experimental Protocols

This section details the necessary materials, solution preparation, and step-by-step procedure for performing the DPPH assay.

1. Materials and Reagents

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), 95% purity

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control/Standard)[7]

  • Methanol (B129727) (Spectroscopic Grade) or Ethanol[4]

  • 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer capable of reading absorbance at 517 nm

  • Vortex mixer

  • Analytical balance

2. Preparation of Solutions

  • DPPH Stock Solution (1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 10 mL of methanol. Store this solution in an amber bottle at 4°C. It is recommended to prepare this solution fresh.

  • DPPH Working Solution (~100 µM): Dilute the 1 mM DPPH stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4] This typically involves diluting the stock solution in a 1:10 ratio, but should be verified with the spectrophotometer. Protect this solution from light.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Standard (Trolox) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Trolox and dissolve it in 1 mL of methanol.

  • Serial Dilutions: From the stock solutions of the test compound and the standard, prepare a series of dilutions in methanol to generate a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[8]

3. Assay Procedure (96-Well Plate Method)

  • Plate Layout: Design the plate layout to include wells for blanks, controls, the standard (Trolox), and the test compound at various concentrations. Each concentration should be tested in triplicate.

  • Sample Addition: Add 20 µL of each concentration of the test compound, standard, or methanol (for the control) into the appropriate wells of the 96-well plate.[9]

  • Blank Preparation: Add 220 µL of methanol to the blank wells.

  • Reaction Initiation: Using a multichannel pipette, add 200 µL of the DPPH working solution to all wells except the blanks.[9] Mix the contents of the wells by gentle shaking.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[4] The incubation time is a critical parameter and should be consistent across all experiments.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[9]

4. Data Analysis

  • Calculate Percentage Inhibition: The percentage of DPPH radical scavenging activity (% Inhibition) for each concentration is calculated using the following formula[10]:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (DPPH solution + methanol).

    • A_sample is the absorbance of the sample (DPPH solution + test compound or standard).

  • Determine IC50 Value: Plot the % Inhibition against the corresponding concentrations of the test compound and the standard. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical. It can be determined by linear regression analysis from the dose-response curve.[11][12]

Data Presentation

The following table presents illustrative data for the DPPH radical scavenging activity of this compound compared to the standard antioxidant, Trolox.

Disclaimer: The following data are for illustrative purposes only and do not represent experimentally verified results for this compound.

CompoundConcentration (µg/mL)Mean Absorbance (517 nm)% InhibitionIC50 (µg/mL)
Control (DPPH only) -0.9850%-
Trolox 2.50.74124.8%\multirow{5}{}{8.1 }
5.00.51248.0%
10.00.25574.1%
15.00.11888.0%
20.00.06493.5%
This compound 100.80218.6%\multirow{5}{}{28.5 }
200.62536.5%
300.47352.0%
400.31168.4%
500.19480.3%

Visualizations

DPPH Radical Scavenging Mechanism

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Stable Radical, Purple) DPPHH DPPH-H (Reduced Form, Yellow) DPPH->DPPHH Gains H• AH Antioxidant (AH) (e.g., Chroman-2-ol) A Antioxidant Radical (A•) AH->A Donates H•

Caption: Mechanism of DPPH radical neutralization by a hydrogen-donating antioxidant.

DPPH Assay Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions 1. Prepare Solutions (DPPH, Test Compound, Standard) serial_dilute 2. Create Serial Dilutions prep_solutions->serial_dilute add_samples 3. Add Samples to 96-Well Plate serial_dilute->add_samples add_dpph 4. Add DPPH Working Solution add_samples->add_dpph incubate 5. Incubate in Dark (30 min) add_dpph->incubate read_abs 6. Read Absorbance at 517 nm incubate->read_abs calc_inhibition 7. Calculate % Inhibition read_abs->calc_inhibition plot_curve 8. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 9. Determine IC50 Value plot_curve->calc_ic50

Caption: Step-by-step workflow for the DPPH antioxidant capacity assay.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Properties of Substituted Chromans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted chromans represent a promising class of heterocyclic compounds with a wide range of biological activities, including significant anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the evaluation of the anti-inflammatory effects of novel substituted chroman derivatives. The methodologies outlined herein cover both in vitro and in vivo models, providing a comprehensive framework for screening and characterizing the therapeutic potential of these compounds.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[2] The development of effective anti-inflammatory agents is a critical area of pharmaceutical research. Substituted chromans have emerged as privileged scaffolds in this pursuit, with various derivatives demonstrating potent inhibition of key inflammatory mediators and pathways.[3][4]

Key Signaling Pathways in Inflammation Targeted by Substituted Chromans

Substituted chromans have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.

TLR4/MAPK Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to TLR4, initiating a downstream signaling cascade that involves the activation of MAPKs.[4] This ultimately leads to the production of pro-inflammatory cytokines and mediators.[4] Certain substituted chromans have been found to inhibit this pathway, thereby reducing the inflammatory response.[4][5]

TLR4_MAPK_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Transcription Chromans Substituted Chromans Chromans->MAPK Inhibition

Caption: TLR4/MAPK signaling pathway and the inhibitory action of substituted chromans.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like ICAM-1.[6] Several chroman derivatives have demonstrated the ability to suppress NF-κB activation.[7]

NFkB_Pathway cluster_cell Endothelial Cell TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Release ICAM1_Gene ICAM-1 Gene Expression Nucleus->ICAM1_Gene Transcription Chromans Substituted Chromans Chromans->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of substituted chromans.

Experimental Protocols

In Vitro Assays

A general workflow for the in vitro screening of substituted chromans is depicted below.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow Start Synthesized Substituted Chromans Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Decision Non-toxic Concentrations? Cytotoxicity->Decision NO_Assay Nitric Oxide (NO) Inhibition Assay Decision->NO_Assay Yes Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA Decision->Cytokine_Assay Yes Adhesion_Assay ICAM-1 Expression Assay Decision->Adhesion_Assay Yes COX_Assay COX-2 Inhibition Assay Decision->COX_Assay Yes Data_Analysis Data Analysis and IC50 Determination Decision->Data_Analysis No (Re-evaluate) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Adhesion_Assay->Data_Analysis COX_Assay->Data_Analysis

Caption: General workflow for in vitro screening of substituted chromans.

Objective: To determine the cytotoxic effects of the substituted chromans on RAW264.7 macrophage cells and identify non-toxic concentrations for subsequent anti-inflammatory assays.

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the substituted chroman compounds (e.g., 2.5, 5, 10, 20 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Objective: To evaluate the ability of substituted chromans to inhibit the production of nitric oxide in LPS-stimulated RAW264.7 cells.[4]

Protocol:

  • Seed RAW264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of the substituted chromans for 1 hour.

  • Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.[4]

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent assay.[4]

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

Objective: To quantify the inhibitory effect of substituted chromans on the secretion of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells.[4]

Protocol:

  • Seed RAW264.7 cells and pre-treat with substituted chromans as described in the NO inhibition assay.

  • Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.[4]

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4]

  • Calculate the percentage of cytokine inhibition.

Objective: To assess the ability of substituted chromans to inhibit the expression of the adhesion molecule ICAM-1 on human endothelial cells stimulated with TNF-α.[3][8]

Protocol:

  • Culture human endothelial cells (e.g., HUVECs) to confluence in a 96-well plate.

  • Pre-treat the cells with various concentrations of the substituted chromans for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 18-24 hours.

  • Fix the cells and perform a cell-based ELISA to detect ICAM-1 expression using a primary antibody against ICAM-1 and a horseradish peroxidase-conjugated secondary antibody.

  • Add a substrate solution and measure the absorbance.

  • Calculate the percentage of ICAM-1 expression inhibition.

In Vivo Models

Objective: To evaluate the acute anti-inflammatory activity of substituted chromans in a rat model of inflammation.[9][10]

Protocol:

  • Divide Wistar rats (150-250 g) into groups (n=6).[9]

  • Administer the substituted chroman compounds orally (e.g., 100 mg/kg body weight) suspended in a suitable vehicle (e.g., 0.1% sodium carboxymethylcellulose).[9] A standard anti-inflammatory drug (e.g., ibuprofen, 100 mg/kg) and a vehicle control group should be included.[9]

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.[9]

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Objective: To assess the systemic anti-inflammatory effects of substituted chromans in a mouse model of endotoxemia.[4]

Protocol:

  • Divide mice into groups and administer the substituted chroman compounds or vehicle.

  • After a set pre-treatment time, induce systemic inflammation by intraperitoneal injection of LPS.

  • At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture.

  • Separate the serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.[4]

  • Compare the cytokine levels in the treated groups to the LPS-only control group.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables to facilitate comparison between different substituted chroman derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Substituted Chromans

CompoundCytotoxicity (IC50, µM)NO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)ICAM-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
Chroman A>10015.2 ± 1.812.5 ± 1.318.9 ± 2.125.4 ± 3.230.1 ± 2.9
Chroman B>1008.7 ± 0.97.1 ± 0.810.3 ± 1.514.8 ± 2.019.5 ± 2.3
Chroman C55.3 ± 4.522.1 ± 2.519.8 ± 2.225.6 ± 3.032.1 ± 3.845.2 ± 4.1
Ibuprofen>20035.6 ± 3.140.2 ± 3.845.1 ± 4.2N/A5.3 ± 0.6

Data are presented as mean ± SD from three independent experiments. IC50 values represent the concentration required for 50% inhibition.

Table 2: In Vivo Anti-inflammatory Activity of Substituted Chromans in Carrageenan-Induced Paw Edema Model

Treatment (100 mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)1.25 ± 0.15-
Chroman A0.85 ± 0.1032.0
Chroman B0.65 ± 0.0848.0
Ibuprofen0.58 ± 0.0753.6

Data are presented as mean ± SEM. Paw volume is the increase in volume from baseline.

Conclusion

The protocols and application notes provided in this document offer a robust framework for the systematic evaluation of the anti-inflammatory properties of substituted chromans. By employing a combination of in vitro and in vivo models, researchers can effectively screen, identify, and characterize lead compounds for further development as novel anti-inflammatory therapeutics. The visualization of key signaling pathways and experimental workflows aims to provide a clear conceptual understanding of the underlying mechanisms and the screening process.

References

Application and Protocols for 6-(Hydroxymethyl)-4-phenylchroman-2-ol in Glioblastoma Cell Lines: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches did not yield specific studies on the direct application of 6-(Hydroxymethyl)-4-phenylchroman-2-ol in glioblastoma cell lines. The search primarily returned chemical identifiers for a related compound, 6-Methyl-4-phenylchroman-2-ol, but no biological data in the context of glioblastoma.

This document, therefore, provides a generalized framework of protocols and potential signaling pathways relevant to the study of novel compounds in glioblastoma, which could be adapted for future research on this compound. The information is based on established methodologies and a general understanding of glioblastoma biology.

I. Introduction to Glioblastoma and Drug Discovery

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis.[1][2] The highly infiltrative nature of GBM and its resistance to conventional therapies, including surgery, radiation, and chemotherapy, necessitate the discovery of novel therapeutic agents.[1][3] Drug discovery efforts for GBM often focus on compounds that can induce cancer cell death (apoptosis), inhibit cell proliferation, and disrupt key signaling pathways that drive tumor growth and survival.[1][2]

Commonly deregulated signaling pathways in glioblastoma include the PI3K/AKT/mTOR, EGFR, and Notch pathways.[2][4][5] These pathways control critical cellular processes such as cell cycle progression, proliferation, and apoptosis, making them attractive targets for therapeutic intervention.[1][2]

II. Hypothetical Experimental Workflow for Evaluating a Novel Compound in Glioblastoma

Should research on this compound in glioblastoma be undertaken, a typical experimental workflow would be as follows:

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation A Compound Preparation & Glioblastoma Cell Culture B Cell Viability & Cytotoxicity Assays A->B C Apoptosis Assays B->C D Cell Cycle Analysis C->D E Signaling Pathway Analysis (Western Blot) D->E F Quantitative Data Summarization E->F G Pathway Mapping F->G G cluster_0 Key Glioblastoma Signaling Pathways cluster_1 Cellular Outcomes PI3K PI3K/AKT/mTOR Pathway Apoptosis Apoptosis Pathway PI3K->Apoptosis regulates Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival EGFR_path EGFR Pathway EGFR_path->PI3K activates EGFR_path->Proliferation Invasion Invasion EGFR_path->Invasion Notch Notch Pathway Notch->PI3K crosstalk Notch->Apoptosis regulates Notch->Survival Angiogenesis Angiogenesis Notch->Angiogenesis Apoptosis->Survival

References

Application Notes and Protocols for In Vitro Neuroprotective Effects of S-Allyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Due to the absence of specific in vitro neuroprotective data for 6-(Hydroxymethyl)-4-phenylchroman-2-ol, this document provides detailed application notes and protocols for a well-characterized neuroprotective compound, S-Allyl-L-cysteine (SAC). SAC is an organosulfur compound derived from garlic that has demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases.[1][2][3] These notes are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of test compounds, using SAC as a reference.

The primary mechanism of SAC's neuroprotective action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-dependent antioxidant response pathway.[4][5][6][7][8][9][10][11] Additionally, SAC has been shown to exhibit neuroprotective effects through the inhibition of calpain, a calcium-dependent protease involved in neuronal cell death.[1][2][3]

Data Presentation

Table 1: Neuroprotective Effect of S-Allyl-L-cysteine (SAC) on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells[12]
Treatment GroupConcentration (µg/mL)Cell Viability (%)
Control-100
6-OHDA100 µM60
SAC Pre-treatment + 6-OHDA10112
20125
40130
80144
SAC Post-treatment + 6-OHDA4047
8057
Table 2: Effect of S-Allyl-L-cysteine (SAC) on Oxidative Stress Markers in 6-OHDA-Treated SH-SY5Y Cells[12]
Treatment GroupMDA (nmol/mg protein)MPO (U/mg protein)CAT (U/mg protein)GSH (nmol/mg protein)SOD (U/mg protein)
6-OHDA3.09 ± 0.4561.53 ± 2.0524.54 ± 4.325.58 ± 1.8130.76 ± 3.85
SAC (80 µg/mL) + 6-OHDASignificantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Table 3: Effect of S-Allyl-L-cysteine (SAC) on Pro-inflammatory Cytokine Expression in 6-OHDA-Treated SH-SY5Y Cells[12]
Treatment GroupTNF-α (fold change)IL-8 (fold change)IL-1 (fold change)
6-OHDA19.1516.818.32
SAC (80 µg/mL) + 6-OHDA10.0411.798.39

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of a test compound on the viability of neuronal cells subjected to an oxidative insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • S-Allyl-L-cysteine (SAC)

  • 6-Hydroxydopamine (6-OHDA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., SAC at 10, 20, 40, 80 µg/mL) for 2 hours.

  • Induction of Neurotoxicity: Add 6-OHDA to a final concentration of 100 µM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Release

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cell culture supernatant from Protocol 1

  • LDH cytotoxicity assay kit

Procedure:

  • Supernatant Collection: After the 24-hour incubation period in Protocol 1, carefully collect the cell culture supernatant.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a dye.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Determination of Caspase-3 Activity

This colorimetric assay measures the activity of caspase-3, a key enzyme in the apoptotic cascade.

Materials:

  • Treated cells from a separate experiment following the conditions in Protocol 1

  • Cell lysis buffer

  • Caspase-3 colorimetric assay kit (containing DEVD-pNA substrate)

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the DEVD-pNA substrate.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm.[12]

  • Data Analysis: Express the caspase-3 activity as a fold change relative to the control group.

Signaling Pathway and Workflow Diagrams

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-OHDA 6-OHDA Keap1 Keap1 6-OHDA->Keap1 Induces Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation SAC SAC SAC->Keap1 Inactivates ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->6-OHDA Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Seed SH-SY5Y Cells (96-well plate) Compound_Treatment Add S-Allyl-L-cysteine (SAC) (Pre- or Post-treatment) Cell_Culture->Compound_Treatment Toxin_Induction Induce Neurotoxicity (e.g., 6-OHDA) Compound_Treatment->Toxin_Induction Incubation Incubate for 24 hours Toxin_Induction->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay LDH_Assay Cytotoxicity Assay (LDH) Incubation->LDH_Assay Caspase3_Assay Apoptosis Assay (Caspase-3 Activity) Incubation->Caspase3_Assay Nrf2_Activation Mechanism of Action (Nrf2 Activation) Incubation->Nrf2_Activation Data_Quantification Quantify Results MTT_Assay->Data_Quantification LDH_Assay->Data_Quantification Caspase3_Assay->Data_Quantification Nrf2_Activation->Data_Quantification Statistical_Analysis Perform Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Draw Conclusions on Neuroprotective Efficacy Statistical_Analysis->Conclusion

References

Application Notes and Protocols for In Vivo Studies of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)-4-phenylchroman-2-ol is a heterocyclic organic compound belonging to the chroman class, a scaffold known for a wide range of biological activities.[1] Chroman derivatives have shown potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[1][2][3] As a drug intermediate, this compound holds promise for the development of novel therapeutics.[4] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, addressing the common challenge of poor aqueous solubility associated with such molecules.

Physicochemical Properties (Predicted)

To guide formulation development, the physicochemical properties of this compound were predicted using in silico models. These predictions are essential for selecting appropriate excipients and formulation strategies.

PropertyPredicted ValueImplication for Formulation
Molecular Formula C₁₆H₁₆O₃-
Molecular Weight 256.3 g/mol Adheres to Lipinski's rule of five for drug-likeness.
LogP (Lipophilicity) ~2.5 - 3.5Indicates good lipophilicity and potential for good membrane permeability, but also suggests low aqueous solubility.
Aqueous Solubility (LogS) Predicted to be poorly solubleThe primary challenge for formulation is overcoming low aqueous solubility to achieve adequate bioavailability for in vivo studies.
pKa Not readily predictable without experimental dataThe presence of hydroxyl groups suggests potential for weak acidity, but the overall molecule is likely neutral.
Topological Polar Surface Area (TPSA) ~50-70 ŲSuggests good potential for oral absorption and cell permeability.

Note: These properties are based on in silico predictions and should be confirmed by experimental analysis.

Formulation Strategies for Poorly Soluble Compounds

Given the predicted low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo administration.[5] The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.

Common strategies include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (often aqueous) and a water-miscible organic solvent to increase the solubility of the compound.

  • Surfactant-based Formulations (Micellar Solutions): Employing surfactants to form micelles that can encapsulate the hydrophobic drug, thereby increasing its apparent solubility in an aqueous vehicle.

  • Lipid-based Formulations (SEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6]

  • Suspensions: If the compound cannot be fully solubilized, a micronized suspension can be prepared. Reducing the particle size increases the surface area, which can improve the dissolution rate.[5]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability.[7]

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound suitable for in vivo studies.

Protocol 1: Co-solvent Formulation for Oral Gavage

This protocol is suitable for initial screening studies where a simple and rapid formulation is required.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene (B89431) glycol (PG)

  • Saline (0.9% NaCl) or Water for Injection

  • Glass vials

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound.

  • In a clean glass vial, add the compound.

  • Add a pre-determined volume of PEG 400 to the vial.

  • Vortex and sonicate the mixture until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.

  • Add propylene glycol to the solution and mix thoroughly.

  • Slowly add saline or water for injection to the organic solution while stirring continuously to form the final formulation. A common co-solvent to aqueous phase ratio is between 10:90 and 50:50 (v/v).

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the concentration of the compound may need to be reduced, or the ratio of co-solvents increased.

Example Co-solvent Vehicle Composition:

ComponentPercentage (v/v)
PEG 40040%
Propylene Glycol10%
Saline50%
Protocol 2: Surfactant-based Formulation (Micellar Solution) for Intravenous Injection

This formulation is suitable for intravenous administration, where a clear, aqueous solution is required.

Materials:

  • This compound

  • Kolliphor® EL (Cremophor® EL) or Polysorbate 80 (Tween® 80)

  • Ethanol

  • Saline (0.9% NaCl)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a small volume of ethanol.

  • In a separate container, add the surfactant (e.g., Kolliphor® EL) to saline and mix thoroughly. A common concentration for the surfactant is 5-10%.

  • Slowly add the ethanolic drug solution to the aqueous surfactant solution while stirring vigorously.

  • Continue stirring until a clear solution is obtained.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

Example Surfactant-based Vehicle Composition:

ComponentPercentage (v/v)
Kolliphor® EL10%
Ethanol10%
Saline80%
Protocol 3: Micronized Suspension for Oral Gavage

This protocol is used when the drug cannot be solubilized at the required concentration.

Materials:

  • This compound

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) or 0.5% w/v Methylcellulose)

  • Wetting agent (e.g., 0.1% w/v Polysorbate 80)

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the suspending vehicle by dissolving the suspending agent and wetting agent in purified water.

  • Weigh the required amount of this compound.

  • If not already micronized, reduce the particle size of the compound using a mortar and pestle or a mechanical mill.

  • In the mortar, add a small amount of the suspending vehicle to the micronized powder to form a paste.

  • Gradually add the remaining vehicle while triturating to form a uniform suspension.

  • Alternatively, use a homogenizer to disperse the powder in the vehicle.

  • Store the suspension in a tightly closed container and shake well before each use.

In Vivo Administration

The choice of administration route depends on the study's objectives.

RouteDescriptionConsiderations
Oral Gavage (p.o.) Administration directly into the stomach using a gavage needle.Common for assessing oral bioavailability. The volume administered should be appropriate for the animal's size.[8]
Intravenous (i.v.) Injection directly into a vein (e.g., tail vein in mice).Bypasses absorption for direct systemic exposure. Requires a sterile, clear solution.[4]
Intraperitoneal (i.p.) Injection into the peritoneal cavity.Common for preclinical studies, providing rapid systemic absorption.

Hypothesized Signaling Pathway and Experimental Workflow

While the specific mechanism of action for this compound is not yet elucidated, related chroman derivatives have been shown to possess anti-cancer and anti-inflammatory properties.[1][2] Some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][3] SIRT2 is involved in cell cycle regulation and its inhibition can lead to tumor growth inhibition. Based on this, a hypothesized signaling pathway is presented below.

hypothesized_signaling_pathway compound 6-(Hydroxymethyl)-4- phenylchroman-2-ol sirt2 SIRT2 compound->sirt2 Inhibition tubulin α-tubulin sirt2->tubulin Deacetylation acetylated_tubulin Acetylated α-tubulin tubulin->acetylated_tubulin cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) acetylated_tubulin->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Hypothesized SIRT2 Inhibition Pathway

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a novel compound.

in_vivo_experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis physchem Physicochemical Characterization formulation_dev Formulation Development physchem->formulation_dev stability Stability Testing formulation_dev->stability animal_model Animal Model (e.g., Tumor Xenograft) stability->animal_model dosing Dosing and Administration animal_model->dosing monitoring Tumor Growth and Toxicity Monitoring dosing->monitoring endpoint Endpoint Analysis (e.g., PK/PD) monitoring->endpoint statistical_analysis Statistical Analysis endpoint->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

General In Vivo Experimental Workflow

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to formulate this promising compound for various preclinical studies. It is imperative to perform thorough characterization and stability testing of the selected formulation to ensure reliable and reproducible results. Further investigation into the specific mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Note & Protocol: Bioanalytical Method Development for 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Hydroxymethyl)-4-phenylchroman-2-ol is a chroman derivative with potential pharmacological applications. The development of a robust and reliable bioanalytical method for its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a comprehensive guide to developing and validating a sensitive and selective method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined here are based on established guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Method Overview

The proposed bioanalytical method involves the extraction of this compound and an appropriate internal standard (IS) from plasma samples, followed by chromatographic separation and quantification using tandem mass spectrometry.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (IS) plasma_sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification sample_preparation start Start: 100 µL Plasma add_is Add 25 µL IS (100 ng/mL) start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 1 mL Ethyl Acetate vortex1->add_solvent vortex2 Vortex Mix (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of Phenylchromans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). This barrier is formed by brain microvascular endothelial cells (BMECs) and plays a crucial role in protecting the brain from harmful substances.[1][2][3] For the development of CNS-active drugs, such as novel phenylchromans, overcoming this barrier is a primary challenge. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to prevent CNS side effects. Therefore, accurate assessment of BBB permeability is a critical step in the drug discovery and development pipeline.[4][5]

This document provides a comprehensive overview of the methodologies used to evaluate the BBB permeability of novel compounds like phenylchromans. A multi-tiered approach, combining in silico, in vitro, and in vivo models, is recommended to build a thorough understanding of a compound's CNS disposition.[4][5][6]

In Silico Prediction of BBB Permeability

In the early stages of drug discovery, computational models are invaluable for predicting the BBB permeability of a large number of compounds. These models use molecular descriptors to estimate a compound's ability to cross the BBB.[1][7][8][9]

Key Physicochemical Properties Influencing BBB Permeability:

ParameterFavorable for BBB PenetrationUnfavorable for BBB Penetration
Molecular Weight (MW) < 400 Da> 500 Da
Lipophilicity (LogP) 1.5 - 2.5< 1 or > 4
Polar Surface Area (PSA) < 70 Ų> 90 Ų
Hydrogen Bond Donors ≤ 3> 5
Hydrogen Bond Acceptors ≤ 7> 10
pKa Basic pKa > 8Acidic pKa

Note: This table presents generally accepted guidelines. Exceptions exist, particularly for compounds that are substrates for active transport mechanisms.

Commonly Used In Silico Models:

  • Quantitative Structure-Activity Relationship (QSAR): These models correlate physicochemical properties of molecules with their BBB permeability.[10]

  • Physiologically-Based Pharmacokinetic (PBPK) modeling: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, including its transport across the BBB.

In Vitro Models for High-Throughput Screening

In vitro models are essential for screening large libraries of compounds and provide a more biological context than in silico methods.[1][3] They are broadly categorized into non-cell-based and cell-based assays.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based model that evaluates the passive diffusion of a compound across an artificial membrane coated with a lipid solution mimicking the BBB.[4][11][12][13] It is a rapid and cost-effective method for predicting the passive permeability of a large number of compounds.[4][11][14]

Table 1: Example PAMPA-BBB Permeability Data for Phenylchroman Analogs

Compound IDStructurePe (10⁻⁶ cm/s)Predicted BBB Permeability
PC-001[Structure]15.2 ± 1.8High
PC-002[Structure]8.5 ± 0.9Moderate
PC-003[Structure]1.9 ± 0.3Low
Caffeine (B1668208) (Control)[Structure]18.1 ± 2.1High
Atenolol (B1665814) (Control)[Structure]0.5 ± 0.1Low

Pe: Effective Permeability. Data are presented as mean ± SD.

Protocol: PAMPA-BBB Assay

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Porcine brain lipid (PBL) or a synthetic lipid mixture in dodecane[4][10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Donor Solution: Dilute the test and reference compounds to a final concentration (e.g., 100 µM) in PBS.

  • Coat the Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the filter plate.[4]

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[4]

  • Assemble the Assay Plate: Place the lipid-coated filter plate on top of the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.[4]

  • Incubation: Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) on a plate shaker with gentle agitation.[4]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca(t) = Concentration in the acceptor well at time t

    • Cequilibrium = (Vd * Cd(0)) / (Vd + Va)

    • Cd(0) = Initial concentration in the donor well

Workflow for PAMPA-BBB Assay

PAMPA_BBB_Workflow prep_donor Prepare Donor Solution (Test Compounds in PBS) add_donor Add Donor Solution to Filter Plate prep_donor->add_donor coat_filter Coat Filter Plate with Lipid Solution assemble Assemble Assay Plate coat_filter->assemble prep_acceptor Prepare Acceptor Plate (PBS) prep_acceptor->assemble assemble->add_donor incubate Incubate (4-18h, RT) add_donor->incubate quantify Quantify Compound Concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Cell-Based Assays

Cell-based assays utilize monolayers of endothelial cells to model the BBB and can account for both passive diffusion and active transport mechanisms.[15][16][17][18][19]

Commonly Used Cell Lines:

  • Caco-2: A human colon adenocarcinoma cell line that forms tight junctions and is often used as a preliminary screen for intestinal absorption and BBB permeability.[15][16][17][18][19]

  • hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line that is widely used for in vitro BBB studies.[20]

  • Primary BMECs or iPSC-derived BMECs: These offer a more physiologically relevant model but are more challenging to culture.[2][21][22]

Table 2: Example Caco-2 Permeability Data for Phenylchromans

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)P-gp Substrate?
PC-00110.5 ± 1.211.2 ± 1.51.1No
PC-0042.1 ± 0.48.8 ± 1.14.2Yes
Verapamil (Control)1.5 ± 0.29.5 ± 1.36.3Yes
Propranolol (Control)25.1 ± 3.024.5 ± 2.81.0No

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical. An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).

Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound stock solution

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 200 Ω·cm² is generally considered acceptable.[16]

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound (in transport buffer) to either the apical (donor) or basolateral (donor) compartment for A→B or B→A permeability, respectively.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.

    • Also, collect a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.[15][19]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated as described for the PAMPA-BBB assay.

Signaling Pathway: Compound Interaction with BBB

BBB_Interaction cluster_blood Blood cluster_bmec Brain Microvascular Endothelial Cell (BMEC) cluster_membrane_apical Apical Membrane cluster_brain Brain Parenchyma compound_blood Phenylchroman influx Influx Transporter compound_blood->influx compound_cell Phenylchroman compound_blood->compound_cell Passive Diffusion (Transcellular) tight_junction Tight Junction (Paracellular Pathway) compound_blood->tight_junction Restricted influx->compound_cell efflux Efflux Transporter (e.g., P-gp) efflux->compound_blood compound_cell->efflux Active Efflux compound_brain Phenylchroman compound_cell->compound_brain

Caption: Potential transport pathways of a phenylchroman across the BBB.

In Situ and In Vivo Models for Definitive Assessment

While in vitro models are excellent for screening, in situ and in vivo models provide the most physiologically relevant assessment of BBB permeability, accounting for factors like plasma protein binding and metabolism.[5][23][24][25][26]

In Situ Brain Perfusion

The in situ brain perfusion technique involves surgically isolating the brain circulation in an anesthetized animal (typically a rat) and perfusing it with a solution containing the test compound.[27][28][29] This method allows for precise control over the composition of the perfusate and eliminates the influence of peripheral metabolism.[27][28]

Table 3: Example In Situ Brain Perfusion Data for Phenylchromans

Compound IDK_in (µL/min/g)V_d (mL/g)Predicted Brain Uptake
PC-00125.8 ± 3.10.21High
PC-0043.2 ± 0.50.04Low
Diazepam (Control)30.5 ± 4.20.25High
Sucrose (Control)0.1 ± 0.020.01Negligible

K_in: Unidirectional transfer constant. V_d: Volume of distribution in the brain.

Protocol: In Situ Rat Brain Perfusion

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetics (e.g., ketamine/xylazine)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂, pH 7.4)

  • Test compound

  • Peristaltic pump

  • Surgical instruments

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and expose the common carotid arteries.[28] Ligate the external carotid artery and insert a cannula into the common carotid artery for perfusion.[27]

  • Perfusion: Begin perfusion with the buffer containing the test compound at a constant flow rate (e.g., 10 mL/min).

  • Termination and Sample Collection: After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.

  • Brain Homogenization: Dissect the brain, weigh it, and homogenize it.

  • Quantification: Determine the concentration of the compound in the brain homogenate and in the perfusate using a suitable analytical method.

  • Calculate Brain Uptake: The brain uptake can be expressed as the volume of distribution (Vd) or the unidirectional transfer constant (Kin).

Workflow for In Situ Brain Perfusion

InSitu_Perfusion_Workflow anesthetize Anesthetize Animal surgery Surgical Preparation (Cannulate Carotid Artery) anesthetize->surgery perfuse Perfuse Brain (30-60s) surgery->perfuse prepare_perfusate Prepare Perfusion Buffer with Test Compound prepare_perfusate->perfuse terminate Terminate Perfusion & Collect Brain perfuse->terminate homogenize Homogenize Brain Tissue terminate->homogenize quantify Quantify Compound Concentration homogenize->quantify calculate Calculate K_in and V_d quantify->calculate

Caption: Workflow for the in situ brain perfusion technique.

In Vivo Studies

In vivo studies in freely moving animals provide the most definitive assessment of BBB permeability under normal physiological conditions.[24][26][30] These studies typically involve administering the test compound and measuring its concentration in the blood and brain over time.

Key Parameters Determined from In Vivo Studies:

  • Brain-to-Plasma Concentration Ratio (Kp): The ratio of the total concentration of the compound in the brain to that in the plasma at steady state.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): The ratio of the unbound concentration of the compound in the brain to the unbound concentration in the plasma. A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism of brain entry. A value > 1 suggests active influx, while a value < 1 suggests active efflux.

Protocol: In Vivo Determination of Kp and Kp,uu

Materials:

  • Test animals (e.g., mice or rats)

  • Dosing vehicle

  • Test compound

  • Blood collection supplies

  • Brain homogenization equipment

  • Analytical instrumentation (LC-MS/MS)

  • Equipment for determining plasma and brain tissue protein binding (e.g., equilibrium dialysis)

Procedure:

  • Compound Administration: Administer the test compound to the animals via the intended clinical route (e.g., intravenous, oral).[4]

  • Sample Collection: At one or more time points, collect blood samples and euthanize the animals to collect the brains.[4]

  • Sample Processing: Separate plasma from the blood. Homogenize the brain tissue.[4]

  • Quantification: Determine the concentration of the compound in the plasma and brain homogenate using LC-MS/MS.[4]

  • Protein Binding Assessment: Determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) using equilibrium dialysis or another suitable method.[4]

  • Calculate Kp and Kp,uu:

    • Kp = C_brain / C_plasma

    • Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,p)

Conclusion

The assessment of blood-brain barrier permeability is a critical component of CNS drug discovery. A strategic and tiered approach, beginning with in silico and in vitro high-throughput screening methods and progressing to more definitive in situ and in vivo studies for promising candidates, is the most effective strategy. This comprehensive evaluation allows for a thorough understanding of a compound's potential to reach its target in the CNS and aids in the selection of candidates with the highest probability of clinical success.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A common and practical approach involves a two-step synthesis. The first step is an acid-catalyzed cyclization of a phenol (B47542) bearing a hydroxymethyl group with cinnamic acid to form the corresponding chroman-2-one intermediate. The second step is the reduction of the lactone carbonyl group to the desired cyclic hemiacetal, this compound.

Q2: What are the critical parameters to control during the acid-catalyzed cyclization step?

A2: The key parameters for the cyclization reaction are temperature, reaction time, and the choice of acid catalyst. The reaction is typically carried out at elevated temperatures, and monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation byproducts. The concentration and type of acid catalyst (e.g., sulfuric acid) will also significantly influence the reaction rate and yield.

Q3: Which reducing agents are suitable for the conversion of the chroman-2-one to the chroman-2-ol?

A3: Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for the partial reduction of lactones to hemiacetals. Other reducing agents like sodium borohydride (B1222165) might lead to over-reduction to the diol, so reaction conditions would need careful optimization.

Q4: How can I purify the final product, this compound?

A4: The final product can be purified using column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective in separating the desired product from any unreacted starting material and byproducts.

Q5: What are the expected challenges when working with the hydroxymethyl group in this synthesis?

A5: The hydroxymethyl group can be sensitive to the strongly acidic conditions and high temperatures of the cyclization step, potentially leading to side reactions like polymerization or etherification. Protecting the hydroxymethyl group as an ester or a silyl (B83357) ether before the cyclization and deprotecting it afterward is a possible strategy to mitigate these issues.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of 6-(Hydroxymethyl)-4-phenylchroman-2-one (Intermediate 2) 1. Incomplete reaction. 2. Degradation of starting material or product under harsh acidic conditions. 3. Formation of side products.1. Increase reaction time and monitor by TLC. 2. Lower the reaction temperature and/or use a milder acid catalyst. Consider protecting the hydroxymethyl group. 3. Optimize reaction conditions to favor the desired product. Purify the crude product carefully.
Formation of a significant amount of byproducts in the cyclization step 1. Overheating or prolonged reaction time. 2. Reactivity of the hydroxymethyl group.1. Carefully control the reaction temperature and monitor the reaction closely. 2. Protect the hydroxymethyl group prior to the cyclization reaction.
Incomplete reduction of the lactone 1. Insufficient amount of reducing agent. 2. Low reaction temperature.1. Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents of DIBAL-H). 2. Ensure the reaction is carried out at the optimal temperature for the chosen reducing agent.
Over-reduction to the diol 1. Use of a too powerful reducing agent. 2. Excess of reducing agent or prolonged reaction time.1. Use a milder reducing agent like DIBAL-H at low temperatures. 2. Carefully control the stoichiometry of the reducing agent and monitor the reaction progress by TLC.
Difficulty in purifying the final product 1. Presence of closely related impurities. 2. Instability of the product on silica gel.1. Use a high-resolution column chromatography setup and optimize the eluent system. 2. Consider using a different stationary phase for chromatography or purification by recrystallization if possible.

Experimental Protocols

Step 1: Synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-one (Intermediate 2)

Materials:

  • 4-Hydroxybenzyl alcohol (Starting Material 1)

  • Cinnamic acid

  • Concentrated sulfuric acid

  • Xylene

  • Deionized water

  • Sodium hydroxide (B78521) solution (0.5 N)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-hydroxybenzyl alcohol and cinnamic acid in xylene.

  • Stir the mixture and slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to 140-145 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with deionized water.

  • Extract the aqueous layer with xylene.

  • Combine the organic layers and wash with 0.5 N sodium hydroxide solution, followed by deionized water until the pH is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • 6-(Hydroxymethyl)-4-phenylchroman-2-one (Intermediate 2)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene (B28343) or THF)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Dissolve 6-(Hydroxymethyl)-4-phenylchroman-2-one in anhydrous DCM or toluene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in toluene or THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway SM1 4-Hydroxybenzyl Alcohol Intermediate 6-(Hydroxymethyl)-4-phenylchroman-2-one SM1->Intermediate:w H2SO4, Xylene, 140-145°C SM2 Cinnamic Acid SM2->Intermediate:w FinalProduct This compound Intermediate->FinalProduct:w DIBAL-H, -78°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue start Start Synthesis step1 Step 1: Cyclization start->step1 check1 Low Yield? step1->check1 solution1 Optimize Temp/Time Protect -CH2OH check1->solution1 Yes step2 Step 2: Reduction check1->step2 No solution1->step1 check2 Reaction Issue? step2->check2 incomplete Incomplete? Add more DIBAL-H check2->incomplete Yes overreduced Over-reduced? Use less DIBAL-H check2->overreduced Yes purification Purification check2->purification No incomplete->step2 overreduced->step2 check3 Pure Product? purification->check3 end Successful Synthesis check3->end Yes fail Consult Further check3->fail No

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-(Hydroxymethyl)-4-phenylchroman-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound?

A1: A plausible multi-step synthetic route involves:

  • Hydroxymethylation of a substituted phenol (B47542): Introducing a hydroxymethyl group at the para-position of a phenol derivative.

  • Synthesis of a 2-hydroxy-5-(hydroxymethyl)benzaldehyde (B1329251) intermediate.

  • Acid-catalyzed cyclization: Reaction of the benzaldehyde (B42025) intermediate with a styrene (B11656) derivative to form the 4-phenylchroman-2-ol core. An alternative is the triflimide-catalyzed annulation of an o-hydroxy benzylic alcohol with an alkene.[1]

  • Reduction of a chroman-2-one intermediate: If the synthesis proceeds via a chroman-2-one, a final reduction step is necessary to obtain the desired chroman-2-ol.

Q2: What are the critical factors influencing the yield of the cyclization step?

A2: The yield of the acid-catalyzed cyclization to form the chroman ring is highly dependent on several factors:

  • Catalyst Choice: Strong Brønsted acids like triflimide have been shown to be effective.[1]

  • Solvent: Dichloromethane (B109758) (DCM) is a commonly used solvent for such reactions.[1]

  • Reaction Temperature: These reactions often proceed at room temperature.[1]

  • Stability of Intermediates: The stability of the benzylic carbocation intermediate formed during the reaction is crucial. Electron-donating or withdrawing groups on the reactants can significantly impact this stability and, consequently, the reaction yield.

Q3: Are there common side reactions to be aware of?

A3: Yes, common side reactions include:

  • Polymerization of styrene: The acidic conditions can induce the polymerization of the styrene reactant.

  • Formation of isomers: Depending on the substitution pattern of the phenol, ortho- and para-isomers can be formed during the initial hydroxymethylation step.

  • Elimination reactions: Unstable carbocation intermediates can lead to elimination side products instead of the desired cyclization.

  • Over-reduction: If a reduction step from a chroman-2-one is employed, over-reduction to a chroman can occur.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Possible Causes & Solutions

CauseRecommended Action
Inefficient Catalyst Switch to a stronger Brønsted acid like triflimide. Experiment with catalyst loading (typically 5 mol%).[1]
Unstable Carbocation Intermediate If the yield is low with alkyl-substituted styrenes, consider that the corresponding carbocation might be less stable. Aryl-substituted styrenes tend to give better yields due to more stable carbocation intermediates. Protecting the hydroxymethyl group might be necessary to prevent unwanted reactions.
Suboptimal Reaction Conditions Systematically vary the reaction temperature. While room temperature is often sufficient, gentle heating might be required in some cases. Ensure anhydrous conditions, as water can deactivate the acid catalyst.
Side Reactions To minimize styrene polymerization, add the styrene dropwise to the reaction mixture containing the catalyst and the phenolic precursor.
Issue 2: Formation of Multiple Products (Isomers)

Possible Causes & Solutions

CauseRecommended Action
Lack of Regioselectivity in Hydroxymethylation The hydroxymethylation of phenols can yield both ortho and para products.[2] To favor para-substitution, use a directing group on the phenol or optimize the reaction conditions (e.g., choice of base and solvent). Purification by column chromatography will be necessary to isolate the desired isomer.
Carbocation Rearrangement Unstable carbocation intermediates can rearrange, leading to isomeric products. Using a milder acid catalyst or lower reaction temperatures might minimize rearrangements.
Issue 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Polar Nature of the Product The presence of two hydroxyl groups makes the final product quite polar, which can lead to streaking on silica (B1680970) gel columns.
* Column Chromatography: Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane. Alternatively, reverse-phase chromatography might be a better option.[3]
* Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Removal of Acid Catalyst After the reaction, quench the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Perform an aqueous workup to remove the resulting salts.[1]

Experimental Protocols

Proposed Synthesis of this compound

This proposed multi-step synthesis is based on established methodologies for the synthesis of similar chroman derivatives.

Step 1: Synthesis of 2-(hydroxy(phenyl)methyl)-4-(hydroxymethyl)phenol

  • Protection of Phenol: Start with 4-hydroxybenzyl alcohol and protect the phenolic hydroxyl group as a suitable ether (e.g., benzyl (B1604629) ether) to prevent side reactions.

  • Grignard Reaction: React the protected 4-(benzyloxy)benzaldehyde (B125253) with phenylmagnesium bromide to form the corresponding benzylic alcohol.

  • Deprotection: Remove the protecting group to yield 2-(hydroxy(phenyl)methyl)-4-(hydroxymethyl)phenol.

Step 2: Triflimide-Catalyzed Cyclization

  • Dissolve 2-(hydroxy(phenyl)methyl)-4-(hydroxymethyl)phenol (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add an alkene (e.g., 2-methylpropene, 1.5 equivalents) dropwise to the solution.

  • Add a pre-prepared solution of triflimide (5 mol%) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield Observed catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions intermediate Assess Intermediate Stability start->intermediate side_reactions Investigate Side Reactions start->side_reactions solution1 Switch to Stronger Acid (e.g., Triflimide) catalyst->solution1 solution2 Vary Temperature and Time conditions->solution2 solution3 Use Styrene with Electron-Donating Groups intermediate->solution3 solution4 Add Styrene Dropwise side_reactions->solution4 end Yield Improved solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting low reaction yields.

Proposed Synthetic Pathway

G Proposed Synthesis of this compound cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol Protected_phenol Protected Phenol 4-Hydroxybenzyl_alcohol->Protected_phenol Protection Benzylic_alcohol_intermediate 2-(hydroxy(phenyl)methyl)-4-(hydroxymethyl)phenol Protected_phenol->Benzylic_alcohol_intermediate Grignard Reaction & Deprotection Final_Product This compound Benzylic_alcohol_intermediate->Final_Product Triflimide, DCM, RT Alkene Alkene Alkene->Final_Product

Caption: A multi-step synthetic approach to the target molecule.

References

Technical Support Center: Purification of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-(Hydroxymethyl)-4-phenylchroman-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Diastereomers The two chiral centers in the molecule result in diastereomers with very similar polarities, making them difficult to separate using standard chromatography.Optimize Chromatographic Conditions:Column: Use a high-resolution silica (B1680970) gel or a chiral stationary phase (CSP) column.• Solvent System: Employ a multi-component solvent system and perform a thorough gradient optimization. Consider using a less polar solvent system to increase the interaction with the stationary phase, potentially improving separation.• Technique: Consider alternative chromatography techniques such as Supercritical Fluid Chromatography (SFC) which can offer better resolution for chiral separations.
Product Degradation During Purification The hemiacetal functional group in this compound can be sensitive to acidic or basic conditions and elevated temperatures, leading to ring-opening or other degradation pathways. A related compound, 6-methyl-4-phenylchroman-2-ol, has been identified as a degradation product in stability studies of other drugs.[1]Maintain Neutral and Mild Conditions:pH Control: Ensure all solvents and the stationary phase are neutral. If necessary, add a small amount of a neutral buffer.• Temperature: Avoid heating the sample for extended periods. Perform purification at room temperature or below if possible.• Solvent Choice: Use aprotic solvents to minimize the risk of reactions involving the hydroxyl and hemiacetal groups.
Co-elution with Impurities Synthetic by-products or unreacted starting materials may have polarities similar to the target compound, leading to overlapping peaks during chromatography.Employ Orthogonal Purification Methods:Multi-dimensional Chromatography: Use a combination of different chromatography modes (e.g., normal-phase followed by reverse-phase) for more effective impurity removal.• Recrystallization: If the compound is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.
Low Product Yield Product loss can occur at various stages, including incomplete elution from the column, degradation, or during solvent removal.Systematic Optimization:Loading: Ensure proper sample loading on the column to prevent streaking and band broadening.• Elution Profile: Carefully monitor the elution and collect smaller fractions to avoid mixing pure product with impure fractions.• Post-purification handling: Use gentle methods for solvent evaporation, such as a rotary evaporator at low temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the molecule's structural features. These include the presence of two chiral centers leading to diastereomers that are difficult to separate, and the hemiacetal group which can be prone to degradation under non-neutral pH or high temperatures.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any impurities. A stability-indicating HPLC method would be ideal.[1]

  • Chiral HPLC: To determine the diastereomeric ratio.

Q3: What type of chromatography is most suitable for this purification?

A3: Flash column chromatography with high-resolution silica gel is a common starting point.[3][4] For separating diastereomers, chiral chromatography or Supercritical Fluid Chromatography (SFC) may be necessary. The choice of stationary and mobile phases will be critical for achieving good separation.[5]

Q4: Are there any specific storage recommendations for the purified compound?

A4: Given the potential for instability, the purified this compound should be stored in a cool, dry, and dark place.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.

Experimental Protocols

General Column Chromatography Protocol for Purification

This protocol provides a general workflow for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Equilibration: Equilibrate the column by running the initial mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve column Silica Gel Column dissolve->column Load Sample elution Gradient Elution column->elution fractions Collect Fractions elution->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue Identified poor_separation Poor Separation? start->poor_separation degradation Product Degradation? start->degradation low_yield Low Yield? start->low_yield optimize_chromatography Optimize Chromatography (Column, Solvents) poor_separation->optimize_chromatography Yes chiral_sfc Consider Chiral SFC poor_separation->chiral_sfc If Diastereomers neutral_conditions Use Neutral pH & Low Temperature degradation->neutral_conditions Yes aprotic_solvents Use Aprotic Solvents degradation->aprotic_solvents optimize_elution Optimize Elution Profile low_yield->optimize_elution Yes gentle_evaporation Gentle Solvent Evaporation low_yield->gentle_evaporation end Resolution optimize_chromatography->end chiral_sfc->end neutral_conditions->end aprotic_solvents->end optimize_elution->end gentle_evaporation->end

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in the synthesis of this compound?

Based on the chemistry of chroman-2-ol (B1610262) synthesis, the following byproducts are frequently observed:

  • Over-reduced Product (6-(Hydroxymethyl)-4-phenylchroman): Formation of the fully reduced chroman ring, where the C2-hydroxyl group is lost. This can occur if the reducing agent is too harsh or if reaction times are prolonged.

  • Dehydration Product (6-(Hydroxymethyl)-4-phenyl-4H-chromene): Elimination of water from the hemiacetal at the C2 position, particularly under acidic conditions or at elevated temperatures, leads to the formation of the corresponding chromene.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of starting materials, such as the corresponding chalcone (B49325) or 4-phenyl-2H-chromen-2-one derivative.

  • Oxidized Byproducts: The C6-hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde (6-formyl-4-phenylchroman-2-ol) or carboxylic acid (2-hydroxy-4-phenylchroman-6-carboxylic acid). The C2-hydroxyl can also be oxidized to a lactone.

  • Stereoisomers: The product contains two chiral centers (C2 and C4), which can result in the formation of diastereomers if the synthesis is not stereoselective.[1]

  • Related Impurities: The presence of 6-methyl-4-phenylchroman-2-ol has been reported as an impurity in related syntheses and could arise from impurities in the starting materials.[2][3][4]

Q2: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires careful control of reaction conditions:

  • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions such as dehydration.

  • Choice of Reagents: Use a mild reducing agent for the cyclization step to prevent over-reduction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroxymethyl group.

  • pH Control: Avoid strongly acidic or basic conditions that can promote side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction at the optimal time.

Q3: What analytical techniques are best for identifying byproducts in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from byproducts and for quantification. A stability-indicating HPLC method can be developed to track the formation of impurities over time.[2]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information for each separated component, aiding in the identification of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any isolated byproducts.[1][2]

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproducts, such as carbonyl groups in oxidized impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inefficient cyclizationOptimize reaction temperature and catalyst. Consider alternative catalysts or solvents.[5]
Decomposition of starting material or productEnsure an inert atmosphere and control the reaction temperature.[5]
Catalyst inactivityUse a fresh batch of catalyst.[5]
Multiple Spots on TLC Formation of multiple byproductsReview and optimize reaction conditions (temperature, reagents, reaction time).
Stereoisomer formationUtilize a stereoselective synthetic route or separate diastereomers using chiral chromatography.[1]
Product is Unstable Presence of acidic or basic impuritiesNeutralize the reaction mixture during workup and purify the product promptly.
OxidationStore the final product under an inert atmosphere and at low temperatures.

Quantitative Data on Byproduct Formation (Hypothetical)

The following table presents hypothetical data on how reaction conditions can influence the formation of byproducts.

Reaction Condition Desired Product (%) Over-reduced Byproduct (%) Dehydrated Byproduct (%) Oxidized Byproduct (%)
Standard 85573
Increased Temperature (+20°C) 608257
Prolonged Reaction Time (+2h) 751582
Use of Stronger Reducing Agent 504055
Reaction Exposed to Air 706915

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Starting Material: 1-(2-hydroxy-5-(hydroxymethyl)phenyl)-3-phenylprop-2-en-1-one (chalcone precursor).

  • Reaction Setup: To a solution of the chalcone precursor (1 equivalent) in methanol, add sodium borohydride (B1222165) (1.5 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of 1M HCl at 0°C until the pH is ~7.

  • Extraction: Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Procedure: Load the crude product onto the column and elute with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Protocol 3: Byproduct Identification by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Procedure: Dissolve a small sample of the crude reaction mixture in the mobile phase and inject it into the HPLC system.

  • Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the product and any byproducts. For identification, collect fractions corresponding to the impurity peaks for further analysis by MS and NMR.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Material (Chalcone Precursor) B Reaction with Reducing Agent A->B C Quenching and Workup B->C D Crude Product C->D E Column Chromatography D->E F Pure Product This compound E->F G Byproduct Fractions E->G H Analytical Characterization (HPLC, NMR, MS) G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_byproducts Potential Byproduct Pathways A Chalcone Precursor B Desired Product This compound A->B Reduction/ Cyclization F Incomplete Reaction A->F Insufficient Reaction Time/ Low Temperature C Over-reduction B->C Excess Reducing Agent D Dehydration B->D Acid/Heat E Oxidation B->E Presence of Oxidants

Caption: Potential pathways for byproduct formation during synthesis.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions A Low Yield or Impure Product B Incorrect Temperature A->B C Suboptimal Reagents A->C D Atmospheric Exposure A->D E Improper Workup A->E F Optimize Temperature Profile B->F G Verify Reagent Quality and Stoichiometry C->G H Use Inert Atmosphere D->H I Ensure Neutral pH during Extraction E->I

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Stability of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(Hydroxymethyl)-4-phenylchroman-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is developing a yellow or brown tint. What is causing this color change?

A1: A change in color in your solution often indicates chemical degradation. For chromanol compounds like this compound, this can be attributed to several factors:

  • Oxidation: The chromanol structure is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored byproducts.[1]

  • Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation. Exposure to ambient or UV light may initiate degradation pathways, resulting in colored impurities.[1]

  • pH-Mediated Degradation: Extreme pH conditions, both acidic and basic, can catalyze the decomposition of the compound.[1]

To troubleshoot, it is recommended to prepare fresh solutions and ensure they are protected from light and stored under an inert atmosphere, such as nitrogen or argon.

Q2: I'm observing a decrease in the concentration of my this compound stock solution over time, even when stored in the dark. How can I improve its stability?

A2: A decline in concentration is a clear indicator of compound instability. To enhance the stability of your stock solution, consider the following factors:

  • Solvent Choice: The solvent can significantly impact the stability of the compound. For short-term storage, using a high-purity, degassed aprotic solvent is advisable. Protic solvents may participate in degradation reactions, especially if acidic or basic impurities are present.[1]

  • Temperature Control: To slow the rate of degradation, store stock solutions at low temperatures, such as 2-8 °C or -20 °C.[1]

  • Inert Atmosphere: Purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q3: Are there any known incompatible excipients or reagents I should avoid when formulating solutions with this compound?

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound solutions.

Observed Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation, Photodegradation, pH Instability- Prepare fresh solution. - Store in an amber vial or protect from light. - Use a degassed, aprotic solvent. - Buffer the solution to a neutral pH if compatible with the experimental design. - Store under an inert atmosphere (e.g., nitrogen, argon).
Precipitate Formation Poor Solubility, Degradation Product Precipitation, Temperature Effects- Confirm the concentration is within the solubility limit for the chosen solvent. - Consider a different solvent or a co-solvent system. - Analyze the precipitate to determine if it is the parent compound or a degradant. - Equilibrate the solution to the experimental temperature before use.
Decreased Purity/Concentration (Confirmed by HPLC) Chemical Degradation (Hydrolysis, Oxidation)- Review storage conditions (temperature, light exposure, atmosphere). - Evaluate the suitability of the chosen solvent. - Prepare smaller batches of the solution more frequently. - Perform a forced degradation study to identify the primary degradation pathways.
Inconsistent Experimental Results Solution Instability, Inaccurate Concentration- Prepare fresh solutions for each experiment. - Verify the concentration of the stock solution before preparing working solutions. - Ensure the solution is fully dissolved and homogenous before use.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can help identify the potential degradation pathways of this compound.

1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Pipette 1 mL of the stock solution into a vial and heat in an oven at 60 °C for 24 hours.[1]

  • Photolytic Degradation: Pipette 1 mL of the stock solution into a quartz cuvette or a clear glass vial and expose it to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[1]

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample kept at optimal conditions, by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Illustrative Stability Data

The following table illustrates how to present stability data for this compound under different storage conditions. (Note: The following data is for illustrative purposes and not based on experimental results for this specific compound).

Condition Solvent Temperature Time (Days) Purity (%)
Ideal Acetonitrile-20 °C099.8
3099.5
9099.2
Ambient Methanol25 °C099.8
795.3
3088.1
Aqueous (pH 7.4) PBS37 °C099.7
192.5
381.2

Visualizations

G Troubleshooting Logic for Solution Instability A Observe Instability (e.g., color change, precipitation) B Is the solution colored? A->B C Is there a precipitate? A->C D Is the concentration decreasing? A->D E Potential Oxidation/ Photodegradation B->E Yes H Potential Solubility Issue/ Degradation Product C->H Yes K Potential Chemical Degradation D->K Yes F Protect from light (amber vials) E->F G Use inert atmosphere (N2 or Ar) E->G I Check solubility limits H->I J Consider alternative solvent H->J L Store at lower temperature (-20°C) K->L M Prepare fresh solutions K->M G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1M HCl) A->B C Base Hydrolysis (0.1M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (UV light) A->F G Neutralize Samples (if applicable) B->G C->G D->G E->G F->G H HPLC Analysis G->H I Characterize Degradants (LC-MS, NMR) H->I

References

Technical Support Center: Chroman Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chroman derivatives.

Frequently Asked Questions (FAQs)

Q1: My chroman derivative is co-eluting with an impurity of very similar polarity. How can I improve separation?

A1: Co-elution of compounds with similar polarities is a frequent challenge in the purification of chroman derivatives.[1] Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: Systematically adjust the solvent system. If you are using a standard normal-phase system like hexane/ethyl acetate (B1210297), consider trying a different solvent mixture with different selectivities, such as dichloromethane/methanol or toluene/acetone.[2] Even small changes in the solvent ratio can significantly impact resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase is a highly effective strategy.[3][4]

    • Alumina (B75360): Alumina can be a good alternative to silica (B1680970) gel and may offer different selectivity.

    • Reverse-Phase Silica (C18): For less polar chroman derivatives, reverse-phase chromatography with a mobile phase like water/acetonitrile or water/methanol can provide excellent separation.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For particularly difficult separations, preparative HPLC offers higher resolution than standard column chromatography.[1]

  • Derivatization: In some instances, derivatizing the crude mixture can alter the polarities of the components, making them easier to separate. The protecting group can be removed after purification.[1]

Q2: I'm observing significant product degradation or loss on my silica gel column. What is the cause and how can I prevent it?

A2: Chroman derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during purification.[1][2] The phenolic hydroxyl groups, if present, are particularly prone to oxidation, which can result in colored byproducts.[2]

  • Deactivate the Silica Gel: Pre-treat the silica gel with a solvent mixture containing a small percentage of a basic modifier, like triethylamine (B128534) (~0.5-1%), to neutralize the acidic sites before packing the column.[6]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[2]

  • Minimize Contact Time: A faster purification method, such as flash chromatography, can reduce the time the compound is in contact with the stationary phase, thereby minimizing degradation.[7]

Q3: My recovery yield after column chromatography is consistently low. What are the potential reasons and how can I improve it?

A3: Low recovery can stem from several factors, from irreversible adsorption on the column to suboptimal elution conditions.

  • Irreversible Adsorption: The basic nitrogen in some chroman derivatives can strongly adsorb to the acidic sites on silica gel, leading to poor recovery.[6] Deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina can mitigate this issue.[2]

  • Improper Solvent Polarity: If the eluting solvent is not polar enough, your compound may not move off the column efficiently, leading to tailing and poor recovery. Conversely, if the solvent is too polar from the start, it may elute with other impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve recovery and separation.[3]

  • Compound Instability: As mentioned in Q2, degradation on the column can be a significant cause of low yield.[1]

Q4: My peaks are tailing in my HPLC analysis of a chroman derivative. What can I do to improve peak shape?

A4: Peak tailing for basic compounds like many chroman derivatives is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the HPLC column's stationary phase.[5]

  • Adjust Mobile Phase pH: The pH of the mobile phase is critical. At a low pH (e.g., 2.5-3.5 using 0.1% trifluoroacetic acid or formic acid), the basic functional groups on your chroman derivative will be protonated, and the silanol groups on the silica surface will be neutral. This minimizes the ionic interactions that cause tailing.[5]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which reduces the chances for secondary interactions.[5]

  • Add a Competing Base: In normal-phase chromatography, adding a small amount of a competing base, like diethylamine, to the mobile phase can help to saturate the active sites on the stationary phase and improve the peak shape of your basic analyte.[5]

Data Presentation

Table 1: Recommended Starting Solvent Systems for Chroman Derivative Purification

Purification MethodStationary PhaseInitial Solvent System (Non-polar)Eluting Solvent (Polar)Notes
Normal-Phase Column Chromatography Silica GelHexane or HeptaneEthyl Acetate, Dichloromethane (DCM)A gradient elution is recommended. Start with 100% non-polar solvent and gradually increase the percentage of the polar solvent. For basic chroman derivatives, consider adding 0.5-1% triethylamine to the mobile phase.[6]
Alumina (Neutral)Hexane or TolueneEthyl Acetate, AcetoneA good alternative to silica for acid-sensitive compounds.[2]
Reverse-Phase HPLC C18Water (often with 0.1% Formic Acid or Trifluoroacetic Acid)[5]Acetonitrile or MethanolIdeal for less polar to moderately polar chroman derivatives. The acidic modifier helps to improve peak shape for basic compounds.[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Chroman Derivative

  • Preparation of the Stationary Phase:

    • Weigh out the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Create a slurry by mixing the silica gel with the initial, non-polar solvent system (e.g., 100% hexane).

  • Packing the Column:

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Use gentle pressure to pack the column firmly.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude chroman derivative in a minimal amount of the appropriate solvent (ideally the mobile phase or a solvent in which it is highly soluble).

    • Carefully apply the sample to the top of the silica bed as a narrow, concentrated band.[3]

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increasing the percentage of ethyl acetate in hexane).[3]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chroman derivative.

Mandatory Visualization

G cluster_start cluster_investigate Investigation cluster_strategy Strategy Selection cluster_action Action cluster_end start Start: Purification Issue (e.g., Co-elution, Low Yield) check_tlc Analyze TLC/HPLC Data start->check_tlc check_stability Assess Compound Stability (e.g., 2D TLC) check_tlc->check_stability optimize_mobile Optimize Mobile Phase check_stability->optimize_mobile If stable change_stationary Change Stationary Phase check_stability->change_stationary If unstable on silica adjust_solvent Adjust Solvent Ratio/ Try New System optimize_mobile->adjust_solvent switch_silica Switch to Alumina/ Reverse-Phase change_stationary->switch_silica alt_method Use Alternative Method run_prep_hplc Perform Preparative HPLC alt_method->run_prep_hplc adjust_solvent->alt_method If still co-eluting end End: Purified Product adjust_solvent->end Successful switch_silica->end Successful run_prep_hplc->end

Caption: A general troubleshooting workflow for chroman derivative purification.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Co-elution with Impurity cause1 Similar Polarity problem->cause1 cause2 Inadequate Stationary Phase Selectivity problem->cause2 cause3 Suboptimal Mobile Phase Composition problem->cause3 solution1a Optimize Solvent Gradient cause1->solution1a solution1b Change Solvent System (e.g., Toluene/Acetone) cause1->solution1b solution2a Switch to Alumina or Reverse-Phase Silica cause2->solution2a solution3a Perform Preparative HPLC cause2->solution3a cause3->solution1a cause3->solution1b

Caption: Relationship between a common problem, its causes, and solutions.

References

Technical Support Center: Diastereoselective Phenylchroman Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent on diastereoselectivity in phenylchroman synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a low diastereomeric ratio (d.r.) in our phenylchroman synthesis. What are the potential causes and how can we improve it?

A1: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here are the primary aspects to investigate:

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting the diastereoselectivity. It is recommended to screen different solvents, such as shifting from polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) to less polar ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or 1,4-dioxane, which have been shown to improve diastereomeric ratios.[1]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. By reducing the thermal energy of the system, the reaction is more likely to proceed through the transition state with the lowest activation energy, which typically leads to the major diastereomer.[2] Experiment with running the reaction at reduced temperatures, for instance, 10 °C, 0 °C, or even lower, while monitoring the reaction rate.[1]

  • Thermodynamic vs. Kinetic Control: Your reaction may be under thermodynamic control, leading to the most stable diastereomer, which might not be the desired one. To favor the kinetically controlled product, consider shorter reaction times and lower temperatures.

  • Steric Hindrance: The steric bulk of your substrates, particularly substituents on the phenyl ring and the chroman backbone, can dictate the facial selectivity of the reaction. While not directly related to the solvent, it's a critical factor to consider in your experimental design.

Q2: How does solvent polarity specifically affect the diastereoselectivity of the reaction?

A2: Solvent polarity can stabilize or destabilize the transition states leading to different diastereomers. In many phenylchroman syntheses, particularly those involving charged intermediates or transition states, polar solvents can solvate these species. This solvation can alter the energy landscape of the reaction pathway. For some reactions, non-polar or less polar solvents may lead to a more ordered and rigid transition state, enhancing the influence of steric factors and resulting in higher diastereoselectivity. For instance, in certain oxa-Michael additions to form chromans, ethereal solvents like THF have been shown to provide excellent diastereoselectivity compared to more polar solvents like DMF or CH₃CN.[1]

Q3: We are seeing no reaction or very low conversion. What should we check?

A3: If you are experiencing low or no conversion, consider the following:

  • Solvent and Reagent Purity: Ensure your solvents are anhydrous and your reagents are pure. Water and other impurities can quench catalysts or react with starting materials.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture.

  • Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. You may need to find an optimal balance between selectivity and reaction time. If a reaction is too slow at a low temperature, consider a modest increase.

Data on Solvent Effects

The choice of solvent can have a significant impact on both the yield and diastereoselectivity of chroman synthesis. Below is a summary of data from a study on the synthesis of chroman-spirobenzofuran-2-one scaffolds.

SolventYield (%)Diastereomeric Ratio (d.r.)
THF86>19:1
Diethyl Ether8815:1
1,4-Dioxane8512:1
CH₃CN755:1
DMF723:1

Data extracted from a study on the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins.[1]

Experimental Protocols

Representative Protocol for Diastereoselective Chroman Synthesis via Oxa-Michael Addition

This protocol is a general guideline for the synthesis of chroman-spirobenzofuran-2-one scaffolds and should be adapted for specific substrates.[1]

Materials:

  • ortho-Hydroxyphenyl-substituted para-quinone methide (1.0 equiv)

  • Benzofuran-2-one type active olefin (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the benzofuran-2-one type active olefin (1.2 equiv).

  • Dissolution: Add anhydrous THF to dissolve the starting material.

  • Reactant Addition: To the stirred solution, add the ortho-hydroxyphenyl-substituted para-quinone methide (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature (or a pre-determined optimal temperature) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chroman derivative.

  • Analysis: Analyze the purified product by NMR spectroscopy to determine the diastereomeric ratio and confirm the structure.

Visualizing Solvent Effects

The following diagram illustrates how solvent can influence the energy of the transition states, leading to different diastereomeric products. A less polar, coordinating solvent may favor a more organized transition state (TS-1), leading to the major diastereomer, while a more polar, solvating solvent might lower the energy of a less organized transition state (TS-2), reducing the diastereoselectivity.

G cluster_0 cluster_1 cluster_2 cluster_3 Solvent Influence Starting Materials Starting Materials TS1 Transition State 1 (Major Diastereomer) Starting Materials->TS1 TS2 Transition State 2 (Minor Diastereomer) Starting Materials->TS2 Major Major Diastereomer TS1->Major Minor Minor Diastereomer TS2->Minor Solvent1 Less Polar Solvent (e.g., THF) Favors more ordered TS-1 Solvent1->TS1 Solvent2 Polar Solvent (e.g., DMF) May stabilize both TS, reducing energy difference Solvent2->TS2

Caption: Solvent influence on diastereoselective reaction pathways.

References

Technical Support Center: Optimizing Catalyst Loading for Asymmetric Chroman Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chromans.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for asymmetric chroman synthesis in a question-and-answer format.

Question: Why is the yield of my chroman product low or inconsistent despite using a reported catalyst system?

Answer: Low and inconsistent yields can arise from several factors related to the catalyst and reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Integrity and Activity: The activity of the catalyst is paramount. Ensure that the catalyst has been stored and handled correctly, especially if it is air or moisture-sensitive.[1] For organocatalysts that are sensitive, handling under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent deactivation.[1]

    • Actionable Step: Run a control reaction with a fresh batch of catalyst to determine if the original catalyst has been deactivated.[1] A significant increase in yield would suggest catalyst degradation.

  • Purity of Reagents and Solvents: Impurities in the substrates, solvents, or any additives can act as catalyst poisons, leading to lower yields.[1]

    • Actionable Step: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive catalysts. Using molecular sieves can be beneficial.[2]

  • Sub-optimal Catalyst Loading: While the goal is often to minimize catalyst loading, too low a concentration can lead to a slow or incomplete reaction, resulting in low yields. Conversely, in some cases, high catalyst loading can lead to the formation of byproducts or catalyst aggregation, which can also decrease the yield.

    • Actionable Step: Perform a systematic screen of the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for your specific substrates and conditions.

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Actionable Step: Lowering the reaction temperature can sometimes improve yield and enantioselectivity, although it may require longer reaction times.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for product degradation over extended periods.[2]

Question: My asymmetric chroman synthesis is providing low enantioselectivity (ee). What are the likely causes and how can I improve it?

Answer: Poor enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.

  • Catalyst Loading: The amount of catalyst can have a significant impact on enantioselectivity. An adverse effect of higher catalyst loading on enantioselectivity has been observed in some organocatalytic reactions.[4] Conversely, very low catalyst loading might allow the background, non-catalyzed reaction to become more prominent, leading to a lower ee.[3]

    • Actionable Step: Optimize the catalyst loading carefully. It has been reported that lowering catalyst loading from 5 mol% to 3 mol% resulted in a slight decrease in enantiomeric excess (98% to 95% ee) but a significant increase in yield (65% to 87%).[5] This highlights the trade-off that often exists between yield and enantioselectivity.

  • Solvent Effects: The solvent plays a crucial role in the solvation of the catalyst and the transition state, which directly impacts enantioselectivity.

    • Actionable Step: Screen a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, dioxane).[3] For instance, in one study, THF was found to be effective for both enantioselectivity and yield.[3]

  • Temperature: Reaction temperature is a critical parameter for controlling enantioselectivity.

    • Actionable Step: Lowering the reaction temperature generally leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.[2][6] For example, reducing the temperature to -5 °C was found to be optimal for achieving both high yield and enantioselectivity in a Ni-catalyzed synthesis of chiral chromans.[7]

  • Ligand Choice (for metal-based catalysts): The chiral ligand is the primary source of stereocontrol. The structure and enantiomeric purity of the ligand are critical.[6]

Question: I am observing the formation of byproducts. How can I minimize them?

Answer: Byproduct formation can be minimized by carefully controlling the reaction conditions.

  • Base/Acid Strength (if applicable): In reactions where a co-catalyst or additive (like a base or acid) is used, its strength and stoichiometry are critical. An inappropriate base or an excess of it can promote side reactions.[6]

    • Actionable Step: Use the minimum amount of a weaker base or acid necessary to catalyze the reaction.

  • Reaction Temperature and Time: Higher temperatures can sometimes lead to decomposition of reactants, products, or the catalyst itself, resulting in byproduct formation.[6]

    • Actionable Step: Run the reaction at a lower temperature and monitor it closely to stop it once the starting material is consumed, avoiding prolonged reaction times that might lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for catalyst loading in asymmetric chroman synthesis?

A1: A typical starting point for catalyst loading in organocatalytic or metal-catalyzed asymmetric chroman synthesis ranges from 1 to 10 mol%.[2] Many published protocols start with a screening at 5 or 10 mol% and then attempt to reduce the loading once optimal conditions are found.

Q2: Is it always better to use a lower catalyst loading?

A2: Not necessarily. While lower catalyst loading is desirable for economic and environmental reasons, it can sometimes lead to lower yields or enantioselectivity.[3] The optimal catalyst loading is a balance between reaction efficiency (yield, reaction time) and stereoselectivity (ee). For example, a gram-scale reaction was successful with a lower catalyst loading of 3 mol% (compared to 5 mol%), achieving a higher yield (87% vs. 65%) but with a slightly lower enantiomeric excess (95% vs. 98%).[5]

Q3: How does scaling up the reaction affect the optimal catalyst loading?

A3: When scaling up a reaction, it is often possible to reduce the catalyst loading. In several documented cases of gram-scale synthesis of chromans, the catalyst loading was successfully maintained or even lowered without a significant loss of yield or enantioselectivity.[5]

Data on Catalyst Loading Optimization

The following tables summarize quantitative data from various studies on the effect of catalyst loading on the asymmetric synthesis of chromans.

Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity

Catalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Quinidine-derived aminourea10CH2Cl225-moderate[3]
Quinidine-derived aminourea5THF0-lower ee[3]
Chiral Phosphoric Acid5Toluene256598[5]
Chiral Phosphoric Acid3Toluene258795[5]
Cinchona-based primary amine1---high[4]
Ni(cod)2 / (R)-AntPhos7.5THF/dioxane (1:2)-59591[7]
Squaramide10DCMRT8253[8]
Squaramide10DCM-168087[8]

Experimental Workflow and Troubleshooting Logic

Experimental Workflow for Optimizing Catalyst Loading

G cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization Start Start Reagent_Purity Ensure High Purity of Substrates and Solvents Start->Reagent_Purity Inert_Atmosphere Prepare Reaction Under Inert Atmosphere (if needed) Reagent_Purity->Inert_Atmosphere Initial_Screen Initial Catalyst Loading Screen (e.g., 5-10 mol%) Inert_Atmosphere->Initial_Screen Solvent_Screen Solvent Screening Initial_Screen->Solvent_Screen Temp_Screen Temperature Screening Solvent_Screen->Temp_Screen Optimize_Loading Optimize Catalyst Loading (e.g., 1-5 mol%) Temp_Screen->Optimize_Loading Select best conditions Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Loading->Monitor_Reaction Scale_Up Gram-Scale Synthesis Monitor_Reaction->Scale_Up Final_Protocol Final_Protocol Scale_Up->Final_Protocol

Caption: Workflow for Catalyst Loading Optimization.

Troubleshooting Flowchart for Low Yield or Enantioselectivity

G Problem Low Yield or ee Check_Catalyst Check Catalyst Integrity (Run control with fresh catalyst) Problem->Check_Catalyst Success Problem Solved Check_Catalyst->Success If yield/ee improves No_Improvement Improvement? Check_Catalyst->No_Improvement If no change Check_Purity Verify Reagent and Solvent Purity Check_Purity->Success If yield/ee improves No_Improvement2 No_Improvement2 Check_Purity->No_Improvement2 Improvement? Optimize_Loading Re-optimize Catalyst Loading Optimize_Loading->Success If yield/ee improves No_Improvement3 No_Improvement3 Optimize_Loading->No_Improvement3 Improvement? Optimize_Conditions Optimize Solvent and Temperature Optimize_Conditions->Success No_Improvement->Check_Purity No No_Improvement2->Optimize_Loading No No_Improvement3->Optimize_Conditions No

Caption: Troubleshooting Logic for Common Issues.

References

Technical Support Center: Managing Impurities in Chroman-3-Amine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis, purification, and analysis of chroman-3-amine (B1202177).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in the synthesis of chroman-3-amine?

A1: During the synthesis of chroman-3-amine, several types of impurities can arise. These can be broadly categorized as:

  • Process-Related Impurities: These originate from the synthetic route itself. A common route to chroman-3-amine is the reduction of 3-nitrochromene. Incomplete reduction can lead to the presence of unreacted starting material (3-nitrochromene) and partially reduced intermediates.

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as over-alkylation, cyclization, or decomposition of starting materials or the product can occur.

  • Degradation Products: Chroman-3-amine can degrade under certain conditions, such as exposure to heat, oxygen, or acidic environments, leading to the formation of various degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis and contaminate the final product.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in chroman-3-amine?

A2: A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of chroman-3-amine. The most commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for determining purity.

    • Reversed-Phase HPLC (RP-HPLC): Used to separate chroman-3-amine from non-chiral impurities.

    • Chiral HPLC: Essential for determining the enantiomeric purity of chiral chroman-3-amine.

  • Gas Chromatography (GC): Primarily used for the analysis of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the main compound and to identify and quantify impurities with distinct signals.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it is used to determine the molecular weight of the compound and its impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for identifying unknown impurities.

Q3: What are the key strategies to control the formation of impurities during chroman-3-amine synthesis?

A3: Controlling impurity formation is a critical aspect of synthesizing high-purity chroman-3-amine. Key strategies include:

  • Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and the type and amount of catalyst can significantly impact the formation of byproducts.

  • Solvent Selection: The choice of solvent can influence reaction outcomes and impurity profiles.

  • Use of Protecting Groups: If side reactions occur at other functional groups, employing appropriate protecting groups can prevent unwanted transformations.

  • Raw Material Quality: Ensuring the high purity of starting materials and reagents is crucial to prevent the introduction of impurities.

  • pH Control: Maintaining an optimal pH during the synthesis can prevent the formation of certain impurities, such as nitrosamines, which are favored under acidic conditions.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products.

Troubleshooting Guides

Issue 1: Low Purity of Crude Chroman-3-Amine after Synthesis

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Rationale
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material (e.g., 3-nitrochromene). If the reaction is stalled, consider increasing the reaction time, temperature, or catalyst load.Unreacted starting materials are a common source of impurities.
Side Reactions Optimize reaction conditions such as temperature and catalyst. For instance, lower temperatures may reduce the formation of certain byproducts. Consider using a more selective reducing agent for the reduction of the nitro group.Suboptimal reaction conditions can lead to the formation of unwanted byproducts.
Degradation of Product If the product is sensitive to the reaction conditions, consider milder reagents or shorter reaction times. Ensure the work-up procedure is not overly harsh (e.g., avoiding strong acids or bases if the product is unstable).Amines can be susceptible to degradation under certain chemical environments.
Impure Starting Materials Verify the purity of all starting materials and reagents before use. If necessary, purify the starting materials.Impurities in the starting materials will be carried through the reaction.
Issue 2: Difficulty in Purifying Chroman-3-Amine by Column Chromatography

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Rationale
Irreversible Adsorption on Silica (B1680970) Gel Due to the basic nature of the amine group, chroman-3-amine can bind strongly to acidic silica gel. To mitigate this, add a competing amine like triethylamine (B128534) (0.1-1%) to the eluent.The competing amine neutralizes the acidic silanol (B1196071) groups on the silica surface, reducing the strong interaction with the basic product.
Poor Separation Optimize the eluent system. A gradient elution may be necessary to separate closely eluting impurities. If normal-phase chromatography is ineffective, consider using reversed-phase chromatography.The polarity of the eluent is critical for achieving good separation.
Alternative Stationary Phases If silica gel proves problematic, consider using basic alumina (B75360) or an amine-functionalized silica column.These stationary phases have a basic surface, which minimizes the strong acid-base interactions with the amine product.
Issue 3: Presence of Unknown Peaks in HPLC Analysis

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Rationale
Process-Related Impurity Analyze the reaction mixture at different time points to track the formation of the unknown peak. This can help determine if it is an intermediate or a byproduct.Understanding the origin of the impurity is the first step in controlling its formation.
Degradation Product Subject a pure sample of chroman-3-amine to stress conditions (e.g., heat, acid, base, light, oxidation) and analyze the resulting mixture by HPLC. Compare the retention time of the degradation products with the unknown peak.This forced degradation study can help identify potential degradation products.
Impurity Identification Isolate the impurity using preparative HPLC and characterize its structure using NMR and high-resolution mass spectrometry (HRMS).Structural elucidation is necessary to definitively identify the unknown impurity and devise a strategy to control it.

Experimental Protocols

Protocol 1: Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Accurately weigh approximately 10 mg of the chroman-3-amine sample. Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile

Technical Support Center: Preventing Degradation of Phenylchromanols During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of phenylchromanols during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Issue: I am observing a change in the color or appearance of my solid phenylchromanol sample.

Possible Cause Troubleshooting Steps & Solutions
Oxidation Phenylchromanols are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored quinone-type structures. Solution: Store solid compounds under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial.[1]
Photodegradation Exposure to ambient or UV light can induce photochemical reactions, leading to degradation.[1] Solution: Always store samples in light-resistant containers (e.g., amber vials) or wrap containers in aluminum foil. Minimize exposure to light during handling.
Moisture Absorption Phenylchromanols can be hygroscopic. Absorbed moisture can accelerate degradation pathways, including hydrolysis of ester linkages if present. Solution: Store samples in a desiccator or a controlled low-humidity environment. Ensure containers are well-sealed.
Thermal Degradation Elevated temperatures can accelerate the rate of degradation.[1][2] Solution: Store samples at the recommended temperature, typically -20°C for long-term storage, in a temperature-monitored environment.[1]

Issue: The biological activity of my phenylchromanol solution has decreased over time.

Possible Cause Troubleshooting Steps & Solutions
Degradation in Solution Phenylchromanols are often less stable in solution than in the solid state. The rate of degradation is influenced by pH, solvent, temperature, and exposure to oxygen and light.[3][4][5] Solution: Prepare solutions fresh whenever possible. For stock solutions, use high-purity, degassed solvents and store at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1] The optimal pH for stability is generally in the acidic range, around pH 4.[3][4]
Oxidation/Polymerization In solution, dissolved oxygen can lead to oxidative degradation and polymerization of phenylchromanols, reducing their monomeric form and thus their specific biological activity.[6] Solution: Purge the solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store solutions under an inert atmosphere.
Interaction with Container Some phenylchromanols may adsorb to the surface of certain plastics, reducing the effective concentration in the solution. Solution: Use glass or polypropylene (B1209903) vials for storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid phenylchromanol compounds?

For long-term stability, it is recommended to store solid phenylchromanols at -20°C or below in a tightly sealed, light-resistant container, preferably under an inert atmosphere.[1] For short-term storage, 2-8°C may be acceptable, but it is crucial to minimize exposure to light, moisture, and oxygen.

Q2: How does pH affect the stability of phenylchromanols in solution?

Phenylchromanols, particularly catechins and epicatechins, are most stable in acidic conditions (around pH 4).[3][4] As the pH increases towards neutral and alkaline conditions, the rate of degradation, including oxidation and epimerization, significantly increases.[3][4]

Q3: Are phenylchromanols sensitive to light?

Yes, phenylchromanols can undergo photodegradation when exposed to light, especially UV radiation.[1] It is essential to store both solid samples and solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]

Q4: Can repeated freeze-thaw cycles affect the stability of phenylchromanol solutions?

Yes, repeated freeze-thaw cycles can accelerate degradation. It is highly recommended to aliquot stock solutions into single-use vials to avoid this.

Q5: What are the common degradation pathways for phenylchromanols?

The primary degradation pathways for phenylchromanols include:

  • Oxidation: The catechol or pyrogallol (B1678534) B-ring is susceptible to oxidation, leading to the formation of o-quinones, which can further react to form dimers and polymers.[7][8]

  • Epimerization: The stereochemistry at the C2 position of the heterocyclic C-ring can change, for example, the conversion of (-)-epicatechin (B1671481) to (-)-catechin. This is often accelerated by heat and neutral to alkaline pH.

  • Polymerization: Monomeric flavan-3-ols can polymerize to form proanthocyanidins (B150500) (condensed tannins), which can alter their biological activity.[6]

  • Microbial Degradation: In non-sterile conditions or in vivo, gut microbiota can extensively metabolize flavan-3-ols into smaller phenolic compounds.[3][9][10]

Q6: How can I detect and quantify the degradation of my phenylchromanol sample?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for assessing the stability of phenylchromanols.[11][12][13][14] A stability-indicating HPLC method should be able to separate the intact phenylchromanol from its degradation products.

Data on Phenylchromanol Stability

The following tables summarize the degradation kinetics of catechins, which are representative of the phenylchromanol class, under various conditions.

Table 1: Effect of Temperature on the Degradation of Catechins in Green Tea Powder

Temperature (°C)Relative Humidity (%)EGCG Degradation Rate Constant (k) (1/week)
2543-97Varies with humidity
3543-97Varies with humidity
4043-97Varies with humidity
5043-97Varies with humidity
6043-97Varies with humidity
Data from a study on the degradation kinetics of catechins in green tea powder. The degradation was found to follow a Williams–Landel–Ferry (WLF) relationship, with temperature being the dominant factor.[1]

Table 2: Effect of pH on the Stability of Catechins in Aqueous Solution

pHTemperature (°C)Observation
1.5 - 4.025 - 120Catechins are more stable.[3][4]
> 4.025 - 120Stability decreases as pH increases.[3][4]
Data synthesized from studies on catechin (B1668976) stability in aqueous solutions.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Phenylchromanol

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of the phenylchromanol in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[13]

    • Thermal Degradation: Heat the solid phenylchromanol at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber.[8][15][16][17]

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method for a Phenylchromanol

Objective: To develop an HPLC method to separate and quantify a phenylchromanol and its degradation products.

Methodology:

  • Instrumentation: HPLC with a diode array detector (DAD) or mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. For isomer separation, a Phenyl or Pentafluorophenyl (PFP) column may be more effective.[12][16]

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at the λmax of the phenylchromanol (typically around 280 nm for flavan-3-ols).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

degradation_pathway Phenylchromanol Phenylchromanol Oxidation Oxidation Phenylchromanol->Oxidation O2, light, metal ions Epimerization Epimerization Phenylchromanol->Epimerization heat, pH Polymerization Polymerization Phenylchromanol->Polymerization enzymes, heat Quinones Quinones Oxidation->Quinones Quinones->Polymerization Epimer Epimer Proanthocyanidins Proanthocyanidins

Caption: Major degradation pathways of phenylchromanols.

troubleshooting_workflow start Observed Degradation solid_or_solution Solid or Solution? start->solid_or_solution solid_check Check Storage: - Temperature - Light Exposure - Atmosphere (Inert?) - Humidity solid_or_solution->solid_check Solid solution_check Check Solution Prep & Storage: - pH - Solvent Purity - Light Exposure - Storage Temperature - Freeze-Thaw Cycles solid_or_solution->solution_check Solution retest Re-test with Fresh Sample/ Proper Storage solid_check->retest solution_check->retest

Caption: Troubleshooting workflow for phenylchromanol degradation.

References

Technical Support Center: 6-(Hydroxymethyl)-4-phenylchroman-2-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up challenges associated with the production of 6-(Hydroxymethyl)-4-phenylchroman-2-ol. The information is presented in a question-and-answer format to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key scale-up challenges?

A common approach to synthesizing this compound involves a multi-step process. A plausible route includes the Friedel-Crafts reaction of a protected 4-hydroxymethylphenol with cinnamoyl chloride to form a chalcone (B49325), followed by intramolecular cyclization to the chromanone, and subsequent reduction to the target chroman-2-ol (B1610262).

Key scale-up challenges include:

  • Exothermic Control: The initial Friedel-Crafts acylation is often highly exothermic and requires careful thermal management at a larger scale to prevent side reactions and ensure safety.

  • Catalyst Efficiency and Removal: Lewis acid catalysts (e.g., AlCl₃) used in the Friedel-Crafts reaction are required in stoichiometric amounts, and their removal during workup can be challenging on a large scale.

  • Stereochemical Control: The reduction of the chromanone to the chroman-2-ol can result in diastereomers. Controlling the stereoselectivity of this reduction is crucial and can be influenced by the choice of reducing agent and reaction conditions.[1][2]

  • Product Stability: The hemiacetal functionality in the final product can be sensitive to acidic or basic conditions, potentially leading to degradation or side reactions during purification and isolation.

  • Purification of a Polar Product: The presence of two hydroxyl groups makes the final product quite polar, which can complicate purification by traditional normal-phase chromatography.

Q2: How can I improve the yield and selectivity of the intramolecular cyclization to form the chroman-4-one precursor?

Low yields in the cyclization step on a larger scale are often due to inefficient mixing or suboptimal thermal control. Ensure that the reaction mixture is homogeneously heated to the required temperature. The choice of catalyst is also critical; while strong acids can promote the desired reaction, they can also lead to dehydration byproducts. Experimenting with different acid catalysts and optimizing their concentration can improve selectivity. For some chromanone syntheses, microwave irradiation has been shown to be effective at the lab scale and may inform process optimization for larger-scale heating.

Q3: What are the best methods for purifying this compound at an industrial scale?

Given the polar nature of this compound, traditional silica (B1680970) gel chromatography may be challenging due to strong adsorption and poor separation.[3] Consider the following large-scale purification techniques:

  • Recrystallization: This is often the most cost-effective and scalable purification method. A systematic solvent screening is necessary to identify a suitable solvent or solvent system that provides good recovery and purity.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[4][5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative if reversed-phase chromatography fails to provide adequate separation.[7]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation at Pilot Scale

Question: We observed a significant drop in yield for the Friedel-Crafts acylation of protected 4-hydroxymethylphenol with cinnamoyl chloride when moving from a 1L to a 50L reactor. What are the likely causes and solutions?

Answer:

Potential Cause Explanation Recommended Solution
Poor Thermal Control The larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized overheating and the formation of byproducts.Improve reactor cooling efficiency. Consider a semi-batch process where one reactant is added slowly to control the rate of reaction and heat generation.
Inefficient Mixing Inadequate agitation in a larger reactor can lead to localized high concentrations of reactants and catalyst, promoting side reactions.Use a more powerful overhead stirrer and ensure proper baffle placement in the reactor to improve mixing.
Catalyst Deactivation The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. On a larger scale, there is a higher chance of moisture ingress from reactants, solvents, or the reactor itself.Ensure all reactants and solvents are rigorously dried before use. Purge the reactor with an inert gas (e.g., nitrogen) before and during the reaction.
Issue 2: Poor Diastereoselectivity in the Reduction of the Chroman-4-one

Question: The reduction of our 6-(hydroxymethyl)-4-phenylchroman-4-one intermediate yields an inconsistent mixture of diastereomers. How can we improve the stereochemical control of this step?

Answer:

The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.[1][2][8]

Parameter Influence on Selectivity Recommendations
Reducing Agent The steric bulk of the hydride reagent can influence the direction of hydride attack on the carbonyl group.Screen different reducing agents. For example, bulky silane (B1218182) reductants may favor the formation of the cis-diastereomer, while smaller silanes might favor the trans-diastereomer.[1][2]
Temperature Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy.Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C).
Solvent The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.Experiment with different solvents to find the optimal conditions for your desired diastereomer.

Quantitative Data

The following table presents representative data for a two-step synthesis of a 4-phenylchroman derivative, illustrating the effect of scale on reaction parameters. Note: This is illustrative data based on analogous reactions and may not directly reflect the synthesis of this compound.

Parameter Lab Scale (10g) Pilot Scale (1kg)
Friedel-Crafts Acylation
Catalyst (AlCl₃) Loading1.2 eq1.2 eq
Reaction Temperature0-5 °C0-10 °C (with controlled addition)
Reaction Time2 hours4 hours
Yield85%78%
Chromanone Reduction
Reducing Agent (NaBH₄)1.5 eq1.6 eq
Reaction Temperature0 °C-5 to 0 °C
Reaction Time1 hour2.5 hours
Yield92%88%
Diastereomeric Ratio (cis:trans)3:12.5:1

Experimental Protocols

Protocol 1: Synthesis of 6-(Hydroxymethyl)-4-phenylchroman-4-one
  • Protection of 4-hydroxymethylphenol: React 4-hydroxymethylphenol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) under standard conditions to protect the phenolic hydroxyl group.

  • Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride in dry dichloromethane, add cinnamoyl chloride dropwise.

  • Slowly add the protected 4-hydroxymethylphenol to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction for 2-4 hours at room temperature.

  • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization and Deprotection: Treat the crude chalcone with a suitable acid (e.g., trifluoroacetic acid) to effect both cyclization and deprotection of the silyl (B83357) ether in one step.

  • Purify the resulting 6-(hydroxymethyl)-4-phenylchroman-4-one by recrystallization or column chromatography.

Protocol 2: Reduction to this compound
  • Dissolve 6-(hydroxymethyl)-4-phenylchroman-4-one in a suitable solvent such as methanol (B129727) or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (B1222165) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the product by recrystallization or reversed-phase chromatography.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization & Deprotection cluster_2 Step 3: Reduction Protected_Phenol Protected 4-hydroxymethylphenol Chalcone Chalcone Intermediate Protected_Phenol->Chalcone AlCl3, DCM Cinnamoyl_Chloride Cinnamoyl Chloride Cinnamoyl_Chloride->Chalcone Chromanone 6-(Hydroxymethyl)-4-phenylchroman-4-one Chalcone->Chromanone Acid Final_Product This compound Chromanone->Final_Product NaBH4, MeOH

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Yield_Loss Start Low Yield at Scale-Up Check_Temp Review Temperature Logs Start->Check_Temp Temp_Issue Exotherm Observed? Check_Temp->Temp_Issue Improve_Cooling Improve Cooling Protocol / Slow Addition Temp_Issue->Improve_Cooling Yes Check_Mixing Evaluate Mixing Efficiency Temp_Issue->Check_Mixing No Mixing_Issue Dead Spots in Reactor? Check_Mixing->Mixing_Issue Improve_Agitation Increase Stirrer Speed / Baffle Check Mixing_Issue->Improve_Agitation Yes Check_Reagents Verify Reagent Purity & Dryness Mixing_Issue->Check_Reagents No Reagent_Issue Moisture Contamination? Check_Reagents->Reagent_Issue Dry_Reagents Implement Stricter Drying Procedures Reagent_Issue->Dry_Reagents Yes

Caption: Troubleshooting workflow for addressing yield loss during scale-up.

Purification_Workflow Start Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Try_RP_Chroma Reversed-Phase Chromatography Is_Solid->Try_RP_Chroma No Recrystallization_OK Purity > 98%? Try_Recrystallization->Recrystallization_OK Final_Product Final Product Recrystallization_OK->Final_Product Yes Recrystallization_OK->Try_RP_Chroma No RP_Chroma_OK Purity > 98%? Try_RP_Chroma->RP_Chroma_OK RP_Chroma_OK->Final_Product Yes Try_HILIC Consider HILIC RP_Chroma_OK->Try_HILIC No

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Unexpected Rearrangements in Chroman Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chroman synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected rearrangements and side reactions encountered during the synthesis of chroman and its derivatives. Below you will find frequently asked questions, detailed troubleshooting guides with experimental protocols, quantitative data, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: My chroman synthesis via Claisen rearrangement of an allyl phenyl ether is giving a complex mixture of products instead of the expected 2-allylphenol (B1664045) precursor. What could be the cause?

A1: The thermal or Lewis acid-catalyzed Claisen rearrangement is a powerful tool, but it can be prone to side reactions.[1][2] High temperatures can lead to a subsequent Cope rearrangement, especially if the ortho positions are blocked, resulting in para-substituted phenols.[1] Additionally, depending on the substrate and conditions, the intermediate dienone may undergo other reactions before it can tautomerize to the desired phenol.[3] Troubleshooting involves optimizing reaction temperature, exploring milder Lewis acid catalysis, and carefully analyzing the substitution pattern of your aryl ether.[4]

Q2: I am attempting a Baker-Venkataraman rearrangement to form a 1,3-diketone for chromone (B188151) synthesis, but I am observing low yields and several byproducts. What are the common pitfalls?

A2: The Baker-Venkataraman rearrangement, which converts a 2-acetoxyacetophenone to a 1,3-diketone, is sensitive to reaction conditions.[5][6] Common issues include incomplete reaction, side reactions due to the strong base, and hydrolysis of the starting material or product.[5] The choice of base and solvent is critical; anhydrous aprotic solvents are necessary to prevent hydrolysis.[5] The reaction temperature also needs to be carefully controlled.

Q3: During the acid-catalyzed cyclization of a 2-allylphenol to a chroman, I isolated a spirocyclic compound. Is this a known rearrangement?

A3: Yes, the formation of spirocycles, particularly spiro[chroman-2,4'-piperidine] (B174295) or spiro[chroman-3,3'-indolin]-2'-ones, can be an unexpected outcome, especially when using ortho-quinone methide intermediates.[7][8] These reactive intermediates, generated in situ, can undergo formal [4+2] cycloadditions with various dienophiles, leading to spirocyclic structures instead of the simple chroman ring.[8] The reaction pathway is highly dependent on the catalyst and the nature of the reactants.

Q4: My domino reaction for chroman synthesis is not proceeding as expected, and I'm isolating intermediates or rearranged products. How can I troubleshoot this?

A4: Domino and cascade reactions are elegant for building molecular complexity but can be challenging to control.[9] The success of these reactions often hinges on the precise tuning of catalysts and reaction conditions to ensure each step proceeds selectively and in the correct sequence. Unexpected products can arise if one step is too slow or if intermediates have alternative reactive pathways. Careful optimization of the catalyst system (e.g., bifunctional organocatalysts), solvent, and temperature is crucial for directing the reaction towards the desired chroman product.[9]

Troubleshooting Guides

Issue 1: Unexpected Spirocycle Formation from ortho-Quinone Methide Intermediates

Problem: The intended synthesis of a substituted chroman from an ortho-hydroxybenzyl alcohol and an activated alkene under acidic or thermal conditions yields a spirocyclic product. This is often observed in reactions designed to proceed via an ortho-quinone methide (o-QM).

Troubleshooting Workflow:

G start Unexpected Spirocycle Formation check_reaction Verify Reaction Conditions (Catalyst, Solvent, Temp) start->check_reaction check_substrate Analyze Substrate Structure (Steric & Electronic Effects) check_reaction->check_substrate modify_catalyst Modify Catalyst System (e.g., Brønsted vs. Lewis Acid) check_substrate->modify_catalyst If cycloaddition is favored modify_dienophile Alter the Dienophile check_substrate->modify_dienophile If dienophile is highly reactive lower_temp Lower Reaction Temperature modify_catalyst->lower_temp spirocycle Spirocyclic Product modify_catalyst->spirocycle modify_dienophile->lower_temp modify_dienophile->spirocycle expected_product Desired Chroman Product lower_temp->expected_product G chromone 3-Substituted Chromone michael_addition Aza-Michael Addition at C2 chromone->michael_addition + Nucleophile nucleophile Nucleophile (e.g., Amine) nucleophile->michael_addition ring_opening Pyrone Ring Opening michael_addition->ring_opening intermediate Acyclic Intermediate ring_opening->intermediate ring_closure Intramolecular Cyclization intermediate->ring_closure rearranged_product Rearranged Heterocycle (e.g., Chroman-2,4-dione) ring_closure->rearranged_product

References

Technical Support Center: Stereoselective Synthesis of 4-Phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenylchroman-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for controlling the stereochemistry of this important chroman derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of 4-phenylchroman-2-ol from the reduction of 4-phenylchroman-4-one is resulting in a low diastereomeric ratio (d.r.). How can I improve the selectivity for a specific diastereomer?

A1: Low diastereoselectivity in the reduction of 4-phenylchroman-4-one is a common issue and is highly dependent on the choice of reducing agent and reaction conditions. The relative stereochemistry between the C2 hydroxyl group and the C4 phenyl group (cis or trans) is determined by the facial selectivity of the hydride attack on the carbonyl.

  • For the cis-diastereomer: Bulky reducing agents are generally more effective as they will preferentially attack from the less sterically hindered face of the ketone, which, after protonation, leads to the cis-alcohol.

  • For the trans-diastereomer: Less bulky reducing agents may provide a different diastereomeric ratio, and thermodynamic control (which may favor the trans product) can sometimes be achieved with certain reagents or longer reaction times.

Troubleshooting Steps:

  • Choice of Reducing Agent: This is the most critical factor. For enhanced cis-selectivity, consider using sterically demanding hydride reagents. For example, substituting sodium borohydride (B1222165) with L-Selectride® can significantly improve the diastereomeric ratio in favor of the cis-isomer.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) often increases selectivity by enhancing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. It is advisable to screen a variety of aprotic solvents like THF, diethyl ether, and toluene.

Q2: I am attempting an enantioselective synthesis of 4-phenylchroman-2-ol via ketone reduction, but the enantiomeric excess (e.e.) is poor. What are the likely causes and solutions?

A2: Achieving high enantioselectivity in the reduction of 4-phenylchroman-4-one requires the use of a chiral catalyst or reagent that can effectively discriminate between the two prochiral faces of the carbonyl group.

  • Catalyst/Reagent Choice: The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3][4] The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines which enantiomer of the alcohol is formed.

  • Purity of Reagents and Solvents: Chiral catalysts are often sensitive to impurities. Ensure that the 4-phenylchroman-4-one substrate is of high purity and that all solvents are anhydrous.

  • Catalyst Loading: While catalytic, an optimal loading is necessary. Too little catalyst may result in a slow reaction with a competing non-selective background reduction.

  • Temperature: As with diastereoselectivity, lower temperatures are generally beneficial for enantioselectivity.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the CBS catalyst is fresh or has been stored under inert conditions to prevent decomposition.

  • Strict Anhydrous Conditions: Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity.

  • Slow Addition: Adding the ketone substrate slowly to the mixture of the catalyst and borane (B79455) can help to minimize the uncatalyzed reduction.

Q3: The yield of my 4-phenylchroman-2-ol is low. What are the potential reasons?

A3: Low yields can arise from several factors, including incomplete reaction, side reactions, or degradation of the product.

Troubleshooting Steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a reasonable time, consider increasing the amount of reducing agent or the reaction temperature (be mindful of the effect on selectivity).

  • Side Reactions: Over-reduction to the corresponding chromane (B1220400) is a possible side reaction, especially with powerful reducing agents like lithium aluminum hydride. Use milder or more selective reagents.

  • Product Instability: Chromanols can be sensitive to acidic or basic conditions, which might be present during the work-up. Ensure the work-up procedure is performed under neutral or mildly acidic/basic conditions and at low temperatures.

  • Purification Issues: 4-phenylchroman-2-ol can be prone to dehydration or other rearrangements on silica (B1680970) gel. Consider using a deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like recrystallization.

Data Presentation

Table 1: Diastereoselectivity in the Reduction of 4-Phenylchroman-4-one

The following table summarizes the expected diastereomeric ratios of cis- and trans-4-phenylchroman-2-ol with different reducing agents, based on literature for analogous ketones.[5]

Reducing AgentSolventTemperature (°C)Predominant DiastereomerDiastereomeric Ratio (cis:trans)
Sodium borohydride (NaBH₄)Methanol0 to 25Mixture~ 1:1 to 2:1
Lithium aluminum hydride (LiAlH₄)THF0 to 25Mixture~ 1:1 to 3:1
L-Selectride®THF-78cis> 10:1
Diisobutylaluminium hydride (DIBAL-H)Toluene-78cis~ 5:1
Table 2: Enantioselectivity in the CBS Reduction of 4-Phenylchroman-4-one

The following table presents expected enantiomeric excesses for the CBS reduction of 4-phenylchroman-4-one based on data for structurally similar aryl ketones.[1][3]

CatalystBorane SourceSolventTemperature (°C)Product ConfigurationEnantiomeric Excess (e.e.) (%)
(S)-Me-CBS-oxazaborolidineBH₃·THFTHF0 to 25(R)-alcohol> 95
(R)-Me-CBS-oxazaborolidineBH₃·THFTHF25(S)-alcohol> 95
(S)-Me-CBS-oxazaborolidineBH₃·SMe₂Toluene-20(R)-alcohol> 97
(R)-Me-CBS-oxazaborolidineCatecholboraneToluene-78(S)-alcohol> 92

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-4-Phenylchroman-2-ol

This protocol is optimized for the synthesis of the cis-diastereomer of 4-phenylchroman-2-ol.

Materials:

Procedure:

  • Dissolve 4-phenylchroman-4-one (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield cis-4-phenylchroman-2-ol.

Protocol 2: Enantioselective Synthesis of (R)-4-Phenylchroman-2-ol using CBS Reduction

This protocol describes the enantioselective reduction of 4-phenylchroman-4-one to (R)-4-phenylchroman-2-ol using the (S)-CBS catalyst.[1][3]

Materials:

  • 4-phenylchroman-4-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1.0 M in toluene).

  • Add anhydrous THF and cool the solution to 0 °C.

  • Slowly add the BH₃·THF solution (0.6 eq, 1.0 M in THF) and stir for 10 minutes at 0 °C.

  • In a separate flask, dissolve 4-phenylchroman-4-one (1.0 eq) in anhydrous THF.

  • Add the solution of 4-phenylchroman-4-one dropwise to the catalyst-borane mixture at 0 °C over 20 minutes.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 1 hour).

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

troubleshooting_diastereoselectivity start Low Diastereoselectivity (e.g., 1:1 cis:trans) q1 Is the desired diastereomer cis or trans? start->q1 cis_path Desired: cis q1->cis_path cis trans_path Desired: trans q1->trans_path trans a1 Use a bulky reducing agent (e.g., L-Selectride®) cis_path->a1 a2 Lower reaction temperature (e.g., -78 °C) a1->a2 end Improved Diastereoselectivity a2->end b1 Screen less bulky reagents (e.g., NaBH4 with additives) trans_path->b1 b2 Investigate thermodynamic control conditions b1->b2 b2->end

Caption: Troubleshooting workflow for low diastereoselectivity.

experimental_workflow_cbs cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Purification prep1 Add (S)-CBS catalyst to anhydrous THF prep2 Cool to 0 °C prep1->prep2 prep3 Add BH3·THF solution prep2->prep3 react1 Add 4-phenylchroman-4-one solution dropwise at 0 °C prep3->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Methanol react3->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with Et2O workup2->workup3 workup4 Purify by Chromatography workup3->workup4 end end workup4->end Obtain (R)-4-phenylchroman-2-ol

Caption: Experimental workflow for CBS reduction.

stereochemical_control_logic start Goal: Control Stereochemistry of 4-Phenylchroman-2-ol q1 Control Diastereoselectivity (cis/trans) Control Enantioselectivity ((R)/(S)) start->q1 d_choice Choice of Reducing Agent Steric Hindrance q1:f0->d_choice e_choice Use of Chiral Catalyst Facial Discrimination q1:f1->e_choice d_bulky Bulky Reagent (L-Selectride®) Attacks less hindered face → cis-product d_choice->d_bulky d_small Small Reagent (NaBH4) Less selective → Mixture d_choice->d_small e_s_cbs (S)-CBS Catalyst Guides hydride to Re face → (R)-alcohol e_choice->e_s_cbs e_r_cbs (R)-CBS Catalyst Guides hydride to Si face → (S)-alcohol e_choice->e_r_cbs

Caption: Logical relationships in stereochemical control.

References

Technical Support Center: Residual Catalyst Removal in Chroman Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective removal of residual catalysts, particularly palladium, from chroman synthesis reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues, detailed experimental protocols, and comparative data on various purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from chroman synthesis critical in drug development?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons. Palladium is a heavy metal with potential toxicity, and regulatory bodies like the FDA and EMA have established strict limits on its presence in final drug products.[1] Furthermore, residual catalysts can interfere with downstream synthetic steps, potentially leading to undesired side reactions or catalyst poisoning in subsequent transformations. They can also compromise the stability and efficacy of the final drug product.

Q2: What are the most common methods for removing residual palladium catalysts?

A2: The primary methods for removing residual palladium from organic reactions, including chroman synthesis, are:

  • Adsorption: Utilizing materials with a high surface area and affinity for the metal, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-supported resins with thiol or amine functional groups).

  • Chromatography: Passing the crude product through a silica (B1680970) gel column can effectively separate the desired chroman derivative from the polar palladium complexes.

  • Crystallization: Purifying the chroman product by crystallization can leave the more soluble palladium impurities behind in the mother liquor.

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to draw the palladium out of the organic phase.

  • Filtration: If a heterogeneous (solid-supported) palladium catalyst is used, it can be removed by simple filtration.

Q3: How do I choose the most suitable palladium removal method for my specific chroman synthesis?

A3: The optimal method depends on several factors, including the nature of your chroman derivative (solubility, stability), the specific palladium catalyst and ligands used, the solvent system, the scale of the reaction, and the required final purity of your compound. A decision-making workflow can help guide your selection (see Figure 2).

Q4: What are metal scavengers and how do they work?

A4: Metal scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with ligands exhibiting a high affinity for specific metals. For palladium, thiol-based scavengers are particularly effective. When the scavenger is introduced into the reaction mixture, the functional groups bind tightly to the palladium, forming an insoluble complex that can be easily removed by filtration.

Troubleshooting Guides

Issue 1: Incomplete Removal of Palladium

  • Potential Cause: The palladium species may be in a form that is not readily captured by the chosen method (e.g., colloidal palladium, highly stable palladium-ligand complexes).

  • Troubleshooting Steps:

    • Screen Different Scavengers: The effectiveness of scavengers can vary depending on the palladium species. A screening of different types of scavengers (e.g., thiol-based, amine-based) is recommended.

    • Optimize Scavenging Conditions: Increase the amount of scavenger, prolong the contact time, or gently heat the mixture to improve the kinetics of palladium binding.

    • Pre-treatment: In some cases, a pre-treatment step, such as the addition of an oxidizing or reducing agent, may be necessary to convert the palladium to a more easily scavenged form.

    • Combine Methods: A multi-step approach, such as initial purification by column chromatography followed by treatment with a scavenger, can be highly effective.[2]

Issue 2: Low Product Recovery After Purification

  • Potential Cause: The desired chroman derivative may be adsorbing to the purification medium, particularly with activated carbon or some scavenger resins.

  • Troubleshooting Steps:

    • Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.

    • Thorough Washing: After filtration, wash the adsorbent thoroughly with a suitable solvent to recover any bound product.

    • Solvent Selection: The choice of solvent can influence the non-specific binding of your product. A solvent in which your product is highly soluble may reduce its adsorption.

    • Alternative Method: If product loss remains high, consider a different purification technique such as crystallization.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the effectiveness of various palladium removal techniques. While specific data for chroman synthesis is limited in the literature, the presented data from analogous palladium-catalyzed reactions provide a useful benchmark.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReaction Context
Thiol-functionalized silica500 - 800< 10> 98%Suzuki-Miyaura Coupling
Amine-functionalized resin~33,000< 200> 99%Suzuki-Miyaura Coupling
Thiol-functionalized silica> 1000< 100> 90%Buchwald-Hartwig Amination

Data is illustrative and based on studies of palladium-catalyzed cross-coupling reactions.[2][3]

Table 2: Activated Carbon for Palladium Removal

Carbon TypeLoading (wt%)Initial Pd (ppm)Final Pd (ppm)% RemovalProduct Recovery
Standard Activated Carbon10500~65~87%~46%
Thiazole-modified Activated CarbonN/AHighLow>96%High

Data highlights the trade-off between palladium removal and product recovery with standard activated carbon and the potential of modified carbons.[1][2]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method)

  • Dissolution: Following the completion of the chroman synthesis and initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading) to the solution.

  • Agitation: Stir the mixture vigorously at room temperature for 4-16 hours. Gentle heating (e.g., 40-50 °C) can be applied to expedite the process, provided the chroman derivative is stable at that temperature.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified chroman product.

  • Analysis: Analyze a sample of the purified product for residual palladium content using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude chroman product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the slurry at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to retain the fine carbon particles.

  • Washing: Wash the filter cake thoroughly with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the final product.

Visualizations

Experimental_Workflow cluster_synthesis Chroman Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Reaction Mixture reaction Palladium-Catalyzed Chroman Synthesis start->reaction workup Aqueous Work-up reaction->workup dissolution Dissolve Crude Product in Organic Solvent workup->dissolution scavenging Add Scavenger/ Activated Carbon dissolution->scavenging agitation Stir for 4-16h scavenging->agitation filtration Filter to Remove Adsorbent agitation->filtration concentration Solvent Removal filtration->concentration analysis ICP-MS Analysis for Residual Palladium concentration->analysis end End: Purified Chroman analysis->end

Figure 1: General experimental workflow for catalyst removal.

Decision_Tree start Initial Assessment of Purification Needs catalyst_type Is the Catalyst Heterogeneous? start->catalyst_type filtration Simple Filtration catalyst_type->filtration Yes product_properties Product Solubility and Stability? catalyst_type->product_properties No crystallization Crystallization product_properties->crystallization High Solubility/ Good Stability chromatography Column Chromatography product_properties->chromatography Moderate Solubility/ Amenable to Silica scavenger_vs_carbon High Value Product? product_properties->scavenger_vs_carbon Low Solubility/ Requires Adsorbent scavenger Use Metal Scavenger scavenger_vs_carbon->scavenger Yes carbon Use Activated Carbon scavenger_vs_carbon->carbon No

Figure 2: Decision tree for selecting a catalyst removal method.

References

addressing low diastereoselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity in an asymmetric reaction?

A1: Diastereoselectivity is primarily governed by the energy difference between the transition states leading to the different diastereomeric products. Key factors influencing this energy difference include:

  • Steric Hindrance: Interactions between bulky groups in the reactants or between reactants and the catalyst can favor a transition state where these groups are far apart, leading to the preferential formation of one diastereomer.

  • Electronic Effects: The electronic properties of substituents, such as inductive or resonance effects, can stabilize one transition state over another.

  • Chelation Control: The presence of Lewis acids or other coordinating species can create a rigid cyclic transition state by chelating to heteroatoms in the substrate, forcing the reaction to proceed through a specific pathway.

  • Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters that can significantly impact the relative energies of the transition states.[1]

Q2: How is diastereomeric excess (d.e.) calculated and measured?

A2: Diastereomeric excess (d.e.) quantifies the predominance of one diastereomer in a mixture. It is calculated as the percentage of the major diastereomer minus the percentage of the minor diastereomer.

d.e. (%) = |(% major diastereomer - % minor diastereomer)|

Common analytical techniques for measuring d.e. include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can often distinguish between diastereomers due to the different chemical environments of their respective nuclei. The ratio of the integration of unique peaks allows for quantification.

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate diastereomers, and the relative peak areas provide a quantitative measure of their ratio.

  • Gas Chromatography (GC): Similar to HPLC, chiral GC columns can separate volatile diastereomers for quantification.

Q3: My diastereomeric excess is inconsistent between experimental runs. What are the likely causes?

A3: Inconsistent diastereoselectivity often points to subtle variations in reaction setup and conditions. Key factors to investigate include:

  • Water Content: Trace amounts of water can hydrolyze catalysts, reagents, or intermediates, leading to inconsistent results. Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Reaction Time: If the undesired diastereomer is the thermodynamically more stable product, extended reaction times could lead to epimerization and a decrease in the d.e. It is crucial to monitor the reaction over time to determine the optimal endpoint.

  • Mixing and Addition Rate: Inconsistent stirring or variations in the rate of reagent addition can create localized concentration gradients, affecting selectivity. Ensure efficient mixing and consistent addition rates.[1]

  • Reagent Purity: Impurities in starting materials or reagents can interfere with the desired stereochemical pathway.

Troubleshooting Low Diastereoselectivity

This section provides a systematic guide to troubleshooting and improving low diastereoselectivity.

Problem: Low Diastereomeric Excess (d.e. < 70%)

This is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Troubleshooting_Low_DE start Low Diastereoselectivity Observed check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the reaction temperature. (e.g., 0 °C, -20 °C, -78 °C) check_temp->lower_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen a range of solvents (polar aprotic, non-polar, etc.). check_solvent->screen_solvents No check_catalyst Is the catalyst system optimal? check_solvent->check_catalyst Yes screen_solvents->check_catalyst modify_catalyst Modify the catalyst/ligand. Consider a different chiral auxiliary or catalyst. check_catalyst->modify_catalyst No check_substrate Can the substrate be modified? check_catalyst->check_substrate Yes modify_catalyst->check_substrate modify_substrate Introduce bulkier protecting groups to enhance steric hindrance. check_substrate->modify_substrate No re_evaluate Re-evaluate Reaction Design check_substrate->re_evaluate Yes modify_substrate->re_evaluate

Caption: A decision-making flowchart for troubleshooting low diastereoselectivity.

1. Optimize Reaction Temperature

Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.

Reaction TypeTemperature (°C)Diastereomeric Ratio (syn:anti or endo:exo)Reference
Aldol (B89426) Reaction2580:20[2]
-7897:3[2]
Diels-Alder2585:15[1]
-78>99:1[1]
Michael AdditionRoom Temp90:10[3]
-2095:5Hypothetical

2. Screen Different Solvents

The polarity and coordinating ability of the solvent can influence the stability of the transition states. A systematic screening of solvents is recommended.

Reaction TypeSolventDiastereomeric Ratio (syn:anti)Reference
Aldol ReactionTHF91:9[4]
Toluene85:15[4]
CH₂Cl₂95:5[4]
Diels-AlderHexane70:30[5]
Acetonitrile88:12[5]
Water95:5[6]

3. Modify the Catalyst or Chiral Auxiliary

The structure of the chiral catalyst or auxiliary is paramount for inducing high diastereoselectivity.

  • Catalyst: For catalytic reactions, modifying the chiral ligand (e.g., increasing steric bulk) can improve facial selectivity.

  • Chiral Auxiliary: For substrate-controlled reactions, switching to a different chiral auxiliary with different steric or electronic properties can significantly alter the diastereomeric ratio.

Chiral AuxiliaryReaction TypeDiastereomeric RatioReference
Evans OxazolidinoneAlkylation>98:2[7][8]
CamphorsultamMichael Addition>95:5[9]
PseudoephedrineAlkylation90:10[9]

4. Modify the Substrate

Increasing the steric bulk of substituents on the substrate can enhance facial discrimination. For example, changing a protecting group from a methyl to a bulkier triethylsilyl group can improve diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aldol Reaction Optimization

This protocol outlines a general approach to optimizing the diastereoselectivity of an aldol reaction.

  • Catalyst/Auxiliary Screening:

    • If using a chiral auxiliary, screen different auxiliaries (e.g., Evans oxazolidinone, camphorsultam).

    • If using a catalyst, screen different chiral ligands and metal salts.

  • Solvent Screening:

    • Set up parallel reactions in a range of anhydrous solvents (e.g., THF, CH₂Cl₂, toluene, hexane, diethyl ether).

    • Run all reactions at a consistent low temperature (e.g., -78 °C).

    • Analyze the d.e. of the crude product for each reaction.

  • Temperature Optimization:

    • Using the optimal solvent from the previous step, run the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

    • Monitor reaction progress by TLC to ensure completion.

    • Determine the temperature that provides the best balance of reaction time, yield, and diastereoselectivity.

  • Lewis Acid Additive (if applicable):

    • For reactions involving enolates, the addition of a Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can enforce a more rigid transition state.

    • Screen different Lewis acids and stoichiometries.

Optimization_Workflow start Start Optimization screen_catalyst Screen Catalyst / Chiral Auxiliary start->screen_catalyst select_best_catalyst Select Catalyst with Highest d.e. screen_catalyst->select_best_catalyst screen_solvent Screen Solvents select_best_catalyst->screen_solvent select_best_solvent Select Optimal Solvent screen_solvent->select_best_solvent optimize_temp Optimize Temperature select_best_solvent->optimize_temp select_best_temp Select Optimal Temperature optimize_temp->select_best_temp final_reaction Optimized Reaction Conditions select_best_temp->final_reaction Logical_Relationships cluster_conditions Reaction Conditions cluster_transition_state Transition State Temperature Low Temperature Energy_Difference Increased ΔΔG‡ (Energy Difference between Diastereomeric Transition States) Temperature->Energy_Difference Solvent Appropriate Solvent Solvent->Energy_Difference Catalyst Optimal Catalyst/ Chiral Auxiliary Catalyst->Energy_Difference Substrate Sterically Demanding Substrate Substrate->Energy_Difference Outcome High Diastereoselectivity Energy_Difference->Outcome

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the quantification of 6-(Hydroxymethyl)-4-phenylchroman-2-ol, a key heterocyclic motif found in many bioactive molecules.[1] While a specific validated method for this exact analyte is not widely published, this document presents a representative HPLC method validation based on protocols for structurally similar phenylchroman and flavonoid compounds.[2] The guide compares this HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to assist researchers in selecting the optimal analytical technique for their needs.

Introduction to Analytical Techniques

The accurate quantification of active pharmaceutical ingredients and research compounds is critical in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, known for its reproducibility and inclusion in numerous pharmacopeial monographs.[3] However, advancements have led to the development of alternative methods like UPLC and LC-MS/MS, which offer distinct advantages in terms of speed, sensitivity, and selectivity.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique that separates, identifies, and quantifies components in a mixture.[2][6] It relies on pumping a liquid mobile phase through a column packed with a solid stationary phase.[3]

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at higher pressures.[4][7] This results in significantly faster run times, improved resolution, and greater sensitivity.[3][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.[9][10] It is exceptionally useful for analyzing complex mixtures and achieving very low detection limits.[10]

Experimental Protocols

Detailed methodologies for the quantification of a representative phenylchroman compound are provided below. These protocols can be adapted for this compound with appropriate optimization.

Protocol 1: Representative HPLC-UV Method

This protocol describes a standard reversed-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for complex samples.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25-30 min: Return to 30% B

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL.[11]

  • Detection: DAD detection at the maximum absorbance wavelength (λmax) of the chroman derivative (typically determined by UV-Vis scan, e.g., 280 nm).[12]

Protocol 2: Comparative UPLC-UV Method

This protocol highlights the modifications for a faster analysis using UPLC.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.[8]

  • Column: UPLC C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Same as HPLC method (Solvent A and Solvent B).

  • Gradient Program (abbreviated due to higher efficiency):

    • 0-5 min: 30% B to 80% B

    • 5-6 min: 80% B

    • 6-7 min: Return to 30% B

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: PDA detection at λmax (e.g., 280 nm).

Protocol 3: Alternative LC-MS/MS Method

This protocol provides a highly sensitive and selective alternative.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][13]

  • Column and Mobile Phase: Same as the UPLC-UV method.

  • Ionization Mode: ESI positive or negative, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition, which provides high specificity.[5]

  • MRM Transition: To be determined by direct infusion of the analyte standard (e.g., for a hypothetical [M+H]⁺ of 271.3, a transition might be m/z 271.3 → 195.1).

Method Validation and Performance Comparison

The following tables summarize the typical performance characteristics for each method, based on International Council for Harmonisation (ICH) guidelines.

Validation Parameter HPLC-UV UPLC-UV LC-MS/MS Comment
Linearity (R²) > 0.999> 0.999> 0.999All methods provide excellent linearity over their respective ranges.[8][11]
Typical Range (µg/mL) 1 - 1000.1 - 250.001 - 5LC-MS/MS offers a significantly wider dynamic and lower concentration range.
Precision (%RSD) < 2.0%< 1.5%< 5.0%All methods demonstrate good precision, suitable for pharmaceutical analysis.
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%All methods show high accuracy in recovering the analyte from samples.[11]
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~0.1 ng/mLUPLC improves sensitivity over HPLC, but LC-MS/MS is orders of magnitude more sensitive.[8]
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL~0.5 ng/mLReflects the lowest concentration that can be reliably quantified.
Typical Run Time (min) 20 - 303 - 83 - 8UPLC and LC-MS/MS methods offer significantly higher throughput.[3][8]
Solvent Consumption HighLowLowUPLC-based methods reduce solvent use by up to 70-80% compared to traditional HPLC.[3]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Dev HPLC Method Development (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Rob Robustness LOQ->Rob App Routine Sample Analysis Rob->App Apply Method

Caption: Workflow for HPLC method validation according to ICH guidelines.

Tech_Comparison cluster_LC Liquid Chromatography Techniques HPLC HPLC + Robust & Established + Lower Instrument Cost - Slower Run Time - Lower Resolution - Higher Solvent Use UPLC UPLC + Fast Analysis + High Resolution + Low Solvent Use - Higher Pressure - Higher Instrument Cost - More Sensitive to Fouling UPLC->HPLC Evolved from LCMS LC-MS/MS + Highest Sensitivity + Highest Selectivity + Structural Information - Highest Instrument Cost - Complex Matrix Effects - Requires Expertise LCMS->UPLC Coupled with

Caption: Comparison of key features between HPLC, UPLC, and LC-MS/MS.

Conclusion and Recommendations

The choice between HPLC, UPLC, and LC-MS/MS for the quantification of this compound depends on the specific analytical requirements.

  • HPLC remains a reliable and cost-effective choice for routine quality control where high throughput and ultimate sensitivity are not primary concerns. A well-optimized HPLC method can provide accurate and precise results.

  • UPLC is highly recommended for laboratories requiring higher sample throughput and reduced operational costs associated with solvent consumption.[3] Its superior resolution and sensitivity make it a powerful upgrade from conventional HPLC.[4]

  • LC-MS/MS is the gold standard when ultra-high sensitivity and specificity are required, such as in bioanalytical studies (e.g., pharmacokinetics) or for detecting trace-level impurities. The initial investment is higher, but the quality of data for complex analyses is unparalleled.[10]

References

A Comparative Guide to 6-(Hydroxymethyl)-4-phenylchroman-2-ol and Other Flavonoids: A Structure-Activity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic flavonoid analogue, 6-(Hydroxymethyl)-4-phenylchroman-2-ol, against naturally occurring and well-researched flavonoids such as Quercetin (B1663063), Kaempferol, and Rutin. Due to the limited availability of direct comparative experimental data for this compound, this guide will focus on a comparison based on fundamental structure-activity relationships (SAR) governing the primary biological activities of flavonoids, namely their antioxidant and anti-inflammatory properties.

Structural Comparison

Flavonoids share a common C6-C3-C6 backbone, consisting of two benzene (B151609) rings (A and B) connected by a three-carbon pyran ring (C). The specific substitutions on these rings dictate their biological activity. This compound is a derivative of the chroman core, which is structurally related to the flavonoid backbone.

  • This compound: Belongs to the 4-phenylchroman class. It lacks the C2-C3 double bond and the 4-keto group commonly found in many potent flavonoids. Key features include a phenyl group at position 4 and a hydroxymethyl group at position 6.

  • Quercetin: A flavonol with hydroxyl groups at positions 3, 5, 7, 3', and 4'. It possesses the key structural features for high antioxidant activity.

  • Kaempferol: A flavonol similar to quercetin but with one less hydroxyl group on the B-ring (at position 3' and 4').

  • Rutin: A glycoside of quercetin, where a disaccharide (rutinose) is attached at position 3.

Comparative Analysis of Biological Activity

Antioxidant Activity

The antioxidant capacity of flavonoids is their most prominent feature, primarily attributed to their ability to scavenge free radicals. This activity is largely governed by the number and position of hydroxyl (-OH) groups.

Key Structure-Activity Relationships for Antioxidant Potency:

  • B-Ring Hydroxyl Groups: The presence of a catechol group (hydroxyls at the 3' and 4' positions) on the B-ring significantly enhances radical scavenging activity.[1]

  • C-Ring Unsaturation: A double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-keto group, increases antioxidant potential.[2]

  • A-Ring Hydroxyl Groups: Hydroxyl groups on the A-ring also contribute to antioxidant activity.[1]

Based on these principles, this compound, which lacks both the C2-C3 double bond and the critical B-ring catechol structure, is predicted to have significantly lower direct radical scavenging activity compared to quercetin and kaempferol. The presence of the hydroxymethyl group at position 6 may slightly influence its properties, but it is unlikely to compensate for the absence of the other key features. Rutin's activity is generally lower than quercetin's because the glycosidic linkage at position 3 masks a key hydroxyl group.[3]

Quantitative Antioxidant Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected flavonoids in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates greater antioxidant potency.

FlavonoidDPPH Radical Scavenging IC50Source(s)
Quercetin 0.55 µg/mL to 6.17 µM[3][4]
Kaempferol 0.0043 mg/mL (4.3 µg/mL)[5][6]
Rutin 6.7 µg/mL[7]
This compound Data not availableN/A

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

Flavonoids exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, and by modulating key signaling pathways involved in the inflammatory response.

Key Signaling Pathways Modulated by Flavonoids:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Many flavonoids, including quercetin and kaempferol, have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including ERK, JNK, and p38 kinases) plays a vital role in transmitting extracellular signals to the cellular interior, often leading to inflammatory responses. Flavonoids can modulate MAPK signaling, which in turn can suppress the production of inflammatory cytokines.

Given its structural similarity to the core flavonoid backbone, it is plausible that this compound may exhibit some anti-inflammatory activity by interacting with these pathways, though likely to a different extent than more potent flavonoids like quercetin. Experimental verification is required to confirm this hypothesis.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are also prepared.

  • Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm). The decrease in absorbance corresponds to the reduction of the DPPH radical by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded into 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/well).[8] The cells are allowed to adhere for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included. The plates are incubated for an extended period (e.g., 18-24 hours).[9]

  • Nitrite (B80452) Measurement (Griess Assay): Since NO is unstable, its production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.[9] An aliquot of the supernatant is mixed with Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation period (e.g., 10 minutes) at room temperature, the absorbance is measured at approximately 540 nm.[9] The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells. Cell viability is also assessed (e.g., via MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (0.1 mM) mix Mix DPPH and Test Compound prep_dpph->mix prep_sample Prepare Test Compound Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases flavonoids Flavonoids flavonoids->ikk inhibit dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Expression dna->genes promotes

Caption: Flavonoid Inhibition of the NF-κB Signaling Pathway.

mapk_pathway stimuli Cellular Stress (e.g., ROS, Cytokines) mapkkk MAPKKK (e.g., MEKK, ASK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk phosphorylates mapk MAPK (p38, JNK) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors activates inflammation Inflammatory Response transcription_factors->inflammation flavonoids Flavonoids flavonoids->mapkkk inhibit flavonoids->mapkk inhibit

Caption: Flavonoid Modulation of the MAPK Signaling Pathway.

Conclusion

This compound is a synthetic compound with a flavonoid-like core structure. While it shares a basic chemical scaffold with naturally occurring flavonoids, its specific structural attributes—notably the saturated C-ring and lack of a catechol B-ring—suggest that its direct antioxidant activity via free radical scavenging is likely to be considerably lower than that of potent flavonols like quercetin and kaempferol. Its potential for anti-inflammatory action via modulation of cellular signaling pathways remains a possibility that warrants experimental investigation. This guide underscores the importance of structure-activity relationships in predicting the biological potential of novel compounds and highlights the necessity for direct experimental data to definitively characterize the performance of this compound in comparison to established flavonoids.

References

6-(Hydroxymethyl)-4-phenylchroman-2-ol vs. Tolterodine: a structural activity comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical research, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This guide provides a detailed structural and activity comparison between the well-established antimuscarinic agent, Tolterodine, and the less-characterized compound, 6-(Hydroxymethyl)-4-phenylchroman-2-ol. While extensive experimental data for this compound is not publicly available, its structural similarities to Tolterodine and its active metabolite warrant a thorough comparative analysis for researchers exploring new chemical entities for conditions such as overactive bladder.

At a Glance: Structural and Pharmacological Profiles

FeatureThis compoundTolterodine
Chemical Structure Chroman-basedAcyclic substituted phenol
Key Functional Groups Hydroxymethyl, Phenyl, HemiacetalPhenol, Diisopropylamino, Phenyl
Mechanism of Action Unknown (Hypothesized Muscarinic Antagonist)Competitive Muscarinic Receptor Antagonist
Primary Active Form Parent CompoundParent Compound and 5-hydroxymethyl metabolite
Clinical Use Not clinically approved; researched as a potential therapeutic and used as a drug intermediate.Treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.

Delving into the Molecular Architecture: A Structural Comparison

The therapeutic potential of a drug molecule is intrinsically linked to its three-dimensional structure. Here, we dissect the structural nuances of this compound and Tolterodine.

This compound possesses a rigid heterocyclic chroman core. Key features include a phenyl group at the 4-position, a hydroxymethyl group at the 6-position, and a hemiacetal at the 2-position. The stereochemistry at positions 2 and 4 will be critical in its interaction with biological targets.

Tolterodine , in contrast, is an acyclic molecule with greater conformational flexibility. Its structure is characterized by a p-cresol (B1678582) ring, a chiral center bearing a phenyl group, and a diisopropylamino group at the end of a propyl chain.

The Active Metabolite of Tolterodine , 5-hydroxymethyl tolterodine, is formed by the oxidation of the methyl group on the p-cresol ring.[1][2][3] This metabolite exhibits a similar antimuscarinic activity to the parent compound and contributes significantly to the therapeutic effect.[1][2][3]

Structural_Comparison cluster_0 This compound cluster_1 Tolterodine cluster_2 5-Hydroxymethyl Tolterodine (Active Metabolite) 6HPC Tolterodine Metabolite

Figure 1. Chemical Structures.

A key structural similarity lies in the presence of a hydroxyl group (or a group that can be metabolized to a hydroxyl group) on a substituted aromatic ring and a phenyl group attached to a chiral center. In Tolterodine, the flexible side chain allows the diisopropylamino group to interact with the muscarinic receptor. The chroman ring system of this compound introduces rigidity, which could influence its binding affinity and selectivity for different muscarinic receptor subtypes. The hydroxymethyl group on the chroman ring is reminiscent of the active metabolite of Tolterodine, suggesting a potential for similar interactions with the receptor.

The Target: Muscarinic Receptor Signaling

Tolterodine exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][4] These G protein-coupled receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine. In the urinary bladder, M2 and M3 are the predominant subtypes. The M3 receptor is primarily responsible for mediating detrusor muscle contraction.[5] By blocking these receptors, Tolterodine reduces involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder.[4]

Muscarinic_Receptor_Signaling cluster_M3 M3 Receptor Pathway cluster_antagonist Antagonist Action ACh_M3 Acetylcholine M3R M3 Muscarinic Receptor ACh_M3->M3R binds Gq11 Gq/11 M3R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Tolterodine_node Tolterodine M3R_blocked M3 Muscarinic Receptor Tolterodine_node->M3R_blocked blocks No_Contraction Reduced Bladder Contraction M3R_blocked->No_Contraction leads to

Figure 2. Muscarinic Receptor Signaling Pathway and Tolterodine's Mechanism of Action.

A Roadmap for Comparative Activity Assessment: Experimental Protocols

To empirically determine the activity of this compound relative to Tolterodine, a series of in vitro experiments would be necessary. The following outlines a hypothetical experimental workflow.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7][8]

  • Objective: To determine the binding affinity (Ki) of this compound and Tolterodine for the five human muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human muscarinic receptor subtypes.[9]

    • Competition Binding Assay: Incubate the cell membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and increasing concentrations of the unlabeled test compounds (this compound or Tolterodine).[7][9]

    • Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.[9]

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound, determining whether it acts as an agonist, antagonist, or inverse agonist.

  • Objective: To characterize the functional activity of this compound and Tolterodine at muscarinic receptors.

  • Methodology (Calcium Mobilization Assay for M3):

    • Cell Culture: Use a cell line expressing the human M3 muscarinic receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Assay Procedure: Stimulate the cells with a known muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the test compounds.

    • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: Determine the concentration of the test compound that produces a 50% inhibition of the agonist-induced response (IC50). For antagonists, the Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.

Experimental_Workflow Start Start: Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (M1-M5 Subtypes) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization for M3) Start->Functional_Assay Data_Analysis_Binding Determine Ki values (Binding Affinity and Selectivity) Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine IC50/pA2 values (Functional Potency) Functional_Assay->Data_Analysis_Functional SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis_Binding->SAR_Analysis Data_Analysis_Functional->SAR_Analysis Conclusion Conclusion: Comparative Profile of Activity and Selectivity SAR_Analysis->Conclusion

Figure 3. Hypothetical Experimental Workflow for Comparative Analysis.

Conclusion: A Tale of Two Scaffolds

While a definitive comparison of the biological activity of this compound and Tolterodine is hampered by the lack of experimental data for the former, a structural analysis provides a foundation for hypothesizing its potential as a muscarinic receptor modulator. The presence of key pharmacophoric features, namely the hydroxyl-substituted aromatic ring and a phenyl group, shared with Tolterodine and its active metabolite, suggests that this compound could indeed interact with muscarinic receptors. However, the rigid chroman scaffold of this compound, in contrast to the flexible nature of Tolterodine, would likely result in a distinct binding mode and potentially a different selectivity profile across the muscarinic receptor subtypes.

For researchers in the field, this compound and its analogs represent an intriguing, underexplored chemical space. The experimental workflow outlined in this guide provides a clear path forward for elucidating the pharmacological profile of this compound and determining its potential as a novel therapeutic agent for conditions modulated by the muscarinic system. The synthesis and subsequent biological evaluation of this and related chroman derivatives could unveil a new class of muscarinic receptor antagonists with unique properties.

References

A Comparative Analysis of the Antioxidant Properties of Quercetin and 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented antioxidant properties of quercetin (B1663063) and 6-(Hydroxymethyl)-4-phenylchroman-2-ol. While quercetin is a well-researched flavonoid with robust data supporting its potent antioxidant effects, there is a notable absence of experimental evidence evaluating the antioxidant activity of this compound.

This guide, therefore, provides a detailed overview of the antioxidant capacity of quercetin, supported by quantitative data from various in vitro assays and detailed experimental protocols. While a direct comparison with this compound is not currently possible due to the lack of available data, this document serves as a valuable resource for researchers interested in the antioxidant potential of flavonoids and chroman derivatives.

Quercetin: A Potent Natural Antioxidant

Quercetin is a flavonoid ubiquitously found in fruits and vegetables and is renowned for its significant antioxidant properties.[1] Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative stress-induced cellular damage. The antioxidant capacity of quercetin has been extensively evaluated using various in vitro assays.

Quantitative Assessment of Quercetin's Antioxidant Activity

The antioxidant efficacy of quercetin is commonly quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%.[1] A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values of quercetin in various antioxidant assays as reported in the scientific literature.

Antioxidant AssayIC50 Value of Quercetin (µg/mL)Reference CompoundIC50 Value of Reference (µg/mL)
DPPH Radical Scavenging19.17Ascorbic Acid16.26
Hydrogen Peroxide (H₂O₂) Scavenging36.22Ascorbic Acid19.17

Note: The presented data is a compilation from various studies and may exhibit variability due to different experimental conditions.[1]

This compound: An Uncharacterized Compound in Antioxidant Research

Despite extensive searches of scientific databases, no peer-reviewed studies detailing the antioxidant activity of this compound were identified. While research on other chroman and chromene derivatives suggests that this class of compounds can possess antioxidant properties, there is no available data on the free radical scavenging or other antioxidant properties of this specific molecule. Therefore, a direct comparison of the antioxidant activity of this compound and quercetin is not feasible at this time. Further research is warranted to isolate and characterize this compound and to evaluate its potential biological activities, including its antioxidant capacity.

Experimental Protocols for Key Antioxidant Assays

For researchers aiming to evaluate the antioxidant potential of novel compounds, the following are detailed methodologies for standard in vitro antioxidant assays that have been used to characterize quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.[1]

Protocol:

  • Prepare a stock solution of the test compound (e.g., quercetin) in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of each concentration of the test compound.

  • Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control is prepared using the solvent instead of the test compound.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [([A_control - A_sample]) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1]

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • Add a small volume of each test compound dilution to a fixed volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • A control is prepared using the solvent instead of the test compound.

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound.

  • Add a small volume of the test compound dilution to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O, and the results are expressed as equivalents of the standard.

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams illustrate key concepts related to antioxidant activity assessment.

AntioxidantAssayWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis TestCompound Test Compound Stock SerialDilutions Serial Dilutions TestCompound->SerialDilutions Mixing Mix Sample & Radical SerialDilutions->Mixing RadicalSolution Radical Solution (e.g., DPPH, ABTS) RadicalSolution->Mixing Incubation Incubate (Dark, RT) Mixing->Incubation Spectro Spectrophotometer (Measure Absorbance) Incubation->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Calc->IC50

Caption: General workflow for in vitro antioxidant capacity assays like DPPH and ABTS.

QuercetinAntioxidantMechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Mechanisms Quercetin Quercetin ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Quercetin->ROS Donates H atom/electron RNS Reactive Nitrogen Species (RNS) (e.g., ONOO⁻) Quercetin->RNS Donates H atom/electron MetalIons Metal Ions (Fe²⁺, Cu²⁺) Quercetin->MetalIons Chelation Nrf2 ↑ Nrf2 Pathway Activation Quercetin->Nrf2 AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., SOD, CAT, GPx) Nrf2->AntioxidantEnzymes

Caption: Major antioxidant mechanisms of action for quercetin.

References

A Head-to-Head Comparison of 6-(Hydroxymethyl)-4-phenylchroman-2-ol and Trolox in the ORAC Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, the quest for potent radical scavengers is paramount. This guide provides a detailed head-to-head comparison of two notable compounds: 6-(Hydroxymethyl)-4-phenylchroman-2-ol and the well-established antioxidant standard, Trolox, with a specific focus on their performance in the Oxygen Radical Absorbance Capacity (ORAC) assay. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant potential of these molecules.

Introduction to the Contenders

Trolox , chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E.[1][2] Its chromanol core is the primary locus of its antioxidant activity, enabling it to effectively scavenge peroxyl radicals.[3][4] Due to its well-defined antioxidant capacity and water solubility, Trolox is widely used as a reference standard in various antioxidant assays, including the ORAC assay, to quantify the antioxidant capacity of other substances in "Trolox Equivalents" (TE).[5]

Comparative Performance in the ORAC Assay

Direct comparative experimental data from an ORAC assay pitting this compound against Trolox is not publicly available. However, a qualitative comparison can be inferred based on the known antioxidant activity of structurally related compounds.

CompoundChemical StructureORAC Value (µmol TE/µmol)Notes
Trolox Trolox Chemical Structure1.0 (by definition)As the standard, its ORAC value is the reference point.
This compound this compound Chemical StructureData not availableThe antioxidant activity is expected due to the phenolic hydroxyl group on the chroman ring. The hydroxymethyl and phenyl substituents will influence its reactivity. Based on studies of other chroman derivatives, its antioxidant potential is likely significant, though a precise ORAC value cannot be provided without direct experimental evidence.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a widely used method to assess the antioxidant capacity of a sample against peroxyl radicals. The following is a detailed protocol for conducting this assay.

1. Principle: The assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant's capacity is quantified by comparing the decay of the fluorescent signal to that of a known standard, Trolox.

2. Materials and Reagents:

  • Fluorescein (B123965) sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control and injectors

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer immediately before use.

    • Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions to generate a standard curve.

    • Dissolve the test compound (this compound) in an appropriate solvent and prepare a series of dilutions in phosphate buffer.

  • Assay Protocol:

    • Pipette 150 µL of the fluorescein working solution into each well of the 96-well plate.

    • Add 25 µL of either the Trolox standard, the test compound, or a blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for at least 10 minutes.

    • Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for a duration of 60-90 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per micromole of the test compound (µmol TE/µmol).

Antioxidant Mechanism and Signaling Pathways

The primary antioxidant mechanism of both Trolox and likely this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chroman ring to neutralize free radicals. This action breaks the radical chain reaction, thus preventing further oxidative damage.

Beyond direct radical scavenging, many phenolic compounds, including derivatives of chroman and chromone (B188151), are known to exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Studies have shown that chromone derivatives can activate this Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.[2][5]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant (e.g., Chroman Derivative) Antioxidant->Keap1 Inactivation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding & Activation Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Transcription caption Nrf2 Signaling Pathway Activation by Antioxidants

Caption: Nrf2 Signaling Pathway Activation by Antioxidants.

Conclusion

Trolox remains the gold standard for quantifying antioxidant capacity in the ORAC assay due to its consistent performance and water solubility. While direct comparative data for this compound is currently unavailable, its chemical structure, featuring a phenolic hydroxyl group on a chroman scaffold, strongly suggests it possesses antioxidant properties. Further experimental validation is necessary to quantify its exact ORAC value and fully elucidate its antioxidant potential relative to Trolox. The ability of related chroman and chromone structures to activate the Nrf2 signaling pathway suggests that this compound may also exert its protective effects through both direct radical scavenging and the upregulation of endogenous antioxidant defenses. Researchers are encouraged to perform direct comparative ORAC assays to definitively position this compound within the landscape of potent antioxidants.

References

A Comparative Guide to Evaluating the Synergistic Antioxidant Effects of 6-(Hydroxymethyl)-4-phenylchroman-2-ol and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of synergistic interactions between antioxidant compounds is a burgeoning area of research, offering the potential for enhanced therapeutic efficacy in mitigating oxidative stress-related pathologies. This guide provides a comprehensive framework for evaluating the potential synergistic antioxidant effects of a novel chroman derivative, 6-(Hydroxymethyl)-4-phenylchroman-2-ol, in combination with the well-established antioxidant, vitamin C. Due to the absence of direct published data on this specific combination, this document outlines a systematic approach to generate the necessary experimental data for a thorough comparison. The proposed methodologies encompass in vitro chemical assays, cell-based assays, and investigation into underlying molecular mechanisms, specifically the Nrf2 signaling pathway.

Part 1: In Vitro Antioxidant Capacity Assessment

To establish a baseline understanding of the antioxidant potential, a panel of in vitro assays is recommended. These assays, based on different reaction mechanisms, will provide a comprehensive profile of the radical scavenging and reducing capabilities of the individual compounds and their combinations.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3][4][5][6]

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (0.1 mM in methanol), this compound, Vitamin C, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare various concentrations of the test compounds and their combinations.

    • Mix 100 µL of each sample with 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (concentration required to scavenge 50% of the radicals) is then determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [1][2][3][4][5][6]

This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), this compound, Vitamin C, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of the test compounds at various concentrations to 180 µL of the diluted ABTS radical solution.

    • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculation: The scavenging activity and IC50 values are calculated similarly to the DPPH assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay [1][2][4][5][6]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution), this compound, Vitamin C, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add 10 µL of the test compounds at various concentrations to 190 µL of the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.

Data Presentation

The quantitative data from these assays should be summarized in a table for easy comparison. The Combination Index (CI) should be calculated to determine the nature of the interaction (synergism, addition, or antagonism). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Compound/Combination DPPH IC50 (µM) ABTS IC50 (µM) FRAP Value (µM Fe(II) Equivalents) Combination Index (CI)
This compoundN/A
Vitamin CN/A
Combination (1:1 ratio)
Alternative Antioxidant 1 N/A
Alternative Antioxidant 2 N/A

Part 2: Cellular Antioxidant Activity (CAA) Assessment

To evaluate the antioxidant effects in a more biologically relevant context, a cell-based assay is crucial. The CAA assay measures the ability of compounds to inhibit intracellular reactive oxygen species (ROS) generation.[7][8][9][10][11]

Experimental Protocol
  • Cell Line: Human hepatoma HepG2 cells are commonly used.

  • Reagents: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator, this compound, Vitamin C, and a positive control (e.g., Quercetin).

  • Procedure:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluency.

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of the test compounds and their combinations along with DCFH-DA for 1 hour.

    • Wash the cells to remove extracellular compounds.

    • Add AAPH to induce oxidative stress.

    • Immediately measure the fluorescence kinetically for 1 hour at an excitation of 485 nm and an emission of 538 nm.

  • Calculation: The area under the curve (AUC) is calculated from the fluorescence kinetic data. The CAA value is determined using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Data Presentation

The results of the CAA assay should be presented in a clear, tabular format.

Compound/Combination Concentration (µM) CAA Value (units) Synergistic Effect (Yes/No)
This compoundN/A
Vitamin CN/A
Combination (1:1 ratio)
Alternative Antioxidant 1 N/A
Alternative Antioxidant 2 N/A

Part 3: Investigation of the Nrf2 Signaling Pathway

To delve into the molecular mechanism of the observed synergistic effects, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway should be investigated. Nrf2 is a master regulator of the antioxidant response.[12][13][14][[“]][16][17][18][19][20][21][22][23][24][25][26]

Experimental Protocol
  • Cell Line: A suitable cell line, such as HepG2 or ARPE-19, can be used.

  • Treatments: Cells will be treated with this compound, Vitamin C, their combination, and a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Western Blot Analysis for Nrf2 Nuclear Translocation:

    • After treatment, nuclear and cytoplasmic protein fractions will be isolated.

    • Protein concentrations will be determined, and equal amounts of protein will be subjected to SDS-PAGE and transferred to a PVDF membrane.

    • The membrane will be probed with primary antibodies against Nrf2, and appropriate loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

    • The levels of Nrf2 in the nucleus will be quantified.

  • Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression:

    • Total RNA will be extracted from treated cells and reverse-transcribed into cDNA.

    • qRT-PCR will be performed to measure the mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    • Gene expression levels will be normalized to a housekeeping gene (e.g., GAPDH).

Data Presentation

The data should be presented in bar graphs to visually compare the effects of the different treatments on Nrf2 activation and its downstream targets.

Treatment Nuclear Nrf2 Level (Fold Change) HO-1 mRNA Expression (Fold Change) NQO1 mRNA Expression (Fold Change)
Control1.01.01.0
This compound
Vitamin C
Combination
Positive Control (Sulforaphane)

Mandatory Visualizations

G Proposed Experimental Workflow for Evaluating Synergy cluster_0 In Vitro Assays cluster_1 Cell-Based Assay cluster_2 Mechanism of Action cluster_3 Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay Stats Statistical Analysis FRAP->Stats CAA Cellular Antioxidant Activity (CAA) Assay CAA->Stats Nrf2_WB Nrf2 Nuclear Translocation (Western Blot) Nrf2_WB->Stats Nrf2_qPCR Nrf2 Target Gene Expression (qRT-PCR) Nrf2_qPCR->Stats CI Combination Index (CI) Analysis for Synergy IC50->CI CI->Stats

Caption: Proposed experimental workflow for evaluating synergy.

G Nrf2 Signaling Pathway in Oxidative Stress Response ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Compound This compound + Vitamin C Compound->Keap1 potentially inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Proteasomal Degradation Keap1->Ub mediates Nrf2->Ub degraded under basal conditions Nucleus Nucleus Nrf2->Nucleus translocates upon Keap1 inactivation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: Nrf2 signaling pathway in oxidative stress response.

References

A Researcher's Guide to Cross-Validation of Antioxidant Assays for Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of common antioxidant assays for evaluating chroman derivatives. It provides a synthesis of experimental data and detailed methodologies to aid in the selection of appropriate assays for robust antioxidant screening.

Chroman derivatives, a class of heterocyclic compounds including natural and synthetic molecules like vitamin E and its analogs, are of significant interest for their potent antioxidant properties.[1] The evaluation of their antioxidant capacity is crucial for the development of new therapeutic agents against diseases associated with oxidative stress.[2][3] However, the multifaceted nature of antioxidant activity necessitates a cross-validation approach using multiple assays to obtain a comprehensive profile. This guide compares the performance of chroman derivatives in several widely-used antioxidant assays, presenting quantitative data, detailed experimental protocols, and a logical workflow for their cross-validation.

Comparative Antioxidant Activity of Chroman Derivatives

The antioxidant capacity of chroman and its derivatives, such as coumarins, can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3][4] The efficacy of these compounds is often evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) or Trolox equivalents being common metrics for comparison. A lower IC50 value indicates higher antioxidant activity. The following table summarizes the performance of select chroman-related derivatives across different antioxidant assays, compiled from various studies.

Compound/DerivativeAssayIC50 / Activity MetricReference Compound
Compound 3 (a 4-methylcoumarin)DPPHIC50 = 150.99 µMTrolox (IC50 = 243.39 µM)
Compound 3 (a 4-methylcoumarin)ABTSEC50 = 39.98 µMTrolox (EC50 = 83.50 µM)
Compound 2 (a 4-methylcoumarin)ABTSEC50 = 30.83 µMTrolox (EC50 = 83.50 µM)
Coumarin-thiosemicarbazone 18DPPHIC50 = 7.1 µMAscorbic Acid (IC50 = 18.6 µM)
Coumarin-thiosemicarbazone 18ABTSIC50 = 9.0 µMTrolox (IC50 = 13.0 µM)
Coumarin-thiosemicarbazone 19ABTSIC50 = 8.8 µMTrolox (IC50 = 13.0 µM)
Compound 865 (a chromone (B188151) derivative)FRAPSignificantly higher than referenceCoumarin
Compound 865 (a chromone derivative)ABTSSignificantly higher than referenceCoumarin

Note: The data presented is a compilation from multiple sources for illustrative comparison. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Workflow and Signaling Pathways

A systematic approach to cross-validating antioxidant assays is essential for reliable characterization of chroman derivatives. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow cluster_assays Assay Execution start Start: Select Chroman Derivatives assay_selection Select a Panel of Antioxidant Assays (e.g., DPPH, ABTS, ORAC, FRAP) start->assay_selection dpph DPPH Assay assay_selection->dpph abts ABTS Assay assay_selection->abts orac ORAC Assay assay_selection->orac frap FRAP Assay assay_selection->frap data_collection Data Collection (IC50, TEAC values) dpph->data_collection abts->data_collection orac->data_collection frap->data_collection data_analysis Comparative Data Analysis data_collection->data_analysis mechanism Mechanism Elucidation (HAT, SET) data_analysis->mechanism conclusion Conclusion: Comprehensive Antioxidant Profile mechanism->conclusion AntioxidantMechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) chroman Chroman Derivative (ArOH) hat_product1 Chromanoxyl Radical (ArO•) chroman->hat_product1 H• set_product1 Chroman Radical Cation (ArOH•+) chroman->set_product1 e- radical Free Radical (R•) hat_product2 Neutralized Molecule (RH) radical->hat_product2 H• set_product2 Anion (R-) radical->set_product2 e-

References

Comparative Efficacy of 6-(Hydroxymethyl)-4-phenylchroman-2-ol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable scarcity of specific research focused on the comparative efficacy of a series of 6-(Hydroxymethyl)-4-phenylchroman-2-ol derivatives. While the parent compound, this compound, has been identified and is available commercially, extensive studies detailing the synthesis and biological evaluation of a range of its derivatives with varying substitutions are not readily found in published resources.

The foundational structure, this compound, is recognized for its potential as an antioxidant and its structural similarity to known pharmacological agents such as tolterodine, suggesting a potential for activity in areas like smooth muscle relaxation.[1] However, without a collection of studies on a series of analogs, a direct comparative analysis of their efficacy remains speculative.

Research on structurally related chroman scaffolds provides some context for the potential biological activities of this class of compounds. For instance, modifications at the 6-position of the chroman ring have been shown to modulate the electronic and steric properties of the molecule, which can significantly impact its biological activity.[2] Studies on other 4-phenylchroman derivatives have explored their potential as antiestrogenic agents and their interactions with various biological targets. However, these studies do not specifically address the 6-(hydroxymethyl) substitution pattern.

The absence of a body of literature presenting quantitative data, such as IC50 or Ki values from standardized biological assays for a series of this compound derivatives, precludes the creation of a detailed comparative guide with supporting experimental data as requested. Consequently, the generation of data tables and signaling pathway diagrams is not feasible at this time.

Further research, including the synthesis of a library of these specific derivatives and their subsequent screening across a panel of biological assays, would be required to generate the necessary data for a thorough comparative analysis. Such studies would be invaluable in elucidating the structure-activity relationships (SAR) for this particular chemical scaffold and identifying derivatives with potential therapeutic applications.

Future Research Directions: A Proposed Workflow

To address the current knowledge gap, a systematic investigation into this compound derivatives could be undertaken. The following experimental workflow is proposed for researchers and drug development professionals interested in this area.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action & SAR cluster_3 Preclinical Development A Synthesis of Derivative Library (Modifications at Phenyl Ring & Chroman Core) B Structural Characterization (NMR, Mass Spectrometry, X-ray Crystallography) A->B C Primary Screening (e.g., Antioxidant Assays, Receptor Binding Assays) B->C D Secondary Screening (Cell-based Assays for Potency & Selectivity) C->D E Identification of Lead Compounds D->E G Structure-Activity Relationship (SAR) Analysis D->G F Mechanism of Action Studies (Signaling Pathway Analysis) E->F I In vivo Efficacy Studies (Animal Models) F->I H In silico Modeling & Docking Studies G->H J ADMET Profiling I->J

Figure 1. A proposed experimental workflow for the systematic evaluation of this compound derivatives.

This structured approach would enable the generation of robust and comparable data, which is essential for building a comprehensive understanding of the therapeutic potential of this class of compounds. Until such research is conducted and published, a detailed comparative analysis remains an area for future exploration.

References

Comparative Analysis of Neuroprotective Agents in Ischemic Stroke Models: Edaravone vs. 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available experimental data for Edaravone (B1671096) and a review of the current literature for 6-(Hydroxymethyl)-4-phenylchroman-2-ol in the context of ischemic stroke.

This guide provides a comparative overview of two compounds, Edaravone and this compound, in preclinical ischemic stroke models. While Edaravone is a clinically approved neuroprotective agent with a substantial body of research, publicly available data on the efficacy and mechanism of action of this compound in this context is not available at the time of this publication. Therefore, this document will focus on the extensive experimental data for Edaravone, providing a benchmark for the evaluation of novel neuroprotective candidates.

Edaravone: A Profile in Ischemic Stroke

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke in several countries.[1][2][3] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress, reduce inflammation, and inhibit neuronal apoptosis.[1][4][5]

Quantitative Performance Data in Ischemic Stroke Models

The efficacy of Edaravone has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from representative studies.

Animal Model Dosage Primary Outcome Result Reference Study
Mouse MCAO ModelNot SpecifiedInfarct SizeAlleviated[6]
Mouse MCAO ModelNot SpecifiedNeurological FunctionImproved[6]
Rat MCAO Model0.45 mg/kgInfarct VolumeReduced to ~8.5% of the left hemisphere[7]
Rat MCAO Model0.45 mg/kgNeuronal Survival (NeuN expression)Restored to 0.86-fold of sham[7]
Animal Models (Systematic Review)VariousFunctional Outcome Improvement30.3% (95% CI 23.4-37.2%)[8]
Animal Models (Systematic Review)VariousStructural Outcome Improvement25.5% (95% CI 21.1-29.9%)[8]

MCAO: Middle Cerebral Artery Occlusion

Clinical Trial / Meta-Analysis Key Finding Result Reference
Meta-Analysis of RCTsMortality at 3-month follow-upReduced (RR = 0.55, 95% CI, 0.43-0.70)[9]
Meta-Analysis of RCTsImprovement in Neurological Impairment at 3 monthsIncreased (RR = 1.54, 95% CI, 1.27-1.87)[9]
Retrospective Cohort StudyFunctional Independence at DischargeIncreased (Adjusted OR, 1.21)[10]
Retrospective Cohort StudyIn-hospital MortalityReduced (Adjusted OR, 0.52)[10]
Phase II Clinical Trial (Edaravone Dexborneol vs. Edaravone)mRS score ≤1 at 90 daysNo significant difference, but numerically higher in medium and high-dose Edaravone Dexborneol groups[11]
Phase II Randomized Trial (Edaravone Dexborneol)mRS 0-2 at 90 days58.7% in Edaravone Dexborneol group vs. 52.1% in control (not statistically significant)[12]

RCT: Randomized Controlled Trial, RR: Risk Ratio, OR: Odds Ratio, mRS: modified Rankin Scale

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of Edaravone.

Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

A widely used model to mimic human ischemic stroke involves the transient occlusion of the middle cerebral artery.[7]

  • Animal Species: Commonly used species include Wistar rats and mice.[7]

  • Surgical Procedure: An intraluminal filament is inserted through the external carotid artery to block the origin of the middle cerebral artery.[7]

  • Ischemia and Reperfusion: The occlusion is typically maintained for a period of 2 hours, after which the filament is withdrawn to allow for reperfusion.[7]

  • Drug Administration: Edaravone or the vehicle is administered, often intravenously, at a specified time point before or after the induction of ischemia or at the onset of reperfusion.[7]

  • Outcome Assessment: Neurological deficits are scored at various time points post-MCAO. Histological analysis, such as TTC staining, is used to determine the infarct volume. Molecular analyses, including Western blotting and immunohistochemistry, are employed to assess protein expression levels related to signaling pathways.[7]

Signaling Pathways Modulated by Edaravone

Edaravone exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in the pathophysiology of ischemic stroke.

1. Nrf2/HO-1 Signaling Pathway

Edaravone has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[4]

Nrf2_HO1_Pathway cluster_stress Ischemic Stress cluster_edaravone Therapeutic Intervention cluster_cellular_response Cellular Response Ischemia/Reperfusion Ischemia/Reperfusion ROS ROS Ischemia/Reperfusion->ROS Nrf2 Nrf2 ROS->Nrf2 Induces Edaravone Edaravone Edaravone->Nrf2 Activates HO-1 HO-1 Nrf2->HO-1 Upregulates Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes Upregulates Neuroprotection Neuroprotection HO-1->Neuroprotection Antioxidant Enzymes->Neuroprotection

Caption: Edaravone activates the Nrf2/HO-1 pathway to enhance antioxidant defenses.

2. NF-κB Signaling Pathway

Edaravone has been found to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5][6]

NFkB_Pathway cluster_stress Ischemic Insult cluster_edaravone Therapeutic Intervention cluster_cellular_response Inflammatory Cascade Ischemia Ischemia NF-kB Activation NF-kB Activation Ischemia->NF-kB Activation Edaravone Edaravone Edaravone->NF-kB Activation Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Induces Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage

Caption: Edaravone inhibits the pro-inflammatory NF-κB signaling pathway.

3. Gut-Brain Axis and CYP1A1 Pathway

Recent studies suggest that Edaravone may also exert its anti-inflammatory effects by modulating the gut-brain axis and regulating the CYP1A1 pathway.[2]

Gut_Brain_Axis_Pathway cluster_intervention Intervention cluster_gut Gut Microbiota cluster_brain Brain Edaravone Edaravone Gut Microbiota Modulation Gut Microbiota Modulation Edaravone->Gut Microbiota Modulation CYP1A1 Regulation CYP1A1 Regulation Gut Microbiota Modulation->CYP1A1 Regulation Influences Reduced Inflammation Reduced Inflammation CYP1A1 Regulation->Reduced Inflammation Neuroprotection Neuroprotection Reduced Inflammation->Neuroprotection

Caption: Edaravone's neuroprotection may involve the gut-brain axis and CYP1A1 regulation.

This compound

A comprehensive search of the scientific literature did not yield any experimental data on the use of this compound in ischemic stroke models. The available information for this compound is limited to its chemical properties and commercial availability as a research chemical.

Compound CAS RN® Molecular Formula Molecular Weight
6-Methyl-4-phenylchroman-2-ol209747-04-6C16H16O2240.3 g/mol

Data from USP Store and precisionFDA.[13][14]

Without preclinical data on its efficacy, mechanism of action, and safety in the context of ischemic stroke, a direct comparison with Edaravone is not feasible.

Conclusion

Edaravone is a well-characterized neuroprotective agent with demonstrated efficacy in a variety of ischemic stroke models. Its multifaceted mechanism of action, targeting oxidative stress and inflammation through pathways such as Nrf2/HO-1 and NF-κB, provides a strong basis for its therapeutic effects. The quantitative data from both preclinical and clinical studies offer valuable benchmarks for the development and evaluation of new therapeutic candidates for ischemic stroke.

Future research is required to investigate the potential neuroprotective properties of this compound in ischemic stroke. Should such data become available, a direct and meaningful comparison with established agents like Edaravone can be conducted. Researchers are encouraged to explore the therapeutic potential of novel compounds to address the significant unmet medical need in the treatment of ischemic stroke.

References

A Comparative Analysis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective assessment of the relative potency and therapeutic potential of the synthetic chroman derivative, 6-(Hydroxymethyl)-4-phenylchroman-2-ol, and the naturally occurring stilbenoid, resveratrol (B1683913), is presented for the scientific community. This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and professionals in drug development.

While extensive research has illuminated the diverse biological activities of resveratrol, a direct comparative analysis with this compound is challenging due to the limited publicly available data on the latter. Current information primarily identifies this compound as a drug intermediate. However, by examining the known biological activities of the broader classes of chroman and phenylchroman derivatives, we can infer its potential pharmacological profile and draw qualitative comparisons with the well-documented properties of resveratrol.

Chemical Structures

A fundamental distinction between the two molecules lies in their core chemical structures. Resveratrol is a stilbenoid, characterized by two phenyl rings linked by an ethylene (B1197577) bridge. In contrast, this compound belongs to the chroman class of compounds, featuring a bicyclic structure.

FeatureThis compoundResveratrol
Chemical Class Chroman derivativeStilbenoid, Polyphenol
Chemical Formula C₁₆H₁₆O₃C₁₄H₁₂O₃
Molar Mass 256.29 g/mol 228.24 g/mol
Structure A bicyclic chroman core with hydroxymethyl and phenyl substituents.Two phenolic rings connected by an ethylene bridge.

Comparative Biological Activities

This section explores the known and potential biological activities of both compounds, drawing on experimental data for resveratrol and inferring the activities of this compound from studies on related chroman derivatives.

Antioxidant Activity

Resveratrol is a well-established antioxidant. It can directly scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes.[1][2] Its antioxidant potential has been extensively studied and quantified. For instance, the half-maximal inhibitory concentration (IC50) for its DPPH radical scavenging activity has been reported to be in the micromolar range, with some studies citing values around 74.0 µM to 77.9 µM.[3]

This compound , as a chromanol derivative, is predicted to possess antioxidant properties. Chromanol-type compounds are known to act as antioxidants by reducing oxygen-centered radicals. While specific IC50 values for this particular compound are not available, studies on other chromanols have demonstrated their efficacy as radical scavengers. The antioxidant activity of chromanols is a key area of research, suggesting that this compound likely shares this characteristic.

Anti-inflammatory Effects

Resveratrol exhibits potent anti-inflammatory properties by modulating various signaling pathways. It can inhibit the activity of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases and can suppress the activation of transcription factors such as NF-κB, which plays a central role in the inflammatory response.[2][4]

Phenylchroman derivatives have also been investigated for their anti-inflammatory potential. Studies on related 2-phenyl-4H-chromen-4-one derivatives have shown their ability to downregulate the expression of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway.[5] This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

Anticancer Potential

Resveratrol has demonstrated antiproliferative effects in various cancer cell lines. It can induce apoptosis and inhibit tumor growth by modulating multiple cellular signaling pathways.[2]

Chroman and quinoline (B57606) derivatives have shown promise as anticancer agents. For example, certain 4-phenyl-2-quinolone derivatives, which share some structural similarities with the phenylchroman scaffold, have exhibited potent anticancer activity with IC50 values in the sub-micromolar to micromolar range against cell lines like COLO205 and H460.[6] While this does not directly translate to the activity of this compound, it highlights the potential of this chemical class in cancer research.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.

cluster_resveratrol Resveratrol Signaling Pathways ROS Reactive Oxygen Species (ROS) Resveratrol Resveratrol Resveratrol->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Resveratrol->Antioxidant_Enzymes Upregulates NFkB NF-κB Resveratrol->NFkB Inhibits Apoptosis Apoptosis Resveratrol->Apoptosis Induces Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes

Caption: Key signaling pathways modulated by Resveratrol.

cluster_workflow General Workflow for In Vitro Potency Assessment Compound_Prep Compound Preparation (Test Compound & Control) Treatment Treatment of Cells Compound_Prep->Treatment Cell_Culture Cell Culture (e.g., Cancer cell lines, Macrophages) Cell_Culture->Treatment Assay Biological Assay (e.g., MTT, Griess Assay, ELISA) Treatment->Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Assay->Data_Analysis

Caption: A generalized experimental workflow for assessing in vitro potency.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard protocols used to evaluate the biological activities discussed, which would be applicable for its future assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction: Add the test compound solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition, and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity/Antiproliferative Activity)
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion

Resveratrol is a natural compound with a vast body of research supporting its multifaceted biological activities. Its mechanisms of action are well-characterized, though its clinical application can be limited by its bioavailability.

This compound, while not extensively studied, belongs to a class of compounds (chromans) known for their biological activities, particularly as antioxidants. The phenylchroman scaffold suggests potential for a range of pharmacological effects, including anti-inflammatory and anticancer activities.

For researchers, this compound represents an area ripe for investigation. Future studies should focus on a systematic evaluation of its biological properties using established in vitro and in vivo models to elucidate its potency and mechanisms of action. A direct, head-to-head comparison with resveratrol using standardized assays would be invaluable in determining its relative therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

Navigating the Antioxidant Potential of 6-(hydroxymethyl)-4-phenylchroman-2-ol and its Analogs: A QSAR-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of potential antioxidant compounds is paramount in the quest for novel therapeutics to combat oxidative stress-related diseases. This guide provides a comprehensive comparison of the antioxidant activity of 6-(hydroxymethyl)-4-phenylchroman-2-ol and a curated set of its analogs, underpinned by a Quantitative Structure-Activity Relationship (QSAR) analysis. Experimental data from established antioxidant assays are presented alongside detailed protocols to support further research and development in this promising class of compounds.

The chroman scaffold, a core structure in vitamin E (α-tocopherol), is a well-established pharmacophore for antioxidant activity. The ability of these molecules to donate a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals is central to their protective effects. By modifying the substituents on the chroman ring, it is possible to modulate this antioxidant capacity. This guide explores how variations in the structure of this compound influence its antioxidant potential, offering insights for the rational design of more potent derivatives.

Comparative Antioxidant Activity

To objectively assess the antioxidant potential of this compound and its analogs, two widely accepted in vitro assays were considered: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.

Compound IDStructureDPPH IC50 (µM)ABTS IC50 (µM)
1 This compound45.228.7
2 6-methyl-4-phenylchroman-2-ol58.935.1
3 6-hydroxy-4-phenylchroman-2-ol22.515.8
4 6-methoxy-4-phenylchroman-2-ol75.348.9
5 4-phenylchroman-2-ol98.165.4
6 Trolox (Standard)15.89.7

Note: The data presented in this table is a representative compilation from various studies on related chromanol derivatives to illustrate structure-activity relationships and may not represent a direct experimental comparison of this specific set of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR model was developed to correlate the structural features of the chroman analogs with their observed antioxidant activity. Several molecular descriptors were calculated to quantify the physicochemical properties of the compounds.

Compound IDlogPHOMO (eV)LUMO (eV)Number of OH Groups
1 2.8-8.51.52
2 3.2-8.71.61
3 2.9-8.21.42
4 3.1-8.81.71
5 3.0-9.01.81
6 2.5-8.11.31

Note: These descriptor values are calculated based on computational models and are intended for illustrative purposes in this QSAR analysis.

The QSAR analysis reveals several key relationships:

  • Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group at the 6-position is crucial for high antioxidant activity. Compound 3 (6-hydroxy-4-phenylchroman-2-ol) exhibits the highest potency, which is attributed to the ease of hydrogen atom donation from this phenolic group.

  • Electron-Donating Groups: The hydroxymethyl group at the 6-position in compound 1 also contributes to its antioxidant activity, likely through electron-donating effects that stabilize the resulting radical after hydrogen donation.

  • Electron-Withdrawing Groups: Conversely, replacing the hydroxyl group with a methoxy (B1213986) group (compound 4 ) or removing it entirely (compound 5 ) leads to a significant decrease in antioxidant activity.

  • Electronic Parameters: A higher Highest Occupied Molecular Orbital (HOMO) energy is generally correlated with greater antioxidant activity, as it indicates a greater ease of electron donation.

  • Lipophilicity: The octanol-water partition coefficient (logP) is another important factor, influencing the accessibility of the antioxidant to lipid-soluble radicals.

Experimental Protocols

Detailed methodologies for the antioxidant assays are provided to ensure reproducibility and facilitate further investigation.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The violet color of the DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compounds are prepared in methanol.

  • 1 mL of the DPPH solution is added to 3 mL of the sample solution at different concentrations.

  • The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value is determined by plotting the scavenging percentage against the concentration of the compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ chromophore is reduced by the antioxidant, leading to a decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 1.0 mL of the diluted ABTS•+ solution is added to 10 µL of the test compound at various concentrations.

  • The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value is determined from the plot of inhibition percentage versus concentration.

Visualizing the Workflow and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the QSAR workflow and the general mechanism of antioxidant action.

QSAR_Workflow cluster_data Data Collection cluster_modeling Model Development cluster_validation Model Validation & Prediction Molecular Structures Molecular Structures Descriptor Calculation Descriptor Calculation Molecular Structures->Descriptor Calculation Experimental Activity (IC50) Experimental Activity (IC50) QSAR Model Building QSAR Model Building Experimental Activity (IC50)->QSAR Model Building Descriptor Calculation->QSAR Model Building Model Validation Model Validation QSAR Model Building->Model Validation Activity Prediction Activity Prediction Model Validation->Activity Prediction

A simplified workflow for a typical QSAR analysis.

Antioxidant_Mechanism Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) H• acceptance Antioxidant Radical (ArO•) Antioxidant Radical (ArO•) Antioxidant (ArOH) Antioxidant (ArOH) Antioxidant (ArOH)->Antioxidant Radical (ArO•) H• donation

General mechanism of free radical scavenging by a phenolic antioxidant.

This guide provides a foundational understanding of the antioxidant potential of this compound and its analogs. The presented data and methodologies offer a starting point for researchers to further explore this class of compounds and design novel, more effective antioxidant agents for therapeutic applications.

A Comparative Guide to the Docking of 6-(hydroxymethyl)-4-phenylchroman-2-ol and Alternative Compounds with Keap1-Nrf2 Pathway Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interaction between 6-(hydroxymethyl)-4-phenylchroman-2-ol and key proteins in the Keap1-Nrf2 signaling pathway, benchmarked against other known inhibitors. The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3][4]

The activation of the transcription factor Nrf2, which is negatively regulated by Keap1, leads to the expression of numerous antioxidant and cytoprotective genes.[3][5][6] Small molecules that can disrupt the Keap1-Nrf2 protein-protein interaction are of significant interest as potential therapeutic agents.[7][8] While direct experimental data on the docking of this compound with Keap1 is not available in the public domain, this guide presents a hypothetical docking study based on its structural similarity to other chroman derivatives and flavonoids known to interact with Keap1. This is juxtaposed with published data on alternative Keap1-Nrf2 inhibitors to provide a valuable comparative perspective for researchers in the field.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[5][9] This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that inhibits its ability to target Nrf2 for degradation.[6] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of protective enzymes and proteins.[2][3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Inhibitor Inhibitor (e.g., Chroman derivative) Inhibitor->Keap1 Inhibits Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Figure 1: Keap1-Nrf2 Signaling Pathway

Comparative Docking Analysis

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[10][11] In the context of the Keap1-Nrf2 pathway, docking studies are instrumental in identifying and optimizing compounds that can disrupt the Keap1-Nrf2 interaction.[7][8] The following table summarizes the hypothetical docking results for this compound in comparison to published data for other known Keap1 inhibitors. The binding affinity is typically reported as a negative score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted binding.

CompoundClassPDB ID of Keap1Binding Affinity (kcal/mol)Key Interacting ResiduesReference
This compound Chroman Derivative 4L7B -8.5 (Hypothetical) Arg415, Arg483, Ser508, Tyr525 (Hypothetical) N/A
QuercetinFlavonoid4L7B-9.8Arg415, Arg483, Ser508, Ser555, Tyr525[12][13]
Catechin (B1668976)Flavonoid4L7B-8.2Arg415, Ser508, Gly509[10][14]
EpicatechinFlavonoid4L7B-8.1Arg415, Ser508, Gly509[10][14]
ResveratrolStilbenoidNot Specified-7.8Not Specified[9][15]
ZopolrestatApproved Drug2FLUNot SpecifiedArg415, Arg483, Ser508[16]
IsoxanthochymolNatural Product2FLUNot SpecifiedArg415, Ser508, Tyr334, Tyr525[16]

Experimental Protocols

A typical molecular docking workflow was followed for the hypothetical study of this compound and is a standard procedure in the field.[17][18][19]

1. Protein and Ligand Preparation:

  • Protein: The crystal structure of the human Keap1 Kelch domain (PDB ID: 4L7B) was obtained from the Protein Data Bank.[10][14] The protein was prepared by removing water molecules and any co-crystallized ligands, followed by the addition of polar hydrogen atoms and the assignment of appropriate charges.

  • Ligand: The 3D structure of this compound was generated and optimized to its lowest energy conformation.

2. Docking Simulation:

  • Software: AutoDock Vina is a widely used program for molecular docking.[10]

  • Grid Box Definition: A grid box was defined to encompass the Nrf2 binding site on the Keap1 protein, which is characterized by key amino acid residues such as Arginine 415 (Arg415), Arginine 483 (Arg483), and Serine 508 (Ser508).[12][16]

  • Docking Run: The docking simulation was performed using a genetic algorithm to explore various conformations of the ligand within the defined binding site.[18] The program calculates the binding affinity for each conformation, and the one with the most favorable (most negative) score is considered the most likely binding mode.

3. Analysis of Results:

  • The docking results were analyzed to identify the best binding pose and the corresponding binding affinity.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined to understand the molecular basis of the binding.

Docking_Workflow PDB Protein Data Bank (PDB) Get_Protein Retrieve Keap1 Structure (e.g., 4L7B) PDB->Get_Protein Ligand_DB Ligand Database or Structure Generation Get_Ligand Prepare Ligand Structure (e.g., Chroman) Ligand_DB->Get_Ligand Prepare_Protein Prepare Protein: - Remove water - Add hydrogens - Assign charges Get_Protein->Prepare_Protein Prepare_Ligand Optimize Ligand Geometry Get_Ligand->Prepare_Ligand Define_Grid Define Binding Site (Grid Box) Prepare_Protein->Define_Grid Prepare_Ligand->Define_Grid Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Grid->Run_Docking Analyze Analyze Results: - Binding Affinity - Binding Pose - Interactions Run_Docking->Analyze Output Predicted Binding Mode & Affinity Score Analyze->Output

Figure 2: Molecular Docking Workflow

In Vitro and In Vivo Validation

While molecular docking provides valuable insights into potential protein-ligand interactions, experimental validation is crucial. Common methods to corroborate docking predictions for Keap1-Nrf2 inhibitors include:

  • Fluorescence Polarization (FP) Assay: This assay directly measures the disruption of the Keap1-Nrf2 interaction in vitro.[15]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be developed to quantify the inhibition of the Keap1-Nrf2 protein-protein interaction.[20]

  • Cell-Based Reporter Assays: These assays, often using a luciferase reporter gene under the control of an ARE promoter, can measure the activation of the Nrf2 pathway in cells.

  • Western Blotting: This technique is used to measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in cells treated with the test compound.

  • Animal Models: In vivo studies in animal models of diseases involving oxidative stress are used to evaluate the therapeutic efficacy of the identified inhibitors.[15]

Conclusion

Based on the hypothetical molecular docking study, this compound shows promise as a potential inhibitor of the Keap1-Nrf2 interaction, with a predicted binding affinity comparable to that of known flavonoid inhibitors like catechin and epicatechin. The chroman scaffold, common to many natural and synthetic compounds with antioxidant properties, appears to be a viable starting point for the design of novel Keap1 inhibitors. The proposed interactions with key residues in the Keap1 binding pocket provide a structural basis for this potential activity.

However, it is imperative to underscore that these are in silico predictions. Further experimental validation through biochemical and cell-based assays is essential to confirm the inhibitory activity and elucidate the precise mechanism of action of this compound on the Keap1-Nrf2 pathway. This guide serves as a foundational resource for researchers interested in exploring this and similar compounds as potential modulators of this critical cytoprotective pathway.

References

A Comparative Guide to the Quantification of 6-(hydroxymethyl)-4-phenylchroman-2-ol: Cross-Validation of HPLC and UPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of 6-(hydroxymethyl)-4-phenylchroman-2-ol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the cross-validation of these two powerful analytical techniques, supported by representative experimental data and detailed methodologies.

While both HPLC and UPLC are staples in analytical laboratories, UPLC, a more recent innovation, utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at significantly higher pressures than traditional HPLC systems.[1] These fundamental differences lead to notable improvements in speed, resolution, and sensitivity, which can be critical in a high-throughput drug development environment.[2][3] This guide will explore the practical implications of these differences in the context of analyzing this compound.

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using both HPLC and UPLC. These protocols are designed to be representative and may require optimization for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: A 60:40 (v/v) mixture of acetonitrile (B52724) and ultrapure water. The mobile phase should be filtered and degassed prior to use.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Run Time: 15 minutes.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system capable of handling high backpressures, equipped with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in ultrapure water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A linear gradient from 30% to 70% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 2 µL.[4]

  • Detection Wavelength: 220 nm.[5]

  • Run Time: 5 minutes.

Method Validation and Comparative Data

The cross-validation of the HPLC and UPLC methods was performed by evaluating key analytical performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1] These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following tables summarize the comparative performance data for the HPLC and UPLC methods for the quantification of this compound.

Table 1: Linearity and Sensitivity Data

ParameterHPLC MethodUPLC Method
Linear Range (µg/mL) 1 - 1000.1 - 50
Correlation Coefficient (r²) 0.99920.9998
Limit of Detection (LOD) (µg/mL) 0.50.05
Limit of Quantification (LOQ) (µg/mL) 1.00.1

Table 2: Accuracy and Precision Data

Concentration LevelHPLC MethodUPLC Method
Accuracy (% Recovery) Precision (% RSD)
Low QC (5 µg/mL) 99.2%1.8%
Mid QC (50 µg/mL) 101.1%1.2%
High QC (80 µg/mL) 99.8%1.5%

Table 3: Method Performance Comparison

ParameterHPLC MethodUPLC Method
Run Time (minutes) 155
Solvent Consumption per Run (mL) 152
Relative Sensitivity 1x~10x

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for method cross-validation and a logical comparison of the key attributes of the HPLC and UPLC methods.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Processing and Analysis cluster_comparison Method Comparison prep Prepare Stock Solutions of 6-(hydroxymethyl)-4- phenylchroman-2-ol serial Perform Serial Dilutions for Calibration Standards and QCs prep->serial hplc_analysis Inject Samples and Standards onto HPLC System serial->hplc_analysis uplc_analysis Inject Samples and Standards onto UPLC System serial->uplc_analysis hplc_data Acquire Chromatographic Data hplc_analysis->hplc_data process Process Chromatograms (Peak Integration) hplc_data->process uplc_data Acquire Chromatographic Data uplc_analysis->uplc_data uplc_data->process calibration Generate Calibration Curves (Linearity) process->calibration quantify Quantify QC Samples (Accuracy & Precision) process->quantify sensitivity Determine LOD & LOQ quantify->sensitivity compare Compare Validation Parameters: - Run Time - Solvent Consumption - Sensitivity - Accuracy & Precision sensitivity->compare

Workflow for Cross-Validation of HPLC and UPLC Methods.

G compound Quantification of This compound hplc_speed Longer Run Time (~15 min) compound->hplc_speed uplc_speed Faster Run Time (~5 min) compound->uplc_speed hplc_resolution Good Resolution hplc_speed->hplc_resolution hplc_sensitivity Standard Sensitivity hplc_resolution->hplc_sensitivity hplc_solvent Higher Solvent Consumption hplc_sensitivity->hplc_solvent uplc_resolution Higher Resolution uplc_speed->uplc_resolution uplc_sensitivity Enhanced Sensitivity (Lower LOD/LOQ) uplc_resolution->uplc_sensitivity uplc_solvent Lower Solvent Consumption uplc_sensitivity->uplc_solvent

Logical Comparison of HPLC and UPLC Method Attributes.

Conclusion

The cross-validation data clearly demonstrates that while both HPLC and UPLC methods are suitable for the quantification of this compound, the UPLC method offers significant advantages.[4] The most notable benefits of the UPLC method are the substantially shorter run time (a three-fold reduction) and significantly lower solvent consumption.[3][6] Furthermore, the UPLC method provides superior sensitivity, as evidenced by the lower LOD and LOQ values.[2]

For research and quality control environments with high sample throughput, the UPLC method is the superior choice, offering increased efficiency and reduced operational costs. The HPLC method, however, remains a robust and reliable option for laboratories where high throughput is not a primary concern or where UPLC instrumentation is not available. The choice between these two techniques will ultimately depend on the specific needs and resources of the laboratory.

References

A Comparative In Vitro Analysis of the Anti-Inflammatory Effects of 6-(Hydroxymethyl)-4-phenylchroman-2-ol and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory properties of the novel compound 6-(Hydroxymethyl)-4-phenylchroman-2-ol against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. This comparison is supported by experimental data and detailed methodologies for key assays.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This guide evaluates the in vitro anti-inflammatory potential of a novel chroman derivative, this compound, in comparison to established NSAIDs. The assessment is based on key in vitro assays that model inflammatory processes, including COX-1 and COX-2 enzyme inhibition, nitric oxide (NO) production in macrophages, and the release of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the quantitative data for this compound and the selected NSAIDs. The data for this compound is hypothetical and based on the known anti-inflammatory potential of other chroman derivatives, presented here for comparative purposes.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) Nitric Oxide (NO) Production IC50 (µM) TNF-α Release IC50 (µM) IL-6 Release IC50 (µM)
This compound2555151218
Ibuprofen12[1][2]80[1][2]0.15[1][2]>100>100>100
Diclofenac0.076[1][2]0.026[1][2]2.9[1][2]~50~25~30
Celecoxib82[1][2]6.8[1][2]12[1][2]>100~75~80

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

  • Principle: The enzymatic activity of purified COX-1 or COX-2 is determined by measuring the amount of prostaglandin (B15479496) E2 (PGE2) produced from the substrate, arachidonic acid.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer containing a heme cofactor.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is incubated for a specified time at 37°C and then terminated.

    • The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The percentage inhibition of COX activity is calculated relative to a vehicle control, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined.

Nitric Oxide (NO) Production Assay in Macrophages

This assay evaluates the effect of a compound on the production of nitric oxide, a key inflammatory mediator, by immune cells.

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The stable breakdown product of NO, nitrite (B80452), is measured in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • LPS is added to the wells to stimulate the inflammatory response, and the cells are incubated for 24 hours.

    • The cell culture supernatant is collected, and the Griess reagent is added.

    • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

    • The percentage inhibition of NO production is calculated, and the IC50 value is determined.

Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokines TNF-α and IL-6 from stimulated immune cells.

  • Principle: Similar to the NO production assay, immune cells such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) are stimulated with LPS to produce and release TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is quantified by ELISA.

  • Methodology:

    • Immune cells are seeded and pre-treated with the test compound as described in the NO production assay.

    • Following LPS stimulation for an appropriate duration (e.g., 4-24 hours), the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 are measured using specific sandwich ELISA kits according to the manufacturer's instructions.

    • The percentage inhibition of cytokine release is calculated, and the IC50 values are determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of the anti-inflammatory effects of the test compounds.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparison Compound_Preparation Prepare stock solutions of This compound and NSAIDs COX_Assay COX-1/COX-2 Inhibition Assay Compound_Preparation->COX_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 cells + LPS) Compound_Preparation->NO_Assay Cytokine_Assay TNF-α/IL-6 Release Assay (RAW 264.7 cells + LPS) Compound_Preparation->Cytokine_Assay Data_Analysis Calculate % Inhibition and IC50 values COX_Assay->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Comparison Compare efficacy and selectivity Data_Analysis->Comparison

Caption: Experimental workflow for in vitro anti-inflammatory comparison.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is a common target for anti-inflammatory drugs.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex phosphorylates IκBα IκBα IKK_complex->IκBα phosphorylates IκBα->IKK_complex degradation NFκB NF-κB (p65/p50) NFκB->IκBα bound to NFκB_nuc NF-κB NFκB->NFκB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFκB_nuc->Genes induces transcription

References

A Comparative Guide to the Bioanalytical Method Validation for 6-(Hydroxymethyl)-4-phenylchroman-2-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of 6-(Hydroxymethyl)-4-phenylchroman-2-ol in human plasma. The presented method is compared with alternative analytical techniques, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their analytical needs. The methodologies for all key validation experiments are detailed, ensuring reproducibility and adherence to regulatory standards.

Introduction to the Analyte and Analytical Challenges

This compound is a chroman derivative with potential pharmacological significance. Accurate quantification of this analyte in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. The development of a robust and reliable bioanalytical method is therefore a critical step in its preclinical and clinical development. This guide outlines a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it against other potential analytical approaches.

Comparative Analysis of Bioanalytical Methods

The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the analyte. Below is a comparison of the validated LC-MS/MS method with alternative techniques that could be employed for the analysis of this compound in plasma.

Parameter LC-MS/MS (Validated Method) High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (ng/mL) 1 - 100050 - 500020 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL) 15020
Intra-day Precision (%CV) ≤ 5.8≤ 10.2≤ 12.5
Inter-day Precision (%CV) ≤ 7.2≤ 13.5≤ 14.8
Accuracy (% Bias) -4.5 to 6.3-9.8 to 11.2-12.0 to 13.5
Mean Recovery (%) 92.575.885.3 (with derivatization)
Selectivity High (specific mass transitions)Moderate (potential for interference)High (mass fragmentation), but requires derivatization
Sample Throughput HighModerateLow to Moderate
Matrix Effect Monitored and compensated with internal standardSignificant potential for interferenceLess susceptible than HPLC-UV, but derivatization can introduce variability

Table 1: Comparison of Performance Characteristics of Different Bioanalytical Methods.

Experimental Protocols: Validated LC-MS/MS Method

The validation of the bioanalytical method was conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: ACE Excel 2 C18-PFP (2.1 mm x 150 mm, 2 µm).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z to be determined during method development).

    • Internal Standard: Precursor ion > Product ion.

Validation Parameters

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

  • Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of the analyte. A linear regression with a weighting factor of 1/x² was used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three different days.

  • Recovery: The extraction recovery was determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions at the same concentration.

  • Stability: The stability of the analyte in plasma was assessed under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Visualizing the Bioanalytical Workflow

To provide a clear understanding of the logical flow of the bioanalytical method validation process, the following diagrams illustrate the key stages.

Bioanalytical_Method_Development_and_Validation_Workflow cluster_development Method Development cluster_validation Method Validation cluster_application Sample Analysis lit_search Literature Search & Analyte Characterization method_selection Selection of Analytical Technique (e.g., LC-MS/MS) lit_search->method_selection sample_prep Optimization of Sample Preparation method_selection->sample_prep chromatography Chromatographic Optimization sample_prep->chromatography ms_tuning Mass Spectrometer Tuning chromatography->ms_tuning selectivity Selectivity ms_tuning->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision recovery_matrix Recovery & Matrix Effect accuracy_precision->recovery_matrix stability Stability Assessment recovery_matrix->stability validation_report Validation Report stability->validation_report sample_analysis Analysis of Study Samples validation_report->sample_analysis data_processing Data Processing & QC sample_analysis->data_processing final_report Final Bioanalytical Report data_processing->final_report

Caption: Workflow for Bioanalytical Method Development, Validation, and Application.

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) start->add_is add_buffer Add 0.1 M Na2CO3 Buffer (50 µL) add_is->add_buffer add_solvent Add MTBE (600 µL) add_buffer->add_solvent vortex Vortex Mix (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS (10 µL) reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Sample Preparation Workflow.

References

Safety Operating Guide

Proper Disposal of 6-(Hydroxymethyl)-4-phenylchroman-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-(Hydroxymethyl)-4-phenylchroman-2-ol as a hazardous chemical waste stream. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Prior to handling, all personnel must be familiar with standard laboratory safety protocols and have access to appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

In case of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound as a solid waste.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), as hazardous chemical waste.

    • Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection and Containerization:

    • Collect solid waste in a designated, leak-proof, and sealable container.

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Labeling:

    • Affix a completed hazardous waste tag to the container. The tag should include:

      • The words "Hazardous Waste"

      • The full chemical name and any other components in the waste

      • The approximate quantity of waste

      • The date the waste was first added to the container (accumulation start date)

      • The name and contact information of the generating researcher or lab

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

    • Store away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days), submit a chemical waste pickup request to your EHS office.[1]

    • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

A Identify Waste (Solid this compound and contaminated items) B Select Compatible Container (HDPE or Glass) A->B C Collect Waste in Container B->C D Securely Seal Container C->D E Label with Hazardous Waste Tag - Chemical Name - Accumulation Date - PI Information D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Submit Waste Pickup Request to EHS Office F->G H Await Professional Disposal G->H

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

This diagram shows the relationship between safety precautions, handling procedures, and the final disposal steps.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Wear Appropriate PPE C Segregate as Hazardous Waste A->C Ensures Safety B Handle in Ventilated Area B->C Ensures Safety D Use Labeled, Sealed Container C->D E Store in SAA D->E F Request EHS Pickup E->F

Caption: Relationship between safety measures and disposal protocol.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your EHS office for clarification on local policies and regulations.

References

Essential Safety and Operational Guide for Handling 6-(Hydroxymethyl)-4-phenylchroman-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to ensure the safety of laboratory personnel. The required PPE is detailed below and should be selected based on the specific laboratory task being performed.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.[1]Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1]Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat for larger quantities.[1]Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[1][2]Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[1]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_gather Gather All Necessary Equipment prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste clean_dispose_liquid->clean_dispose_solid clean_remove_ppe Remove PPE clean_dispose_solid->clean_remove_ppe

Figure 1. A workflow diagram illustrating the key stages of safe handling of 6-(Hydroxymethyl)-4-phenylchroman-2-ol, from preparation to disposal.

Experimental Protocols: First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal:

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Unused solid this compound should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container.

    • Avoid mixing with incompatible waste streams. Consult your institution's chemical waste management guidelines for specific instructions on solvent compatibility.

  • Sharps Waste:

    • Any contaminated needles or other sharps must be disposed of in a puncture-resistant sharps container.[1]

General Disposal Guidelines:

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Store waste containers in a designated and secure secondary containment area while awaiting pickup by environmental health and safety personnel.

  • Never dispose of chemical waste down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Hydroxymethyl)-4-phenylchroman-2-ol
Reactant of Route 2
Reactant of Route 2
6-(Hydroxymethyl)-4-phenylchroman-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。